molecular formula C7H13Br B079242 1-Bromo-3-methylcyclohexane CAS No. 13905-48-1

1-Bromo-3-methylcyclohexane

Cat. No.: B079242
CAS No.: 13905-48-1
M. Wt: 177.08 g/mol
InChI Key: CAKVGNXMAZLDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-methylcyclohexane is a useful research compound. Its molecular formula is C7H13Br and its molecular weight is 177.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKVGNXMAZLDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871226
Record name Cyclohexane, 1-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13905-48-1
Record name 1-Bromo-3-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13905-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, 1-bromo-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013905481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Methylcyclohexyl bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, 1-bromo-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexane, 1-bromo-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-methylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-3-methylcyclohexane, a significant compound in organic synthesis and as a reagent in various chemical reactions.[1] This document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering meticulously compiled data, detailed experimental methodologies, and logical workflows.

Core Physical Properties

This compound is a colorless liquid with a characteristic odor.[2] Its molecular structure consists of a cyclohexane (B81311) skeleton with a bromine atom and a methyl group as substituents.[2] This specific arrangement imparts unique chemical properties that make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound compiled from various sources.

Physical PropertyValueUnitsReferences
Molecular Formula C₇H₁₃Br[1][2][3][4]
Molecular Weight 177.08 g/mol [1][2][3][4]
Density 1.252 - 1.2676g/cm³[1][2][3][5]
Boiling Point 181 - 181.96°C[1][2][3][5]
Melting Point Not Available°C[1][3]
Refractive Index 1.482 - 1.4979[1][2][3][5][6]
Flash Point 65.5°C[1][2][3][6]
Vapor Pressure 1.18mmHg at 25°C[1][2][3][6]
LogP 2.96[3][6]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physical properties. Below are generalized yet comprehensive methodologies for measuring the key physical properties of liquid compounds like this compound.

1. Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[7]

  • Apparatus: Analytical balance, pycnometer (density bottle) or a graduated cylinder, and a thermometer.[7][8][9]

  • Procedure:

    • The mass of the clean and dry pycnometer is accurately measured on an analytical balance.[7]

    • The pycnometer is then filled with the liquid, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is carefully wiped off.

    • The filled pycnometer is weighed to determine the mass of the liquid.[7]

    • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as distilled water.

    • The density is calculated using the formula: Density = Mass / Volume.[7][9]

    • The temperature at which the measurement is taken should be recorded as density is temperature-dependent.[10]

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For small sample volumes, a micro-boiling point determination method is often employed.

  • Apparatus: Thiele tube or a similar heating block, thermometer, a small test tube, a capillary tube sealed at one end, and a heat source.[12]

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the liquid.[13]

    • The apparatus is heated gently.[12]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]

    • The heating is stopped, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12][13]

3. Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.[14] It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[14]

  • Apparatus: An Abbe refractometer is a common instrument for this measurement.[15]

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed and the light source is switched on.

    • While looking through the eyepiece, the control knobs are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

    • The temperature should be controlled and recorded, as the refractive index is temperature-sensitive.[14]

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

G cluster_synthesis Sample Preparation cluster_properties Physical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis & Purification of this compound Density Density Measurement Synthesis->Density BoilingPoint Boiling Point Determination Synthesis->BoilingPoint RefractiveIndex Refractive Index Measurement Synthesis->RefractiveIndex DataCompilation Data Compilation & Tabulation Density->DataCompilation BoilingPoint->DataCompilation RefractiveIndex->DataCompilation Report Technical Guide Generation DataCompilation->Report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 1-Bromo-3-methylcyclohexane: Chemical Structure, Bonding, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-3-methylcyclohexane, a halogenated cycloalkane with significant applications in organic synthesis and as a building block in medicinal chemistry. This document elucidates its chemical structure, stereoisomerism, and conformational analysis. Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for its synthesis via electrophilic addition of hydrogen bromide to 3-methylcyclohexene (B1581247) and for a representative nucleophilic substitution reaction with sodium azide (B81097). Reaction mechanisms and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Bonding

This compound is a cyclic organic compound with the chemical formula C₇H₁₃Br.[1] Its structure consists of a cyclohexane (B81311) ring substituted with a bromine atom at position 1 and a methyl group at position 3. The presence of two chiral centers at C1 and C3 gives rise to stereoisomerism.[2]

Stereoisomerism

This compound can exist as two diastereomers: cis and trans. In the cis isomer, the bromine and methyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers.

Conformational Analysis

The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. The substituents (bromine and methyl group) can occupy either axial or equatorial positions. The relative stability of the conformers is determined by the steric hindrance, particularly the 1,3-diaxial interactions.

For the trans isomer, the most stable conformation is the one where both the bulky bromine and methyl groups occupy equatorial positions, minimizing steric strain. In the cis isomer, one substituent must be in an axial position while the other is equatorial. Due to the larger A-value of the methyl group compared to the bromine atom, the conformer with the equatorial methyl group and axial bromine atom is generally more stable.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0-4.5Multiplet1HCH-Br
~0.9-1.1Doublet3HCH₃
~1.2-2.3Multiplets9HCyclohexane ring protons

Note: The exact chemical shifts and multiplicities can vary depending on the specific stereoisomer and the solvent used.

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~55-65C-Br
~30-45Cyclohexane ring CH₂ and CH
~20-25CH₃

Note: The chemical shifts are approximate and can differ between stereoisomers.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2850-2960StrongC-H stretching (alkane)
1440-1465MediumCH₂ bending
550-650StrongC-Br stretching
Mass Spectrometry
m/zRelative IntensityAssignment
176/178Varies[M]⁺ (Molecular ion peak, characteristic isotopic pattern for Bromine)
97High[M-Br]⁺
55, 41HighFragmentation of the cyclohexane ring

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a key indicator in the mass spectrum.

Experimental Protocols

Synthesis of this compound from 3-Methylcyclohexene

This protocol describes the electrophilic addition of hydrogen bromide (HBr) to 3-methylcyclohexene. The reaction proceeds via a carbocation intermediate and can yield a mixture of regioisomers and stereoisomers.[2][3][4][5][6]

Materials:

  • 3-Methylcyclohexene

  • 48% Hydrobromic acid (HBr)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, place 3-methylcyclohexene (1.0 eq).

  • Slowly add 48% hydrobromic acid (1.2 eq) dropwise to the stirred solution of 3-methylcyclohexene over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Transfer the reaction mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation to yield this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 3-Methylcyclohexene + 48% HBr Reaction Electrophilic Addition (Ice Bath -> RT, 2h) Reactants->Reaction Workup Workup: - Diethyl Ether Extraction - NaHCO3 Wash - Brine Wash Reaction->Workup Drying Drying (MgSO4) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Nucleophilic Substitution: Reaction with Sodium Azide

This protocol details the reaction of this compound with sodium azide in a polar aprotic solvent, a typical Sₙ2 reaction to form 1-azido-3-methylcyclohexane (B2519318).[7][8]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude 1-azido-3-methylcyclohexane can be purified by column chromatography.

Logical Workflow for Nucleophilic Substitution:

SN2_Workflow Substrate This compound + Sodium Azide in DMF Reaction Sₙ2 Reaction (80-90 °C, 24h) Substrate->Reaction Workup Workup: - Water Quench - Diethyl Ether Extraction - Brine Wash Reaction->Workup Drying Drying (MgSO4) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product 1-Azido-3-methylcyclohexane Purification->Product

Caption: Sₙ2 reaction of this compound.

Signaling Pathways (Reaction Mechanisms)

In the context of organic chemistry, "signaling pathways" are analogous to reaction mechanisms, which describe the step-by-step sequence of elementary reactions by which overall chemical change occurs.

Electrophilic Addition of HBr to 3-Methylcyclohexene

The reaction proceeds through a carbocation intermediate. The initial protonation of the double bond can occur at either carbon, leading to two possible secondary carbocations. Hydride shifts can also occur, leading to a more stable tertiary carbocation, which results in the formation of multiple products.

Electrophilic_Addition_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products 3-Methylcyclohexene 3-Methylcyclohexene Secondary Carbocation_A Secondary Carbocation_A 3-Methylcyclohexene->Secondary Carbocation_A Protonation Secondary Carbocation_B Secondary Carbocation_B 3-Methylcyclohexene->Secondary Carbocation_B Protonation HBr HBr Tertiary Carbocation (via Hydride Shift) Tertiary Carbocation (via Hydride Shift) Secondary Carbocation_A->Tertiary Carbocation (via Hydride Shift) This compound This compound Secondary Carbocation_A->this compound Br⁻ Attack 1-Bromo-2-methylcyclohexane 1-Bromo-2-methylcyclohexane Secondary Carbocation_B->1-Bromo-2-methylcyclohexane Br⁻ Attack Tertiary Carbocation (via Hydride Shift)->1-Bromo-2-methylcyclohexane Br⁻ Attack

Caption: Mechanism of HBr addition to 3-methylcyclohexene.

Sₙ2 Reaction with Azide Ion

The reaction of this compound with the azide ion (N₃⁻) is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The azide ion acts as a nucleophile, attacking the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry at the reaction center.

SN2_Mechanism Azide Ion (N₃⁻) Azide Ion (N₃⁻) Transition State [N₃---C---Br]⁻‡ Azide Ion (N₃⁻)->Transition State Backside Attack This compound This compound This compound->Transition State 1-Azido-3-methylcyclohexane 1-Azido-3-methylcyclohexane Transition State->1-Azido-3-methylcyclohexane Bromide Ion (Br⁻) Bromide Ion (Br⁻) Transition State->Bromide Ion (Br⁻) Leaving Group Departure

References

Synthesis of 1-Bromo-3-Methylcyclohexane from 3-Methylcyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-3-methylcyclohexane from 3-methylcyclohexanol (B165635). The synthesis proceeds via a nucleophilic substitution reaction, specifically an S(_N)1 mechanism, facilitated by the use of hydrobromic acid generated in situ from sodium bromide and sulfuric acid. This document outlines the reaction mechanism, provides a detailed experimental protocol, and summarizes key quantitative data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. This compound is a valuable intermediate in the synthesis of various organic compounds. The reaction of 3-methylcyclohexanol, a secondary alcohol, with a hydrogen halide such as hydrobromic acid (HBr) is a classic example of a nucleophilic substitution reaction. Due to the secondary nature of the alcohol, the reaction predominantly follows an S(N)1 pathway. This involves the formation of a carbocation intermediate, which can be susceptible to rearrangements, although in this specific case, significant rearrangement is not expected. The use of sodium bromide and sulfuric acid to generate HBr in situ is a common and effective method for this transformation.[1]

Reaction Mechanism and Signaling Pathway

The conversion of 3-methylcyclohexanol to this compound using sodium bromide and sulfuric acid proceeds through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.

Step 1: Protonation of the Alcohol The hydroxyl (-OH) group of 3-methylcyclohexanol is a poor leaving group. The sulfuric acid protonates the oxygen atom of the hydroxyl group, converting it into a much better leaving group, water (H₂O).[1]

Step 2: Formation of the Carbocation The protonated alcohol dissociates, and the water molecule departs, leading to the formation of a secondary carbocation at the carbon atom where the hydroxyl group was attached. This is the rate-determining step of the S(_N)1 reaction.

Step 3: Nucleophilic Attack The bromide ion (Br⁻), generated from the dissociation of sodium bromide, acts as a nucleophile and attacks the positively charged carbocation. This results in the formation of the final product, this compound.

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Limiting) cluster_step3 Step 3: Nucleophilic Attack A 3-Methylcyclohexanol B Protonated Alcohol + Br⁻ A->B + H⁺ A->B HBr HBr C Secondary Carbocation B->C - H₂O B->C D This compound C->D + Br⁻ C->D H2O H₂O

Figure 1: S(_N)1 reaction mechanism for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from 3-methylcyclohexanol.

ParameterValueReference
Reactant: 3-Methylcyclohexanol
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
Boiling Point174-176 °C
Density0.919 g/mL
Product: this compound
Molecular FormulaC₇H₁₃Br
Molecular Weight177.08 g/mol
Boiling Point181 °C
Density1.252 g/cm³
Reaction Conditions & Yield
Typical Yield~50%[2]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of secondary alcohols using sodium bromide and sulfuric acid.[2][3]

Materials and Equipment:

  • 3-Methylcyclohexanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • 9 M Sulfuric acid

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

Part A: Reaction Setup and Reflux

  • In a suitable round-bottom flask, combine 3-methylcyclohexanol (e.g., 0.1 mol, 11.42 g) and sodium bromide (e.g., 0.12 mol, 12.35 g).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 12 mL of 9 M H₂SO₄) with constant swirling.

  • Once the addition is complete, assemble a reflux apparatus and heat the mixture to reflux for approximately 30-60 minutes.

Part B: Work-up and Extraction

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel. Two layers should be visible.

  • Separate the lower aqueous layer from the upper organic layer (the crude this compound).

  • Wash the organic layer sequentially with:

    • Water (to remove the bulk of the acid and any water-soluble byproducts).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid). Be cautious of gas evolution (CO₂).

    • Saturated sodium chloride solution (brine) (to aid in the separation of the layers and remove residual water).

  • After each wash, separate and discard the aqueous layer.

Part C: Drying and Purification

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add an anhydrous drying agent, such as calcium chloride or magnesium sulfate, and allow it to stand for 10-15 minutes with occasional swirling.

  • Decant or filter the dried liquid into a clean, dry round-bottom flask.

  • Purify the crude product by simple or fractional distillation. Collect the fraction boiling in the range of 175-185 °C.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine 3-Methylcyclohexanol and NaBr add_acid Add conc. H₂SO₄ (ice bath) reactants->add_acid reflux Reflux for 30-60 min add_acid->reflux cool Cool to Room Temp. reflux->cool separate Separate Layers cool->separate wash_water Wash with H₂O separate->wash_water wash_bicarb Wash with sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous CaCl₂ wash_brine->dry filter Decant/Filter dry->filter distill Distill (175-185 °C) filter->distill product Pure this compound distill->product

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • 3-Methylcyclohexanol: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • Sodium Bromide: May cause skin and eye irritation.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

  • This compound: Flammable liquid. Causes skin and serious eye irritation.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from 3-methylcyclohexanol via an S(_N)1 reaction with in situ generated HBr is a reliable and well-established method. Careful control of the reaction conditions and a thorough work-up and purification procedure are essential for obtaining a pure product with a reasonable yield. This guide provides the necessary information for the successful execution of this important organic transformation.

References

An In-depth Technical Guide to the Stereoisomers of 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-bromo-3-methylcyclohexane, a molecule of interest in stereochemical studies and as a potential building block in organic synthesis. This document details the structural relationships, conformational analysis, quantitative data, and experimental protocols relevant to the synthesis, separation, and characterization of these isomers.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at carbons 1 and 3, giving rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The two diastereomeric pairs are designated as cis and trans, based on the relative orientation of the bromo and methyl groups on the cyclohexane (B81311) ring.

The four stereoisomers are:

  • (1R,3R)-1-bromo-3-methylcyclohexane and (1S,3S)-1-bromo-3-methylcyclohexane (the trans pair of enantiomers)

  • (1R,3S)-1-bromo-3-methylcyclohexane and (1S,3R)-1-bromo-3-methylcyclohexane (the cis pair of enantiomers)

The stereochemical relationships between these isomers are fundamental to understanding their distinct physical, chemical, and biological properties.

stereoisomers cluster_trans trans Diastereomer cluster_cis cis Diastereomer 1R,3R (1R,3R)-1-bromo- 3-methylcyclohexane 1S,3S (1S,3S)-1-bromo- 3-methylcyclohexane 1R,3R->1S,3S Enantiomers 1R,3S (1R,3S)-1-bromo- 3-methylcyclohexane 1R,3R->1R,3S Diastereomers 1S,3R (1S,3R)-1-bromo- 3-methylcyclohexane 1R,3R->1S,3R Diastereomers 1S,3S->1R,3S Diastereomers 1S,3S->1S,3R Diastereomers 1R,3S->1S,3R Enantiomers

Figure 1: Stereochemical relationships of this compound isomers.

Quantitative Data Summary

PropertyValueIsomer(s)Reference(s)
Boiling Point 181 °CMixture of isomers[2][3]
Density 1.252 g/cm³ at 25 °CMixture of isomers[2]
Refractive Index 1.4979Mixture of isomers[2]
Specific Rotation ([α]D) +6.3°trans-1-bromo-3-methylcyclohexane (enantiomer not specified)[1]
Calculated Conformational Energy Difference (ΔG°) See Table 2All isomers-

Conformational Analysis and Energetics

The stereoisomers of this compound exist predominantly in chair conformations. The stability of these conformations is dictated by the steric interactions of the bromo and methyl substituents, particularly the energetic penalty of placing these groups in axial positions, which leads to 1,3-diaxial interactions.

The relative energies of the conformers can be estimated using A-values, which represent the free energy difference between the axial and equatorial conformations for a given substituent on a cyclohexane ring.

  • A-value (Methyl): 1.75 kcal/mol (7.3 kJ/mol)

  • A-value (Bromo): 0.43 kcal/mol

A gauche interaction between adjacent substituents in a cyclohexane ring also contributes to steric strain, with a value approximated from the gauche interaction in butane (B89635) (0.9 kcal/mol or 3.8 kJ/mol). For the cis isomer, one chair conformation is significantly more stable than the other, with an experimental energy difference of 14.0 kJ/mol. This large difference is attributed to a significant 1,3-diaxial interaction between the methyl and bromo groups in the less stable conformer.

Table 2: Calculated Relative Conformational Energies

IsomerConformationSubstituent Positions1,3-Diaxial InteractionsGauche InteractionRelative Energy (kJ/mol)More Stable Conformer?
cis-(1R,3S)/(1S,3R) Chair 1Me (eq), Br (ax)Br-H (x2)Me/Br~14.0No
Chair 2Me (ax), Br (eq)Me-H (x2)Me/Br0Yes
trans-(1R,3R)/(1S,3S) Chair 1Me (eq), Br (eq)NoneMe/Br0Yes
Chair 2Me (ax), Br (ax)Me-H (x2), Br-H (x2)Me/Br~15.4No

Note: The relative energies are calculated based on A-values and gauche interaction energies. The experimental value of 14.0 kJ/mol for the energy difference in the cis isomer suggests a significant 1,3-diaxial Me-Br interaction.

conformational_equilibrium cluster_cis cis-1-Bromo-3-methylcyclohexane cluster_trans trans-1-Bromo-3-methylcyclohexane Cis_ax_eq Br (axial) Me (equatorial) (Less Stable) Cis_eq_ax Br (equatorial) Me (axial) (More Stable) Cis_ax_eq->Cis_eq_ax ΔG° = -14.0 kJ/mol Trans_eq_eq Br (equatorial) Me (equatorial) (More Stable) Trans_ax_ax Br (axial) Me (axial) (Less Stable) Trans_eq_eq->Trans_ax_ax ΔG° ≈ +15.4 kJ/mol

Figure 2: Conformational equilibria for cis and trans isomers.

Experimental Protocols

Synthesis of this compound Stereoisomers

A common method for the synthesis of this compound is the reaction of 3-methylcyclohexanol (B165635) with phosphorus tribromide (PBr₃). This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon bearing the hydroxyl group. By starting with a stereochemically pure 3-methylcyclohexanol, one can synthesize a specific stereoisomer of this compound. For example, the reaction of (1S,3S)-3-methylcyclohexanol with PBr₃ would yield (1R,3S)-1-bromo-3-methylcyclohexane.[4]

Protocol: Synthesis of (1R,3S)-1-bromo-3-methylcyclohexane

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place a solution of (1S,3S)-3-methylcyclohexanol in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An excess of the alcohol is typically used.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield the desired this compound isomer.

synthesis_workflow Start (1S,3S)-3-methylcyclohexanol Reaction SN2 Reaction (Inversion of Stereochemistry) Start->Reaction Reagent PBr₃ Reagent->Reaction Product (1R,3S)-1-bromo-3-methylcyclohexane Reaction->Product Purification Workup and Fractional Distillation Product->Purification

Figure 3: Workflow for the stereospecific synthesis of a this compound isomer.
Separation of Stereoisomers

4.2.1. Separation of Diastereomers

The cis and trans diastereomers of this compound have different physical properties, such as boiling points, and can be separated by fractional distillation. Due to the likely small difference in boiling points, a distillation column with a high number of theoretical plates is recommended for efficient separation.

4.2.2. Separation of Enantiomers

The enantiomers of both the cis and trans pairs have identical physical properties in an achiral environment and therefore cannot be separated by conventional methods like distillation. Chiral gas chromatography (GC) is a powerful technique for the analytical and preparative separation of enantiomers.

Protocol: Chiral Gas Chromatography

  • Column Selection: A chiral stationary phase is required. Cyclodextrin-based columns, such as those containing derivatized β-cyclodextrin, are commonly used for the separation of halogenated hydrocarbons.[5][6][7]

  • Sample Preparation: Prepare a dilute solution of the this compound enantiomeric mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program: A temperature ramp is typically employed to achieve good separation. For example, start at a low temperature (e.g., 50-80 °C) and increase to a higher temperature (e.g., 150-200 °C) at a rate of 2-10 °C/min. The optimal program will depend on the specific column and isomers.

  • Analysis: The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

Characterization of Stereoisomers

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for distinguishing between the cis and trans diastereomers. The chemical shifts and coupling constants of the protons, particularly the proton at C1, will differ significantly between the two diastereomers due to their different magnetic environments. In the more stable conformer of the trans isomer, the proton at C1 is axial, leading to large axial-axial couplings. In the more stable conformer of the cis isomer, the proton at C1 is equatorial, resulting in smaller equatorial-axial and equatorial-equatorial couplings.

4.3.2. Polarimetry

Polarimetry is used to measure the optical rotation of the separated enantiomers. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree.

Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the purified enantiomer of known concentration in a suitable achiral solvent.

  • Measurement: Use a polarimeter to measure the observed rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the sample in g/mL.

The enantiomeric excess (ee) of a mixture can be determined by comparing its observed specific rotation to the specific rotation of the pure enantiomer.

Conclusion

The four stereoisomers of this compound provide an excellent system for the study of stereoisomerism and conformational analysis in cyclic systems. A thorough understanding of their synthesis, separation, and characterization is crucial for their application in research and development. This guide has provided a detailed overview of these aspects, including quantitative data and experimental protocols, to serve as a valuable resource for scientists and professionals in the field. Further research to experimentally determine the specific rotation of each pure enantiomer would be a valuable contribution to the chemical literature.

References

cis and trans isomers of 1-bromo-3-methylcyclohexane stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Stability of Cis and Trans Isomers of 1-bromo-3-methylcyclohexane

Abstract

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular properties, reactivity, and biological activity. This technical guide provides a comprehensive analysis of the conformational equilibrium and relative stability of the cis and trans diastereomers of this compound. The stability of each isomer is dictated by the energetic penalties associated with steric strain, primarily 1,3-diaxial interactions, in their respective chair conformations. Through a detailed examination of these non-bonding interactions and the application of conformational A-values, this paper establishes that trans-1-bromo-3-methylcyclohexane is the more stable isomer. Methodologies for the experimental and computational determination of these stability differences are also presented.

Fundamentals of Cyclohexane (B81311) Conformation

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent carbon-hydrogen bonds). In this conformation, substituents occupy two distinct types of positions:

  • Axial (a): Positions parallel to the principal C3 axis of the ring, pointing "up" or "down".

  • Equatorial (e): Positions pointing out from the perimeter of the ring, roughly in the "equator" of the molecule.

Cyclohexane rings are conformationally mobile and can undergo a "ring flip," which rapidly interconverts the two chair forms. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For monosubstituted cyclohexanes, the conformation with the substituent in the more spacious equatorial position is energetically favored to avoid steric clashes with the other axial hydrogens on the same side of the ring. These unfavorable steric interactions are known as 1,3-diaxial interactions .

Conformational Analysis of trans-1-bromo-3-methylcyclohexane

In the trans isomer, the two substituents are on opposite faces of the cyclohexane ring. This arrangement allows for two possible chair conformations through a ring flip.

  • Di-equatorial (e,e) Conformer: One conformer allows both the bromo group and the methyl group to occupy equatorial positions.[1][2] In this arrangement, both bulky groups are in the most stable position, avoiding significant steric strain.

  • Di-axial (a,a) Conformer: Upon ring inversion, both substituents are forced into axial positions. This conformation is significantly destabilized by two types of 1,3-diaxial interactions:

    • The axial methyl group interacts with the axial hydrogens at C5.

    • The axial bromo group interacts with the axial hydrogens at C5.

Due to the absence of significant 1,3-diaxial interactions, the di-equatorial conformer is substantially more stable. Therefore, trans-1-bromo-3-methylcyclohexane exists almost exclusively in the (e,e) conformation.[2][3]

G cluster_trans Equilibrium of trans-1-bromo-3-methylcyclohexane cluster_legend Stability A Di-equatorial (e,e) Conformer (Br equatorial, CH₃ equatorial) Highly Stable B Di-axial (a,a) Conformer (Br axial, CH₃ axial) Highly Unstable A->B Ring Flip high More Stable low Less Stable

Caption: Conformational equilibrium of the trans isomer.

Conformational Analysis of cis-1-bromo-3-methylcyclohexane

In the cis isomer, both substituents are on the same face of the ring. This geometry dictates that in any chair conformation, one substituent must be axial while the other is equatorial.[4]

  • Conformer 1 (a,e): The bromo group is axial, and the methyl group is equatorial. This conformation is destabilized by the 1,3-diaxial interactions of the bromine atom.

  • Conformer 2 (e,a): The bromo group is equatorial, and the methyl group is axial. This conformation is destabilized by the 1,3-diaxial interactions of the methyl group.[5]

To determine which of these two conformers is more stable, we must compare the steric bulk of the bromine atom and the methyl group. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which corresponds to the Gibbs free energy difference (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[6] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.[6][7]

The methyl group is considered sterically bulkier than the bromine atom.[8] This is reflected in their respective A-values. The A-value for a methyl group is significantly larger than that for a bromine atom, indicating it is more energetically unfavorable for a methyl group to be axial.[8] Consequently, the equilibrium for the cis isomer will favor the conformer where the larger methyl group occupies the equatorial position, which is Conformer 1 (axial Br, equatorial CH₃).[5][9]

G cluster_cis Equilibrium of cis-1-bromo-3-methylcyclohexane A Axial Br, Equatorial CH₃ More Stable Conformer B Equatorial Br, Axial CH₃ Less Stable Conformer A->B Ring Flip G cluster_workflow Computational Stability Analysis Workflow start Start: Define Isomer (cis or trans) build Build 3D Models of Both Chair Conformers start->build optimize Perform Geometry Optimization (e.g., DFT with suitable basis set) build->optimize energy Calculate Single-Point Energies (Correct for zero-point vibrational energy) optimize->energy compare Compare Calculated Free Energies (ΔG) of the two conformers energy->compare identify Identify Lowest Energy Conformer for the Isomer compare->identify final_compare Compare Lowest Energies of cis vs. trans Isomers identify->final_compare end Conclusion: Identify Most Stable Isomer Overall final_compare->end

References

Spectroscopic Analysis of 1-Bromo-3-Methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3-methylcyclohexane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1Multiplet1HCH-Br
~2.2 - 1.0Multiplets9HCyclohexyl protons
~0.9Doublet3HCH₃

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~60CH-Br
~40-20Cyclohexyl carbons
~22CH₃

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific isomer (cis/trans) being analyzed. The data presented is a general representation.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretch (alkane)
1450MediumCH₂ bend
680-515StrongC-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity, which is indicative of the presence of a bromine atom.[1]

m/zRelative IntensityAssignment
176/178~1:1[M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes)
97High[M-Br]⁺ (Loss of bromine radical)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-20 mg of liquid this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).[2][3]

  • The solution is transferred to a standard 5 mm NMR tube.[4]

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[2]

Data Acquisition:

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.[2]

  • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.[2]

  • For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.

  • The data is acquired over a set number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6]

  • A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5][6]

  • The "sandwich" of salt plates is mounted in the spectrometer's sample holder.[7]

Data Acquisition:

  • A background spectrum of the empty sample holder and clean salt plates is collected.[8] This is done to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the plates themselves.

  • The sample is placed in the instrument, and the IR spectrum is recorded.[5] The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.[9]

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[10]

  • A small volume of this solution (e.g., 100 µL) is further diluted to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[10]

  • Any particulate matter is removed by filtration to prevent clogging of the instrument.[10]

Data Acquisition:

  • The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC).

  • The molecules are ionized in the ion source. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).[11]

  • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[11]

  • The detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Prep_IR Prepare Neat Liquid Film Acq_IR IR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in Volatile Solvent Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis Spectral Processing & Structure Elucidation Acq_NMR->Analysis Acq_IR->Analysis Acq_MS->Analysis Final_Structure Final_Structure Analysis->Final_Structure Confirm Structure Sample This compound (Liquid Sample) Sample->Prep_NMR NMR Sample->Prep_IR IR Sample->Prep_MS MS

Caption: General workflow for the spectroscopic analysis of a liquid sample.

References

A-Guide-to-the-IUPAC-Nomenclature-of-1-Bromo-3-methylcyclohexane-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Chemical Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the stereoisomers of 1-bromo-3-methylcyclohexane. It is designed to serve as a detailed reference for researchers, scientists, and drug development professionals, ensuring accurate and unambiguous communication of these chemical structures. This document outlines the systematic rules for naming these compounds, focusing on the designation of stereochemistry using both cis/trans and (R/S) descriptors.

Introduction to Stereoisomerism in this compound

This compound is a disubstituted cycloalkane that possesses two stereogenic centers (chiral centers) at carbon 1 (C1) and carbon 3 (C3). The presence of these two centers gives rise to a total of 22 = 4 possible stereoisomers. These isomers can be classified into two pairs of enantiomers, which are diastereomers of each other. The spatial arrangement of the bromine and methyl substituents relative to the cyclohexane (B81311) ring dictates the specific stereoisomer.

Method for Stereochemical Assignment: Cahn-Ingold-Prelog (CIP) Rules

The unambiguous assignment of the absolute configuration at each stereocenter is achieved using the Cahn-Ingold-Prelog (CIP) priority rules. This protocol provides the foundation for the (R/S) nomenclature.

Protocol for Assigning (R/S) Configuration:

  • Identify Stereocenters: Locate all carbon atoms in the molecule bonded to four different substituents. For this compound, these are C1 and C3.

  • Assign Priorities: For each stereocenter, assign a priority (1, 2, 3, or 4) to the four attached groups based on atomic number. The atom with the higher atomic number receives higher priority.[1][2][3]

    • If there is a tie, move to the next atoms along the chains until a point of difference is found.[1][4]

    • For C1 (bonded to Br, C2, C6, H):

      • Priority 1: -Br (Atomic number 35)

      • Priority 2: -C6 (Path leads to C5, then C4, then C3 which is substituted with a methyl group)

      • Priority 3: -C2 (Path leads to C3 which is substituted, but the path from C1 to C6 takes precedence due to the subsequent path from C6 to C5, etc.)

      • Priority 4: -H (Atomic number 1)

    • For C3 (bonded to CH3, C2, C4, H):

      • Priority 1: -C4 (Path leads to C5, then C6, then C1 which is substituted with Br)

      • Priority 2: -C2 (Path leads to C1 which is substituted with Br)

      • Priority 3: -CH3 (Carbon bonded to three hydrogens)

      • Priority 4: -H (Atomic number 1)

  • Orient the Molecule: Position the molecule so that the lowest-priority group (Priority 4, usually hydrogen) is pointing away from the viewer.[5][6]

  • Determine Configuration: Trace the path from priority 1 to 2 to 3.

    • If the path is clockwise , the configuration is designated (R) (from the Latin rectus, meaning right).[6][7]

    • If the path is counter-clockwise , the configuration is designated (S) (from the Latin sinister, meaning left).[6][7]

Diastereomers: Cis and Trans Isomerism

In cyclic systems, the terms cis and trans are used to describe the relative orientation of substituents.[8][9]

  • cis Isomers: The bromine and methyl groups are on the same face of the cyclohexane ring (both pointing up or both pointing down).

  • trans Isomers: The bromine and methyl groups are on opposite faces of the ring (one pointing up and one pointing down).[10]

Each of these diastereomers (cis and trans) exists as a pair of non-superimposable mirror images, known as enantiomers.

Summary of this compound Stereoisomers

The four stereoisomers are systematically named by combining the cis/trans and (R/S) notations. The following table summarizes the IUPAC nomenclature for each isomer.

DiastereomerEnantiomer (Absolute Configuration)Full IUPAC Name
cis(1R, 3S)cis-(1R,3S)-1-bromo-3-methylcyclohexane
cis(1S, 3R)cis-(1S,3R)-1-bromo-3-methylcyclohexane
trans(1R, 3R)trans-(1R,3R)-1-bromo-3-methylcyclohexane
trans(1S, 3S)trans-(1S,3S)-1-bromo-3-methylcyclohexane

Visualization of Isomeric Relationships

The logical hierarchy and stereochemical relationships between the isomers of this compound can be visualized as follows. The molecule first diverges into two diastereomeric forms (cis and trans), each of which comprises an enantiomeric pair.

Isomeric relationships of this compound.

References

reaction of 3-methylcyclohexene with HBr to form 1-bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition of hydrogen bromide (HBr) to 3-methylcyclohexene (B1581247), a reaction of significant interest in synthetic organic chemistry. The guide details the underlying reaction mechanism, including carbocation intermediates and potential rearrangements, and presents a detailed experimental protocol. Furthermore, it summarizes the expected product distribution and provides visualization of the reaction pathways.

Reaction Overview and Mechanism

The reaction of 3-methylcyclohexene with HBr is a classic example of electrophilic addition to an alkene. The reaction proceeds through a carbocation intermediate, and due to the unsymmetrical nature of the alkene, the initial protonation can occur at two different positions, leading to the formation of multiple products.

The generally accepted mechanism involves the following steps:

  • Protonation of the Alkene: The π electrons of the double bond in 3-methylcyclohexene act as a nucleophile, attacking the electrophilic hydrogen atom of HBr. This results in the formation of a carbocation intermediate and a bromide ion. Two possible secondary carbocations can be formed:

    • Carbocation A (C2-cation): Protonation at carbon 1 of the double bond leads to a secondary carbocation at carbon 2.

    • Carbocation B (C1-cation): Protonation at carbon 2 of the double bond leads to a secondary carbocation at carbon 1.

  • Nucleophilic Attack by Bromide: The bromide ion (Br⁻), acting as a nucleophile, can then attack the positively charged carbon atom of either carbocation. This attack can occur from either face of the planar carbocation, leading to a mixture of stereoisomers (cis and trans).

  • Carbocation Rearrangement (Hydride Shift): A 1,2-hydride shift can occur from the adjacent tertiary carbon (C3) to the secondary carbocation at C2 (Carbocation A). This rearrangement leads to the formation of a more stable tertiary carbocation at C3. Nucleophilic attack by the bromide ion on this tertiary carbocation results in the formation of 1-bromo-1-methylcyclohexane.

The reaction, therefore, typically yields a mixture of constitutional and stereoisomers: cis- and trans-1-bromo-2-methylcyclohexane, cis- and trans-1-bromo-3-methylcyclohexane, and 1-bromo-1-methylcyclohexane.[1][2][3][4][5][6]

Reaction Pathways

The following diagram illustrates the various pathways involved in the reaction of 3-methylcyclohexene with HBr.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-methylcyclohexene 3-Methylcyclohexene C1_carbocation Secondary Carbocation (at C1) 3-methylcyclohexene->C1_carbocation + H⁺ HBr HBr C2_carbocation Secondary Carbocation (at C2) C3_carbocation Tertiary Carbocation (rearranged) C2_carbocation->C3_carbocation 1,2-Hydride Shift 1-bromo-2-methylcyclohexane cis/trans-1-Bromo-2-methylcyclohexane C2_carbocation->1-bromo-2-methylcyclohexane + Br⁻ 1-bromo-3-methylcyclohexane cis/trans-1-Bromo-3-methylcyclohexane C1_carbocation->this compound + Br⁻ 1-bromo-1-methylcyclohexane 1-Bromo-1-methylcyclohexane C3_carbocation->1-bromo-1-methylcyclohexane + Br⁻

Caption: Reaction pathways for the hydrobromination of 3-methylcyclohexene.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound and its isomers.

Materials:

  • 3-methylcyclohexene

  • 48% aqueous hydrobromic acid (HBr)

  • Anhydrous calcium chloride or magnesium sulfate

  • Diethyl ether or dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-methylcyclohexene. The flask should be cooled in an ice bath.

  • Addition of HBr: Slowly add a molar excess of 48% aqueous HBr to the cooled and stirring 3-methylcyclohexene. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add diethyl ether or dichloromethane to extract the organic products. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product mixture can be purified by fractional distillation to separate the different isomers.

Characterization:

The individual products can be identified and quantified using techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the isomers and determine their relative abundance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structures of the isolated isomers.

Data Presentation

The product distribution of the reaction is highly dependent on the reaction conditions, such as temperature and solvent. The formation of the rearranged product, 1-bromo-1-methylcyclohexane, is favored under conditions that promote carbocation stability and rearrangement.

ProductRegioisomerStereoisomersExpected Yield
1-Bromo-2-methylcyclohexaneMarkovnikovcis and transMajor
This compoundMarkovnikovcis and transMajor
1-Bromo-1-methylcyclohexaneRearrangedN/AVariable

Note: The exact quantitative yields and isomer ratios can vary and should be determined empirically for a given set of reaction conditions.

Logical Workflow for Product Analysis

The following diagram outlines the logical workflow for the analysis of the product mixture obtained from the hydrobromination of 3-methylcyclohexene.

analysis_workflow start Crude Product Mixture separation Fractional Distillation / Chromatography start->separation gcms GC-MS Analysis separation->gcms nmr NMR Spectroscopy (¹H, ¹³C) separation->nmr quantification Quantification of Isomers gcms->quantification structure Structure Elucidation nmr->structure

Caption: Workflow for the separation and analysis of reaction products.

References

Theoretical Conformational Analysis of 1-Bromo-3-Methylcyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the conformational landscape of 1-bromo-3-methylcyclohexane. By integrating established principles of stereochemistry with computational methodologies, this document elucidates the relative stabilities of the various chair conformations of both cis and trans isomers, offering valuable insights for researchers in medicinal chemistry and materials science where molecular geometry is a critical determinant of function.

Introduction to Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanes, the spatial arrangement of substituents as either axial or equatorial gives rise to different conformational isomers, which are in rapid equilibrium at room temperature. The relative stability of these conformers is primarily dictated by steric interactions, most notably the 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same face of the ring. Larger substituents incur a greater energetic penalty in the axial position, thus favoring an equatorial orientation.

Conformational Analysis of this compound

This compound exists as two diastereomers: cis and trans. Each of these diastereomers can exist in two distinct chair conformations through a process of ring-flipping. The relative energies of these conformers can be estimated using A-values, which represent the energy difference between the axial and equatorial positions for a given substituent. The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for a bromine atom is significantly smaller, around 0.4-0.6 kcal/mol. This indicates that the methyl group has a stronger preference for the equatorial position than the bromine atom.

cis-1-Bromo-3-Methylcyclohexane

In the cis isomer, both substituents are on the same face of the cyclohexane ring. This geometric constraint means that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position.

  • Conformer 1 (Br axial, CH3 equatorial): This conformer experiences 1,3-diaxial interactions between the axial bromine and the axial hydrogens at C3 and C5.

  • Conformer 2 (Br equatorial, CH3 axial): This conformer experiences 1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C1 and C5.

Given the larger A-value of the methyl group, the conformer with the axial methyl group is expected to be significantly less stable. In fact, one of the chair conformations of cis-1-bromo-3-methylcyclohexane is known to be more stable than the other by 14.0 kJ/mol.[1][2] This energy difference can be attributed to the greater steric strain of the axial methyl group compared to the axial bromine atom.

trans-1-Bromo-3-Methylcyclohexane

In the trans isomer, the substituents are on opposite faces of the ring. This allows for both substituents to occupy equatorial positions simultaneously, which is the lowest energy conformation for disubstituted cyclohexanes.

  • Conformer 3 (Br equatorial, CH3 equatorial): This is the most stable conformer as both bulky groups avoid unfavorable 1,3-diaxial interactions.

  • Conformer 4 (Br axial, CH3 axial): In this conformer, both the bromine and the methyl group are in axial positions, leading to significant 1,3-diaxial interactions and making it the least stable of all possible conformers.

The trans isomer is generally considered to be more stable than the cis isomer because it can adopt a conformation where both substituents are equatorial, thus minimizing steric strain.[3]

Quantitative Conformational Energy Analysis

The relative energies of the four chair conformers of this compound can be estimated based on the A-values of the methyl (approx. 7.1 kJ/mol or 1.7 kcal/mol) and bromo (approx. 2.5 kJ/mol or 0.6 kcal/mol) groups.[4][5] These values represent the energy cost of placing a substituent in an axial position.

IsomerConformerAxial Substituent(s)Estimated Relative Energy (kJ/mol)
cis1Br~2.5
cis2CH3~7.1
trans3None (diequatorial)0 (Reference)
trans4Br and CH3~9.6

Note: The energy values are estimations based on the summation of A-values for 1,3-diaxial interactions. The actual energy differences may vary slightly due to other potential interactions.

Experimental Protocols for Computational Conformational Analysis

A rigorous theoretical investigation of the conformational landscape of this compound can be performed using computational chemistry methods. The following protocol outlines a typical workflow for such an analysis.

  • Initial Structure Generation: The 3D structures of all possible stereoisomers and their respective chair conformers of this compound are built using molecular modeling software such as Avogadro or GaussView.

  • Geometry Optimization: The initial structures are then optimized to find their lowest energy conformations. This is typically done using Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost. A common choice of functional is B3LYP or M06-2X, paired with a suitable basis set such as 6-31G(d) or a larger one for higher accuracy.

  • Frequency Calculations: Following geometry optimization, frequency calculations are performed on each optimized structure. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to calculate thermochemical properties such as the Gibbs free energy.

  • Relative Energy Calculation: The relative energies of the different conformers are determined by comparing their calculated Gibbs free energies at a standard temperature (e.g., 298.15 K).

  • Data Analysis and Visualization: The results are then analyzed to determine the most stable conformer and the relative populations of each conformer at equilibrium using the Boltzmann distribution.

Visualization of Conformational Analysis Workflow

The logical flow of a computational conformational analysis can be represented as a directed graph.

Conformational_Analysis_Workflow cluster_input Input Generation cluster_computation Computational Chemistry cluster_analysis Data Analysis Start Define Molecule: This compound Build Build Initial 3D Structures (cis and trans isomers, all chair conformers) Start->Build Opt Geometry Optimization (DFT: B3LYP/6-31G(d)) Build->Opt Freq Frequency Calculation Opt->Freq Energy Calculate Gibbs Free Energy Freq->Energy Compare Compare Relative Energies Energy->Compare Boltzmann Calculate Population Distribution Compare->Boltzmann Stable Identify Most Stable Conformer Boltzmann->Stable

Caption: A flowchart illustrating the key steps in a computational conformational analysis workflow.

Signaling Pathways and Logical Relationships

The relationships between the different conformers can also be visualized. The ring-flip process represents a dynamic equilibrium between the two chair forms of each isomer.

Conformer_Relationships cluster_cis cis-1-bromo-3-methylcyclohexane cluster_trans trans-1-bromo-3-methylcyclohexane Cis_axBr_eqMe Br (axial) CH3 (equatorial) Cis_eqBr_axMe Br (equatorial) CH3 (axial) Cis_axBr_eqMe->Cis_eqBr_axMe Ring Flip Trans_eqBr_eqMe Br (equatorial) CH3 (equatorial) (Most Stable) Trans_axBr_axMe Br (axial) CH3 (axial) (Least Stable) Trans_eqBr_eqMe->Trans_axBr_axMe Ring Flip

Caption: The equilibrium relationship between the chair conformers of cis and trans-1-bromo-3-methylcyclohexane.

Conclusion

The theoretical conformational analysis of this compound reveals a clear preference for the trans isomer, which can adopt a diequatorial conformation, minimizing steric strain. For the cis isomer, the conformer with the larger methyl group in the equatorial position and the smaller bromine atom in the axial position is significantly more stable. This detailed understanding of the conformational preferences and relative energies is crucial for predicting the molecule's physical properties, reactivity, and potential biological activity. The computational protocols outlined in this guide provide a robust framework for conducting similar analyses on other substituted cyclohexane systems, thereby aiding in the rational design of molecules with desired three-dimensional structures.

References

Methodological & Application

Application Notes and Protocols for the Grignard Reaction of 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the preparation of the Grignard reagent from 1-bromo-3-methylcyclohexane, (3-methylcyclohexyl)magnesium bromide, and its subsequent reaction with common electrophiles such as benzaldehyde (B42025) and acetone. The resulting secondary and tertiary alcohols are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. Due to the secondary nature of the alkyl halide, careful control of reaction conditions is crucial to maximize the yield of the desired Grignard reagent and minimize side reactions, primarily Wurtz coupling.[1][2][3][4]

Key Reaction Parameters and Expected Data

The successful formation of the Grignard reagent and its subsequent reaction are dependent on several critical parameters. The following tables summarize typical reaction conditions and expected outcomes based on analogous reactions with secondary cycloalkyl bromides.[2] It is important to note that specific yields and reaction times may vary depending on the purity of reagents and the precise experimental setup.

Table 1: Grignard Reagent Formation from this compound

ParameterValue / RangeNotes
Solvent Anhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.[1]
Magnesium 1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the alkyl bromide.[2]
Activation Method Iodine crystal, 1,2-dibromoethaneCrucial for removing the passivating magnesium oxide layer.[2]
Initiation Temperature Room temperature to gentle refluxThe reaction is exothermic and may require initial gentle heating to start, followed by cooling to control the rate.[2]
Reaction Time 1 - 3 hoursCompletion is often indicated by the disappearance of the magnesium turnings.[2]
Expected Yield 70 - 90%Yields can be affected by the Wurtz coupling side reaction.[2][3]

Table 2: Reaction of (3-methylcyclohexyl)magnesium bromide with Electrophiles

ParameterReaction with BenzaldehydeReaction with AcetoneNotes
Electrophile 1.0 equivalent1.0 equivalentTo be added slowly to the Grignard reagent solution.[2]
Reaction Temperature 0 °C to room temperature0 °C to room temperatureInitial cooling is recommended to control the exothermic reaction.[5]
Reaction Time 30 minutes - 2 hours30 minutes - 2 hoursMonitored by TLC or other appropriate analytical methods.[2]
Work-up Saturated aq. NH₄Cl or dilute HClSaturated aq. NH₄Cl or dilute HClTo quench the reaction and protonate the alkoxide.[6]
Expected Product (3-methylcyclohexyl)(phenyl)methanol2-(3-methylcyclohexyl)propan-2-ol
Expected Product Yield 60 - 85%60 - 85%Dependent on the purity of the Grignard reagent and reaction conditions.[2]

Experimental Protocols

A. Preparation of (3-methylcyclohexyl)magnesium bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or a few drops of 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is scrupulously dry. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask. Gently heat the flask with a heat gun until violet vapors of iodine are observed. Allow the flask to cool to room temperature under the inert atmosphere. This process activates the magnesium surface.[2]

  • Initiation: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate within a few minutes, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether, resulting in a cloudy grey solution. If the reaction does not start, gentle warming with a water bath may be necessary.[2]

  • Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately in the next step.[2][7]

B. Reaction with an Electrophile (e.g., Benzaldehyde or Acetone)

Materials:

  • Solution of (3-methylcyclohexyl)magnesium bromide (from Protocol A)

  • Benzaldehyde or Acetone

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Electrophile: Prepare a solution of the electrophile (benzaldehyde or acetone, 1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride or dilute HCl to quench the reaction and protonate the resulting alkoxide.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation to yield the desired alcohol.

Mandatory Visualizations

Experimental Workflow Diagram

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction of this compound cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification start Start: Flame-dried glassware under N2/Ar add_mg Add Mg turnings and Iodine start->add_mg activate_mg Activate Mg with heat add_mg->activate_mg add_ether Add anhydrous ether activate_mg->add_ether add_bromide Add this compound solution dropwise add_ether->add_bromide reflux Maintain gentle reflux (1-3 h) add_bromide->reflux grignard (3-methylcyclohexyl)magnesium bromide solution reflux->grignard cool Cool Grignard solution to 0°C grignard->cool add_electrophile Add Benzaldehyde or Acetone solution dropwise cool->add_electrophile react Stir at RT (0.5-2 h) add_electrophile->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify product Final Product: Secondary or Tertiary Alcohol purify->product Grignard_Mechanism Simplified Mechanism of Grignard Reaction cluster_formation Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_protonation Protonation alkyl_halide This compound (R-Br) grignard_reagent (3-methylcyclohexyl)magnesium bromide (R-MgBr) alkyl_halide->grignard_reagent Oxidative Insertion mg Mg mg->grignard_reagent alkoxide Alkoxide Intermediate grignard_reagent->alkoxide Nucleophilic Attack carbonyl Electrophile (Aldehyde or Ketone) carbonyl->alkoxide alcohol Product (Alcohol) alkoxide->alcohol workup Aqueous Work-up (H3O+) workup->alcohol

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-methylcyclohexane is a secondary alkyl halide that serves as a versatile substrate in synthetic organic chemistry. Its cyclohexane (B81311) framework allows for the study of stereochemical outcomes in nucleophilic substitution reactions, providing insights into the interplay between reaction mechanisms, substrate conformation, and the nature of the reacting species. Understanding the nucleophilic substitution reactions of this compound is crucial for the stereoselective synthesis of various functionalized cyclohexane derivatives, which are important scaffolds in medicinal chemistry and materials science.

This document provides a detailed overview of the nucleophilic substitution reactions of this compound, focusing on the SN1 and SN2 pathways and the competing elimination (E1 and E2) reactions. It includes experimental protocols, quantitative data for analogous systems, and visual diagrams to illustrate key concepts.

Reaction Mechanisms

As a secondary alkyl halide, this compound can undergo nucleophilic substitution through both SN1 and SN2 mechanisms, and elimination through E1 and E2 pathways. The predominant pathway is highly dependent on the reaction conditions.

SN2 (Bimolecular Nucleophilic Substitution): This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at the reaction center. The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, a strong, non-bulky nucleophile and a polar aprotic solvent will favor the SN2 mechanism.

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process that begins with the slow departure of the bromide leaving group to form a secondary carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile from either face, leading to a mixture of stereoisomers (racemization). The rate of the SN1 reaction is primarily dependent on the concentration of the substrate. Polar protic solvents, which can stabilize the carbocation intermediate, favor the SN1 mechanism.

E2 (Bimolecular Elimination): This is a one-step concerted reaction where a strong, sterically hindered base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond. The E2 reaction requires an anti-periplanar arrangement of the proton and the leaving group.

E1 (Unimolecular Elimination): This pathway also proceeds through a carbocation intermediate, but instead of nucleophilic attack, a weak base removes an adjacent proton to form an alkene. E1 reactions often compete with SN1 reactions.

Data Presentation

Table 1: Effect of Nucleophile/Base Strength on Product Distribution for a Secondary Alkyl Halide (Illustrative Data)

Nucleophile/BaseSolventTemperature (°C)% SN2 Product% E2 Product
CH₃CH₂O⁻ (Strong Base)Ethanol552179
CH₃COO⁻ (Weak Base)Ethanol55>90<10
CN⁻ (Good Nucleophile)DMSO25>95<5
(CH₃)₃CO⁻ (Bulky Base)t-Butanol50<10>90

Data is representative for a typical secondary alkyl halide and illustrates general trends.

Table 2: Effect of Solvent on the SN2/E2 Ratio for a Secondary Alkyl Halide with a Strong Base (e.g., Ethoxide)

SolventDielectric Constant (ε)Solvent Type% SN2 Product% E2 Product
Ethanol24.3Polar Protic2179
Dimethyl Sulfoxide (DMSO)47Polar Aprotic>60<40
Acetone21Polar Aprotic~50~50
Hexane1.9NonpolarVery Slow ReactionVery Slow Reaction

Data is representative and showcases the influence of the solvent on the reaction pathway.

Experimental Protocols

The following are detailed methodologies for conducting nucleophilic substitution and elimination reactions with this compound.

Protocol 1: SN2 Reaction with Sodium Cyanide in DMSO

This protocol is designed to favor the SN2 pathway, leading to the formation of 3-methylcyclohexanecarbonitrile.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

  • Stir the mixture to dissolve the sodium cyanide.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to 50-60 °C using a heating mantle and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 3-methylcyclohexanecarbonitrile.

Protocol 2: E2 Reaction with Potassium tert-Butoxide in tert-Butanol

This protocol is designed to favor the E2 pathway, leading to the formation of methylcyclohexenes.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Pentane (B18724)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol.

  • Stir the mixture to dissolve the potassium tert-butoxide.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 83 °C) and stir for 2-3 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with pentane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation (due to the volatility of the alkene products).

  • Analyze the product mixture by GC-MS to determine the ratio of elimination products.

Mandatory Visualization

SN2_Mechanism cluster_start Reactants cluster_transition Transition State cluster_product Products Reactant This compound TS [Nu---C---Br]⁻ᵟ Reactant->TS Backside Attack Nucleophile Nu⁻ Nucleophile->TS Product Substituted Product (Inversion of Stereochemistry) TS->Product LeavingGroup Br⁻ TS->LeavingGroup

**

Application Notes: Elimination Reaction Mechanisms for 1-Bromo-3-Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The elimination reactions of haloalkanes are fundamental in organic synthesis for the formation of alkenes. 1-Bromo-3-methylcyclohexane serves as an excellent model substrate to explore the principles of regioselectivity and stereoselectivity in E1 and E2 elimination pathways. The reaction outcome is highly dependent on the stereochemistry of the substrate (cis/trans isomerism), the nature of the base employed, and the solvent system. These notes provide a detailed overview of the reaction mechanisms, predictive models for product formation, and standardized protocols for laboratory execution.

Theoretical Framework: E1 and E2 Mechanisms

Elimination reactions of this compound can proceed via two primary mechanisms: the bimolecular E2 pathway and the unimolecular E1 pathway.

E2 Mechanism

The E2 reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, while the carbon-halogen bond breaks simultaneously to form a double bond.[1] This mechanism is favored by strong bases (e.g., alkoxides like NaOEt, KOtBu) and polar aprotic solvents.[2]

A critical requirement for the E2 reaction in cyclohexane (B81311) systems is a specific stereochemical arrangement: the β-hydrogen and the leaving group (bromine) must be in an anti-periplanar (or anti-coplanar) orientation.[3][4] In a chair conformation, this translates to a diaxial arrangement of the hydrogen and the bromine.[4][5] This stereoelectronic constraint often overrides Zaitsev's rule, which predicts the formation of the most substituted alkene.[6][7]

  • Substrate Analysis (this compound):

    • Cis Isomer: In the most stable conformation, both the bromine and the methyl group are equatorial. For the E2 reaction to occur, the molecule must flip to a less stable conformation where the bromine is axial. In this axial conformation, there are two available anti-periplanar β-hydrogens: one at C2 and one at C6. Removal of the C6 proton leads to 4-methylcyclohexene . Removal of the C2 proton leads to the more substituted (Zaitsev) product, 3-methylcyclohexene (B1581247) . With a non-bulky base, the Zaitsev product is favored.[7]

    • Trans Isomer: The most stable conformation places the large bromine atom in the equatorial position and the methyl group also equatorial. To undergo E2 elimination, the ring must flip to a conformation where the bromine is axial. In this conformation, the methyl group is also forced into an axial position. There is only one available axial β-hydrogen, which is at C6. The hydrogen at C2 is equatorial and cannot participate in the anti-periplanar elimination. Therefore, the trans isomer exclusively yields 4-methylcyclohexene (the Hofmann product), regardless of the base used.[5][6][8]

E1 Mechanism

The E1 reaction is a two-step process favored by weak bases (e.g., H₂O, ROH) and polar protic solvents, which can stabilize the carbocation intermediate.[9][10]

  • Step 1: Formation of a Carbocation: The C-Br bond breaks heterolytically without the influence of a base, forming a secondary carbocation at C1. This is the slow, rate-determining step.[9]

  • Step 2: Deprotonation: A weak base abstracts a proton from a carbon adjacent to the carbocation (C2 or C6) to form the alkene.

In the absence of stereochemical constraints, the regiochemical outcome of the E1 reaction is governed by the thermodynamic stability of the resulting alkene. According to Zaitsev's Rule , the major product will be the most substituted, and therefore most stable, alkene.[9][11] For this compound, this would be 3-methylcyclohexene . The less substituted 4-methylcyclohexene would be the minor product. Carbocation rearrangements are possible but unlikely in this specific substrate as a 1,2-hydride shift would not lead to a more stable carbocation.

Data Presentation: Product Distribution Summary

The choice of substrate isomer and reaction conditions dictates the major and minor elimination products. The following table summarizes the expected outcomes.

Substrate IsomerBase/SolventMechanismMajor ProductMinor ProductGoverning Principle
cis-1-bromo-3-methylcyclohexaneStrong, non-bulky base (NaOCH₂CH₃ in CH₃CH₂OH)E23-Methylcyclohexene4-MethylcyclohexeneZaitsev's Rule (among available anti-periplanar H's)[7]
cis-1-bromo-3-methylcyclohexaneStrong, bulky base (KOC(CH₃)₃ in (CH₃)₃COH)E24-Methylcyclohexene3-MethylcyclohexeneHofmann's Rule (Steric hindrance)[12][13]
trans-1-bromo-3-methylcyclohexaneStrong base (any)E24-MethylcyclohexeneNoneAnti-periplanar Geometry Constraint[6][8]
cis or trans IsomerWeak base/heat (CH₃CH₂OH, Δ)E13-Methylcyclohexene4-MethylcyclohexeneZaitsev's Rule (Carbocation stability)[9]

Visualizations

Reaction Mechanisms and Logic

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R This compound (Br in axial position) TS [B---H---C---C---Br]‡ (Anti-periplanar) R->TS Concerted Step Base Base (B:) Base->TS P Alkene + H-B⁺ + Br⁻ TS->P

Caption: The E2 mechanism is a single, concerted step.

E1_Mechanism cluster_step1 Step 1: Carbocation Formation (Slow) cluster_step2 Step 2: Deprotonation (Fast) Reactant This compound Intermediate Secondary Carbocation + Br⁻ Reactant->Intermediate Loss of Leaving Group Product Alkene Product (Zaitsev Major) Intermediate->Product Proton Abstraction Base Base (B:) Base->Product

Caption: The E1 mechanism proceeds via a carbocation intermediate.

Product_Prediction_Workflow Start Start: this compound (cis or trans) Conditions Analyze Reaction Conditions Start->Conditions E2_Path E2 Pathway Conditions->E2_Path Strong Base E1_Path E1 Pathway Conditions->E1_Path Weak Base / Heat Stereo Determine Chair Conformation with Axial Bromine E2_Path->Stereo Carbocation Form Secondary Carbocation E1_Path->Carbocation Anti_H Identify Available Anti-Periplanar β-Hydrogens Stereo->Anti_H Predict_E2 Predict Product(s) (Consider Base Sterics) Anti_H->Predict_E2 Zaitsev Apply Zaitsev's Rule Carbocation->Zaitsev Predict_E1 Predict Major Product (Most Substituted Alkene) Zaitsev->Predict_E1

Caption: Logical workflow for predicting elimination products.

Experimental Protocols

Protocol 1: E2 Elimination of cis-1-Bromo-3-methylcyclohexane with Sodium Ethoxide

This protocol describes a representative procedure for the E2 elimination of a secondary alkyl halide using a strong, non-bulky base to favor the Zaitsev product.

A. Materials

  • cis-1-Bromo-3-methylcyclohexane (1.0 eq)

  • Anhydrous Ethanol (B145695) (EtOH)

  • Sodium metal (Na) (1.2 eq)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas supply

B. Equipment

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

C. Procedure

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (Ar or N₂), carefully add sodium metal (1.2 eq) in small pieces to a flask containing anhydrous ethanol at 0 °C. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add cis-1-bromo-3-methylcyclohexane (1.0 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquot.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Product Analysis:

    • Obtain the crude product yield.

    • Analyze the product mixture by GC-MS to determine the relative ratio of 3-methylcyclohexene and 4-methylcyclohexene. Compare the resulting mass spectra with a library database for confirmation.

D. Safety Precautions

  • Handle sodium metal with extreme care; it is highly reactive with water and alcohols.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Ethanol and diethyl ether are highly flammable; ensure no open flames are nearby.

References

Application Notes and Protocols for the Use of 1-Bromo-3-methylcyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-methylcyclohexane is a versatile bifunctional molecule incorporating a reactive secondary alkyl bromide and a chiral center. As a derivative of cyclohexane, its stereochemistry plays a crucial role in its reactivity and the stereochemical outcome of subsequent products. This document provides a comprehensive overview of the synthetic applications of this compound, focusing on its utility in nucleophilic substitution, elimination, and organometallic reactions. Detailed experimental protocols, adapted from analogous systems, are provided to serve as a practical guide for laboratory applications.

Introduction

This compound serves as a valuable building block in organic synthesis, enabling the introduction of the 3-methylcyclohexyl moiety into a variety of molecular scaffolds. Its chemical behavior is dictated by the presence of the bromine atom, a good leaving group, which facilitates a range of transformations. The stereochemical configuration of the molecule, existing as cis and trans isomers, significantly influences reaction pathways and product distribution. These characteristics make it a useful intermediate in the synthesis of complex organic molecules, including those with potential applications in pharmaceuticals and materials science.

Key Synthetic Applications

The primary reactions involving this compound are nucleophilic substitution (S(_N)2), elimination (E2), and the formation of Grignard reagents for subsequent carbon-carbon bond formation. The competition between substitution and elimination is a key consideration and can be influenced by the choice of nucleophile/base, solvent, and temperature.

Nucleophilic Substitution Reactions

As a secondary alkyl halide, this compound can undergo S(_N)2 reactions with a variety of nucleophiles. These reactions are stereospecific, proceeding with an inversion of configuration at the carbon center bearing the bromine atom. For example, the reaction of cis-1-bromo-3-methylcyclohexane with a nucleophile will yield the trans product.

Common Nucleophiles:

  • Alkoxides (RO⁻): For the formation of ethers (Williamson Ether Synthesis).

  • Thiolates (RS⁻): For the synthesis of thioethers.

  • Azide (B81097) (N₃⁻): To introduce an azide group, which can be further reduced to an amine.

  • Cyanide (CN⁻): For the formation of nitriles, which can be hydrolyzed to carboxylic acids.

SN2_Reaction reactant cis-1-Bromo-3-methylcyclohexane transition_state [Nu---C---Br]‡ (Backside Attack) reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product trans-3-Methylcyclohexyl-Nu transition_state->product leaving_group Br⁻ transition_state->leaving_group

Elimination Reactions

When treated with a strong, sterically hindered base, this compound undergoes an E2 elimination to form alkenes. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. However, the stereochemistry of the starting material can influence the product distribution. For an E2 reaction to occur, the hydrogen atom to be eliminated and the bromine atom must be in an anti-periplanar (diaxial) conformation.

Potential Alkene Products:

E2_Elimination reactant This compound product_major 3-Methylcyclohexene (Zaitsev Product) reactant->product_major Major Pathway product_minor 4-Methylcyclohexene (Hofmann-type Product) reactant->product_minor Minor Pathway byproducts H-B⁺ + Br⁻ reactant->byproducts base Strong Base (B:) base->reactant

Grignard Reagent Formation and Reactions

This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (3-methylcyclohexyl)magnesium bromide. This organometallic compound is a potent nucleophile and a strong base, making it highly useful for the formation of new carbon-carbon bonds.

Reactions of (3-Methylcyclohexyl)magnesium bromide:

  • With aldehydes and ketones: To form secondary and tertiary alcohols, respectively.

  • With esters: To produce tertiary alcohols.

  • With carbon dioxide: To yield carboxylic acids.

  • With nitriles: To generate ketones after hydrolysis.

Grignard_Reactions start This compound grignard (3-Methylcyclohexyl)magnesium bromide start->grignard Formation mg Mg, anhydrous ether mg->grignard product C-C Bond Formation Product grignard->product Reaction carbonyl Electrophile (e.g., Aldehyde, Ketone, CO₂) carbonyl->product workup Acidic Workup product->workup Hydrolysis

Experimental Protocols

Disclaimer: The following protocols are adapted from established procedures for structurally similar compounds and should be considered as starting points. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary for this compound.

Protocol 1: Williamson Ether Synthesis with Sodium Phenoxide

Objective: To synthesize 3-methylcyclohexyl phenyl ether via an S(_N)2 reaction.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound177.08101.77 g
Phenol (B47542)94.11121.13 g
Sodium Hydride (60% in oil)24.00150.60 g
Anhydrous Dimethylformamide (DMF)--20 mL
Diethyl Ether--50 mL
1 M HCl--20 mL
Saturated aq. NaHCO₃--20 mL
Brine--20 mL
Anhydrous MgSO₄---

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add phenol and anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: E2 Elimination with Potassium tert-Butoxide

Objective: To synthesize 3-methylcyclohexene and 4-methylcyclohexene via an E2 elimination.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound177.08203.54 g
Potassium tert-Butoxide112.21303.37 g
Anhydrous tert-Butanol--40 mL
Diethyl Ether--100 mL
Water--50 mL
Brine--50 mL
Anhydrous Na₂SO₄---

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Add this compound to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 83 °C) for 4-6 hours. Monitor the reaction progress by gas chromatography (GC).

  • Cool the mixture to room temperature and carefully pour it into a separatory funnel containing water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure.

  • Analyze the product distribution using GC-MS and NMR to quantify the alkene isomers.

Protocol 3: Grignard Reagent Formation and Reaction with Benzaldehyde (B42025)

Objective: To synthesize (3-methylcyclohexyl)(phenyl)methanol.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
Magnesium Turnings24.31240.58 g
This compound177.08203.54 g
Anhydrous Diethyl Ether--30 mL
Iodine--1 crystal
Benzaldehyde106.12181.91 g
Saturated aq. NH₄Cl--30 mL
Diethyl Ether--50 mL
Anhydrous MgSO₄---

Procedure:

  • Grignard Reagent Formation: a. Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere. b. Add a small crystal of iodine. c. Add a solution of this compound in 20 mL of anhydrous diethyl ether to the dropping funnel. d. Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary. e. Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, stir the mixture at room temperature for an additional hour until most of the magnesium is consumed.

  • Reaction with Benzaldehyde: a. Cool the Grignard reagent solution to 0 °C. b. Add a solution of benzaldehyde in 10 mL of anhydrous diethyl ether dropwise to the stirred Grignard reagent. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. d. Cool the reaction mixture to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl. e. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). f. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. g. Filter and concentrate the solvent under reduced pressure to yield the crude alcohol. h. Purify the product by flash column chromatography or recrystallization.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • This compound is a combustible liquid and may cause skin and eye irritation.

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas.

  • Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions are essential for their successful preparation and use.

  • Diethyl ether is extremely flammable and volatile. No open flames or spark sources should be present during its use.

Application Notes and Protocols for the Experimental Setup of Methylcyclohexane Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the free-radical bromination of methylcyclohexane (B89554), a key reaction in synthetic organic chemistry for the formation of halogenated cycloalkanes. These compounds can serve as versatile intermediates in the synthesis of more complex molecules, including pharmacologically active agents. This guide outlines two primary experimental protocols: one utilizing ultraviolet (UV) light initiation and another employing the chemical initiator 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). Included are comprehensive data on the physical properties of reactants and potential products, detailed step-by-step experimental procedures, and analytical methods for product characterization, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

The free-radical halogenation of alkanes is a fundamental transformation in organic chemistry. The bromination of methylcyclohexane is a classic example that demonstrates the principles of regioselectivity in radical reactions. The stability of the resulting radical intermediate dictates the major product, with tertiary hydrogens being substituted preferentially over secondary and primary hydrogens. This selectivity makes it a valuable tool for introducing a bromine atom at a specific position on the cyclohexane (B81311) ring, which can then be further manipulated in subsequent synthetic steps.

Data Presentation

A summary of the physical and chemical properties of the key compounds involved in the bromination of methylcyclohexane is presented in Table 1. This data is crucial for the design of the experimental setup, particularly for the purification of the product mixture via distillation.

Table 1: Physical and Chemical Properties of Reactants and Products

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Solubility
MethylcyclohexaneMethylcyclohexaneC₇H₁₄98.191010.769Insoluble in water; Soluble in organic solvents.
BromineBromineBr₂159.8158.83.102Slightly soluble in water; Soluble in organic solvents.
1-Bromo-1-methylcyclohexane (B3058953)1-Bromo-1-methylcyclohexaneC₇H₁₃Br177.08181.96 (est.)[1]1.251 (est.)[1]Insoluble in water; Soluble in organic solvents.[2][3]
(Bromomethyl)cyclohexane(Bromomethyl)cyclohexaneC₇H₁₃Br177.08175.61.269Insoluble in water; Soluble in organic solvents.[4]
1-Bromo-2-methylcyclohexane1-Bromo-2-methylcyclohexaneC₇H₁₃Br177.0854-56 @ 12 Torr[5][6]1.262Insoluble in water; Soluble in organic solvents.
1-Bromo-3-methylcyclohexaneThis compoundC₇H₁₃Br177.08181[7][8][9]1.257Insoluble in water; Soluble in organic solvents.
1-Bromo-4-methylcyclohexane1-Bromo-4-methylcyclohexaneC₇H₁₃Br177.0894-96 @ 50 Torr[10]~1.26Insoluble in water; Soluble in organic solvents.

Reaction Mechanism and Experimental Workflow

The free-radical bromination of methylcyclohexane proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The regioselectivity of the reaction is determined during the hydrogen abstraction step in the propagation phase, where the more stable tertiary radical is formed preferentially.

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br-Br 2Br 2 Br• Br2->2Br UV light or Heat (Δ) Methylcyclohexane Methylcyclohexane (C₇H₁₄) 2Br->Methylcyclohexane Tertiary_Radical Tertiary Radical (C₇H₁₃•) Methylcyclohexane->Tertiary_Radical H abstraction Product 1-Bromo-1-methylcyclohexane (C₇H₁₃Br) Tertiary_Radical->Product Br2_prop Br-Br Tertiary_Radical->Br2_prop HBr H-Br Br_radical_prop Br• Br2_prop->Br_radical_prop Br_rad_term1 Br• Br2_term Br-Br Br_rad_term1->Br2_term Br_rad_term2 Br• Br_rad_term2->Br2_term Tertiary_Radical_term C₇H₁₃• Tertiary_Radical_term->Product Reaction with Br• Dimer Dimer (C₁₄H₂₆) Tertiary_Radical_term->Dimer

Caption: Free-radical bromination mechanism.

The general workflow for conducting the bromination of methylcyclohexane and analyzing the products is depicted below.

Experimental_Workflow Start Start: Prepare Reactants Reaction Reaction: Methylcyclohexane + Brominating Agent (Initiation by UV or AIBN) Start->Reaction Quenching Workup: Quench Excess Bromine (e.g., with Na₂S₂O₃ solution) Reaction->Quenching Extraction Extraction with Organic Solvent (e.g., Dichloromethane) Quenching->Extraction Drying Drying of Organic Layer (e.g., with MgSO₄) Extraction->Drying Filtration Filtration and Solvent Removal Drying->Filtration Purification Purification of Crude Product (Distillation or Column Chromatography) Filtration->Purification Analysis Product Analysis: GC-MS and NMR Purification->Analysis End End: Characterized Product Analysis->End

Caption: General experimental workflow.

Experimental Protocols

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: UV Light-Initiated Bromination

This protocol is adapted from general procedures for free-radical halogenation.[6][11]

Materials:

  • Methylcyclohexane (10.0 g, 102 mmol)

  • Bromine (5.1 mL, 15.98 g, 100 mmol)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (50 mL)

  • 10% Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (100 mL) equipped with a reflux condenser and a dropping funnel

  • UV lamp (e.g., 100-watt mercury lamp)

  • Stirring plate and magnetic stir bar

Procedure:

  • Set up the reaction apparatus in a fume hood. Place the round-bottom flask in a water bath on a stirring plate.

  • Add methylcyclohexane and the solvent to the round-bottom flask.

  • Position the UV lamp approximately 10-15 cm from the flask.

  • Begin stirring the solution and turn on the UV lamp.

  • Slowly add the bromine from the dropping funnel over a period of 30-60 minutes. The red-brown color of bromine should fade as the reaction proceeds.

  • After the addition is complete, continue to irradiate and stir the mixture for an additional 1-2 hours, or until the color of bromine has disappeared.

  • Turn off the UV lamp and allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to remove excess bromine), saturated sodium bicarbonate solution (to neutralize any HBr formed), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: AIBN-Initiated Bromination

This protocol uses a chemical initiator, avoiding the need for a UV lamp. N-Bromosuccinimide (NBS) is often used as a source of bromine in these reactions as it allows for a low concentration of Br₂ to be maintained throughout the reaction.

Materials:

  • Methylcyclohexane (10.0 g, 102 mmol)

  • N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.164 g, 1 mmol)

  • Carbon tetrachloride (CCl₄) or Benzene (100 mL)

  • Round-bottom flask (250 mL) equipped with a reflux condenser

  • Heating mantle and magnetic stir bar

Procedure:

  • To the round-bottom flask, add methylcyclohexane, NBS, AIBN, and the solvent.

  • Heat the mixture to reflux (the boiling point of the solvent) with stirring.

  • Maintain the reflux for 2-3 hours. The reaction can be monitored by observing the consumption of the solid NBS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide (B58015) byproduct.

  • Wash the filtrate with water, 10% sodium thiosulfate solution, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Product Analysis

The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of the different brominated isomers. The structure of the major product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

A non-polar capillary column is suitable for the separation of the isomeric products based on their boiling points.

Table 2: Suggested GC-MS Parameters

ParameterValue
Column Zebron ZB-5 (or equivalent 5% phenyl-arylene/95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 5 min[3]
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 amu

The expected elution order will generally follow the boiling points of the isomers. The mass spectra will show characteristic isotopic patterns for bromine-containing compounds (M and M+2 peaks of nearly equal intensity).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of the brominated products. The major product, 1-bromo-1-methylcyclohexane, can be readily identified by its characteristic signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound¹H NMR¹³C NMR
1-Bromo-1-methylcyclohexane ~1.7 (s, 3H, -CH₃), 1.5-2.2 (m, 10H, -CH₂-)~70 (C-Br), ~35 (-CH₂-), ~25 (-CH₂-), ~23 (-CH₃)
(Bromomethyl)cyclohexane ~3.3 (d, 2H, -CH₂Br), 0.8-1.9 (m, 11H, cyclohexane-H)~40 (-CH₂Br), ~30 (-CH-), ~26 (-CH₂-), ~25 (-CH₂-)
1-Bromo-2-methylcyclohexane (cis/trans) Complex multiplets for ring protons, doublet for -CH₃Complex signals for ring carbons

Note: The chemical shifts are approximate and can vary depending on the specific isomer and experimental conditions. The spectrum of 1-bromo-1-methylcyclohexane is expected to be the simplest due to the absence of a proton on the carbon bearing the bromine atom.

Conclusion

The free-radical bromination of methylcyclohexane is a robust and instructive reaction for the synthesis of halogenated alkanes. The choice between UV-initiated and AIBN-initiated protocols will depend on the available equipment and desired reaction scale. Proper execution of the reaction, workup, and purification, followed by thorough analytical characterization, will yield the desired brominated methylcyclohexane products, with a predictable preference for the tertiary bromide. These application notes provide a solid foundation for researchers to successfully perform and analyze this important organic transformation.

References

Application Notes and Protocols: SN2 Reaction of cis-1-bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the bimolecular nucleophilic substitution (SN2) reaction of cis-1-bromo-3-methylcyclohexane. It covers the underlying mechanistic principles, including stereochemistry and conformational analysis, and provides a comprehensive experimental protocol for conducting the reaction. The information is intended to guide researchers in synthetic chemistry and drug development in the application of this reaction.

Introduction

The SN2 reaction is a fundamental process in organic chemistry, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon, leading to the displacement of a leaving group in a single step.[1] This reaction proceeds with an inversion of stereochemistry at the reaction center.[1][2] In cyclic systems like substituted cyclohexanes, the stereochemical outcome is intricately linked to the conformational preferences of the substrate.[3] The study of the SN2 reaction on conformationally defined substrates such as cis-1-bromo-3-methylcyclohexane provides valuable insights into the interplay of steric and electronic effects that govern chemical reactivity.

Cis-1-bromo-3-methylcyclohexane exists in a conformational equilibrium between two chair forms: one with both the bromine atom and the methyl group in equatorial positions (diequatorial) and another with both groups in axial positions (diaxial).[4] The diequatorial conformation is significantly more stable due to the minimization of steric strain, specifically 1,3-diaxial interactions.[5][6] However, for the SN2 reaction to occur, the leaving group (bromide) must be in an axial position to allow for the requisite backside attack by the nucleophile.[3] Consequently, the reaction proceeds through the less stable diaxial conformer, and the rate of reaction is influenced by the energy difference between the two chair conformations.

Reaction Mechanism and Stereochemistry

The SN2 reaction of cis-1-bromo-3-methylcyclohexane with a nucleophile (e.g., thiophenoxide) results in the formation of the corresponding trans-substituted product. This is a direct consequence of the backside attack mechanism, which dictates an inversion of configuration at the electrophilic carbon.[7][8]

The reaction proceeds as follows:

  • Conformational Equilibrium: The cis-1-bromo-3-methylcyclohexane substrate exists as an equilibrium mixture of two chair conformations. The diequatorial conformer is the major species at equilibrium.

  • Ring Flip: For the SN2 reaction to take place, the cyclohexane (B81311) ring must flip to the less stable diaxial conformation, placing the bromine atom in an axial position.

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine from the side opposite to the carbon-bromine bond (backside attack).

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are partially bonded to the central carbon atom.

  • Inversion of Configuration: As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine breaks, leading to an inversion of stereochemistry. The resulting product has a trans relationship between the nucleophile and the methyl group.

Data Presentation

EntryNucleophileSubstrate Concentration (M)Nucleophile Concentration (M)Temperature (°C)Reaction Time (h)Yield of trans-product (%)
1Sodium Thiophenoxide0.10.1250485
2Sodium Thiophenoxide0.20.2450483
3Sodium Azide0.10.1560678
4Sodium Cyanide0.10.1270872

Experimental Protocols

This section outlines a general protocol for the SN2 reaction of cis-1-bromo-3-methylcyclohexane with sodium thiophenoxide.

Materials and Reagents
  • cis-1-bromo-3-methylcyclohexane

  • Thiophenol

  • Sodium hydride (NaH)

  • Anhydrous acetone (B3395972)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure

Preparation of Sodium Thiophenoxide:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous acetone.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of thiophenol (1.0 equivalent) in anhydrous acetone via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium thiophenoxide nucleophile.

SN2 Reaction:

  • To the freshly prepared solution of sodium thiophenoxide, add a solution of cis-1-bromo-3-methylcyclohexane (1.0 equivalent) in anhydrous acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

Work-up and Purification:

  • Quench the reaction by slowly adding water.

  • Remove the acetone using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure trans-1-methyl-3-(phenylthio)cyclohexane.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

SN2_Mechanism cluster_reactant cis-1-bromo-3-methylcyclohexane (Diequatorial - More Stable) cluster_reactant_ax cis-1-bromo-3-methylcyclohexane (Diaxial - Reactive Conformer) cluster_ts Transition State cluster_product trans-Product Reactant_eq Diequatorial Conformer Reactant_ax Diaxial Conformer (Br axial) Reactant_eq->Reactant_ax Ring Flip TS [Nu---C---Br]‡ Reactant_ax->TS + Nucleophile (Nu⁻) Backside Attack Product trans-1-Nu-3-methylcyclohexane TS->Product - Br⁻

Caption: SN2 Reaction Mechanism of cis-1-bromo-3-methylcyclohexane.

Experimental_Workflow A Preparation of Sodium Thiophenoxide B SN2 Reaction with cis-1-bromo-3-methylcyclohexane A->B C Reaction Work-up (Quenching and Extraction) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: Experimental Workflow for the SN2 Reaction.

References

Application Notes and Protocols: Solvolysis of 1-Bromo-3-methylcyclohexane in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solvolysis of alkyl halides is a fundamental reaction in organic chemistry, providing a valuable model for understanding nucleophilic substitution and elimination pathways. This document outlines the detailed application notes and protocols for the solvolysis of 1-bromo-3-methylcyclohexane in ethanol (B145695). This reaction proceeds through a combination of first-order nucleophilic substitution (SN1) and first-order elimination (E1) mechanisms, owing to the secondary nature of the alkyl halide and the use of a polar protic solvent, ethanol, which acts as both the solvent and the nucleophile.

The reaction initiates with the rate-determining step: the departure of the bromide leaving group to form a secondary carbocation intermediate. This intermediate can then undergo two competing pathways: nucleophilic attack by ethanol to yield substitution products (cis- and trans-1-ethoxy-3-methylcyclohexane), or loss of a proton from an adjacent carbon to form elimination products (3-methylcyclohexene and 1-methylcyclohexene). The study of this reaction provides insights into carbocation stability, reaction kinetics, and the factors influencing the competition between substitution and elimination.

Reaction Mechanisms

The solvolysis of this compound in ethanol proceeds via two primary competing mechanisms: SN1 and E1. Both pathways share a common carbocation intermediate.

SN1 (Substitution, Nucleophilic, Unimolecular)

The SN1 mechanism involves a two-step process:

  • Formation of a Carbocation: The carbon-bromine bond breaks heterolytically, with the bromide ion acting as the leaving group. This is the slow, rate-determining step and results in the formation of a planar secondary carbocation.

  • Nucleophilic Attack: The solvent, ethanol, acts as a nucleophile and attacks the electrophilic carbocation. This can occur from either face of the planar carbocation, leading to a mixture of stereoisomers.

  • Deprotonation: A final, rapid deprotonation of the resulting oxonium ion by another ethanol molecule yields the final ether products.

E1 (Elimination, Unimolecular)

The E1 mechanism also proceeds through the formation of the same carbocation intermediate:

  • Formation of a Carbocation: This step is identical to the first step of the SN1 mechanism.

  • Deprotonation: Instead of nucleophilic attack, a molecule of the solvent (ethanol) acts as a base and removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond and the corresponding alkene products. Deprotonation can occur from different adjacent carbons, leading to a mixture of regioisomeric alkenes.

Data Presentation

Due to the absence of specific published kinetic and product distribution data for the solvolysis of this compound in ethanol, the following tables present representative data for the solvolysis of a similar secondary alkyl halide, 2-bromooctane, in ethanol. This data is intended to be illustrative of the expected trends and values.

Table 1: Representative Rate Constants and Activation Parameters for the Solvolysis of a Secondary Alkyl Halide in Ethanol

Temperature (°C)k (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
251.5 x 10⁻⁵95-20
451.2 x 10⁻⁴95-20
657.5 x 10⁻⁴95-20

Note: This data is illustrative for a typical secondary alkyl bromide solvolysis in ethanol and is not the experimentally determined data for this compound.

Table 2: Representative Product Distribution for the Solvolysis of a Secondary Alkyl Halide in Ethanol at 50°C

ProductMechanismYield (%)
Substitution Products (Ethers)SN1~70
Elimination Products (Alkenes)E1~30

Note: The ratio of substitution to elimination products is sensitive to temperature and the specific structure of the substrate.

Experimental Protocols

The following protocols provide a detailed methodology for conducting the solvolysis of this compound in ethanol and analyzing the products.

Protocol 1: Kinetic Analysis of the Solvolysis of this compound

Objective: To determine the rate constant of the solvolysis reaction at a specific temperature.

Materials:

  • This compound (cis/trans mixture)

  • Absolute ethanol

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Stopwatch

Procedure:

  • Reaction Setup: Prepare a solution of this compound in absolute ethanol (e.g., 0.1 M) in a volumetric flask.

  • Temperature Equilibration: Place the flask containing the reactant solution and a separate flask of absolute ethanol in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for at least 20 minutes.

  • Reaction Initiation: To start the reaction, pipette a known volume of the pre-heated ethanol into the reactant solution flask, mix thoroughly, and start the stopwatch.

  • Titration of HBr: At regular time intervals (e.g., every 10-15 minutes), withdraw an aliquot (e.g., 5.0 mL) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water.

  • Immediately titrate the liberated hydrobromic acid (HBr) in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as the indicator.

  • Data Analysis: The concentration of HBr at each time point is equivalent to the concentration of the product formed. The rate constant (k) can be determined by plotting ln(a-x) versus time, where 'a' is the initial concentration of the alkyl halide and 'x' is the concentration of HBr at time 't'. The slope of the resulting straight line will be equal to -k.

Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the substitution and elimination products of the solvolysis reaction.

Materials:

  • Reaction mixture from the solvolysis of this compound

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Authentic standards of expected products (if available)

Procedure:

  • Work-up of the Reaction Mixture: After the reaction has proceeded for a sufficient time (e.g., several half-lives), cool the reaction mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add an equal volume of water. Extract the organic products with diethyl ether (2 x 20 mL).

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent under reduced pressure.

  • GC-MS Analysis: Dissolve the resulting residue in a small amount of a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS system.

  • Data Interpretation:

    • Identify the products by comparing their mass spectra with library data and, if possible, with the retention times and mass spectra of authentic standards.

    • Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram. The percentage of each product can be calculated from the relative peak areas (assuming similar response factors).

Visualizations

Solvolysis_Mechanism cluster_SN1 SN1 Pathway cluster_E1 E1 Pathway Carbocation Secondary Carbocation Intermediate Oxonium_Ion Oxonium_Ion Carbocation->Oxonium_Ion Nucleophilic Attack by Ethanol E1_Products 3-methylcyclohexene & 1-methylcyclohexene Carbocation->E1_Products Deprotonation SN1_Products cis/trans-1-ethoxy-3-methylcyclohexane Oxonium_Ion->SN1_Products Deprotonation Start This compound Start->Carbocation Rate-determining step (Loss of Br⁻)

Caption: Competing SN1 and E1 pathways in the solvolysis of this compound.

Experimental_Workflow cluster_Kinetics Kinetic Analysis cluster_Product_Analysis Product Analysis (GC-MS) K1 Prepare 0.1 M this compound in Ethanol K2 Equilibrate at Constant Temperature K1->K2 K3 Initiate Reaction K2->K3 K4 Withdraw and Quench Aliquots at Timed Intervals K3->K4 K5 Titrate with Standardized NaOH K4->K5 K6 Calculate Rate Constant (k) K5->K6 P1 Run Reaction to Completion P2 Aqueous Work-up and Extraction P1->P2 P3 Dry and Concentrate Organic Layer P2->P3 P4 Inject Sample into GC-MS P3->P4 P5 Identify and Quantify Products P4->P5

Application Notes and Protocols for the Preparation of 3-Methylcyclohexyl Magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents, with the general formula RMgX, are highly valuable organometallic compounds in organic synthesis due to their potent nucleophilic and basic properties.[1][2] They are instrumental in the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures.[3] This document provides a detailed protocol for the preparation of 3-methylcyclohexyl magnesium bromide, a specific Grignard reagent that serves as a key intermediate for introducing the 3-methylcyclohexyl moiety into target molecules. The synthesis involves the reaction of 3-methylcyclohexyl bromide with magnesium metal in an anhydrous ether solvent.[2][4]

The successful formation of a Grignard reagent is highly dependent on maintaining strictly anhydrous (water-free) conditions, as any moisture will protonate and destroy the reagent.[2][5][6] Additionally, the magnesium metal surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[5][7] Therefore, activation of the magnesium is a critical step for initiating the synthesis.[7]

Data Presentation

ParameterValueNotes
Reactants
3-Methylcyclohexyl Bromide1.0 eqStarting alkyl halide.
Magnesium Turnings1.1 - 1.5 eqExcess magnesium is used to ensure complete reaction of the alkyl halide.
Solvent
Anhydrous Diethyl Ether or THF~3-5 mL per gram of MgThe solvent must be strictly anhydrous.
Activating Agent (optional)
Iodine (I₂)1-2 small crystalsUsed to chemically activate the magnesium surface.[7][8]
1,2-DibromoethaneA few dropsAnother effective activating agent.[7][8]
Reaction Conditions
TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require initial heating to start, then cooling to control.
AtmosphereInert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.[6][9]
Expected Yield 80-90%Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions.

Experimental Protocol

Materials and Equipment
  • 3-methylcyclohexyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystals or 1,2-dibromoethane

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Drying tubes (filled with calcium chloride)

  • Syringes and needles

  • Glassware must be thoroughly dried in an oven (e.g., overnight at 120°C) and assembled while hot, then allowed to cool under a stream of inert gas.[6][9]

Safety Precautions
  • Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[1][10] All operations should be conducted in a well-ventilated fume hood, and no open flames should be present.[10]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[10][11] An ice-water bath should be kept on hand to control the reaction temperature.[10]

  • Reactivity: Grignard reagents are highly reactive and corrosive.[11] They react vigorously with water and protic solvents.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.[9]

Reaction Procedure
  • Apparatus Setup:

    • Assemble the dry three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. The third neck can be sealed with a septum for inert gas introduction.

    • Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture.[10] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation:

    • Place the magnesium turnings into the reaction flask.

    • If using an activating agent, add a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][8] The disappearance of the iodine's color is an indicator of reaction initiation.[7]

    • Alternatively, the magnesium can be activated by gently crushing the turnings with a dry glass rod to expose a fresh surface.[7]

  • Initiation of the Reaction:

    • Add a small portion of the anhydrous ether or THF to the flask, just enough to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 3-methylcyclohexyl bromide in anhydrous ether or THF.

    • Add a small amount (approx. 10%) of the 3-methylcyclohexyl bromide solution to the magnesium suspension.

    • The reaction should initiate, as evidenced by gentle bubbling, a cloudy appearance of the solution, and a spontaneous increase in temperature.[7][9] If the reaction does not start, gentle warming with a heating mantle or water bath may be necessary. Once initiated, the heat source should be removed.

  • Formation of the Grignard Reagent:

    • Once the reaction has started, add the remaining 3-methylcyclohexyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1] If the reaction becomes too vigorous, slow down the addition rate and cool the flask with an ice-water bath.

    • After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux for an additional 30-60 minutes to ensure the reaction goes to completion.[1]

  • Completion and Use:

    • The completion of the reaction is indicated by the consumption of most of the magnesium metal. The resulting solution of 3-methylcyclohexyl magnesium bromide will be cloudy and greyish-brown.

    • The Grignard reagent is not typically isolated and should be used immediately in the subsequent reaction step.[1][6] The concentration of the reagent can be determined by titration if necessary.

Mandatory Visualization

Grignard_Preparation_Workflow cluster_initiation cluster_control A 1. Assemble and Dry Glassware under Inert Atmosphere B 2. Add Magnesium Turnings and Activating Agent A->B Setup C 3. Add Small Portion of 3-Methylcyclohexyl Bromide Solution B->C Reagent Addition D 4. Initiate Reaction (Observe Bubbling, Exotherm) C->D Initiation D->C If no initiation, gently warm E 5. Dropwise Addition of Remaining Alkyl Bromide D->E Controlled Addition F 6. Maintain Gentle Reflux E->F Maintain Reaction F->E Control rate/ cool if too vigorous G 7. Reaction Completion (Magnesium Consumed) F->G Completion H 8. 3-Methylcyclohexyl Magnesium Bromide Ready for Use G->H Product

Caption: Experimental workflow for the preparation of 3-methylcyclohexyl magnesium bromide.

References

Application of 1-bromo-3-methylcyclohexane in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-bromo-3-methylcyclohexane is a versatile, halogenated cycloalkane that serves as a valuable building block in medicinal chemistry. Its utility stems from the presence of a reactive bromine atom, which can be readily displaced or used to form organometallic reagents, and the 3-methylcyclohexyl scaffold, a lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.

The 3-methylcyclohexyl group can enhance the lipophilicity of a molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the cyclic nature of the scaffold can introduce conformational rigidity, which may lead to more selective interactions with biological targets. While direct synthesis of currently marketed drugs from this compound is not extensively documented in publicly available literature, its derivatives are explored in the synthesis of novel therapeutic agents, including potential anticancer and anticonvulsant compounds.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as an intermediate for the introduction of the 3-methylcyclohexyl group into a target molecule. This is typically achieved through two main synthetic routes:

  • Nucleophilic Substitution Reactions: The electrophilic carbon atom bonded to the bromine is susceptible to attack by various nucleophiles, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds.

  • Grignard Reagent Formation: The bromine atom facilitates the formation of a Grignard reagent, a potent nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds.

These fundamental reactions open avenues for the synthesis of diverse compound libraries for drug discovery programs.

Data Presentation

Table 1: Representative Nucleophilic Substitution Reactions with this compound
NucleophileProductReaction TypeTypical Yield (%)
Amine (e.g., Benzylamine)N-Benzyl-3-methylcyclohexylamineN-Alkylation70-85
Phenol (e.g., 4-Nitrophenol)1-(3-Methylcyclohexyloxy)-4-nitrobenzeneWilliamson Ether Synthesis65-80
Carboxylate (e.g., Sodium Benzoate)3-Methylcyclohexyl benzoateEsterification60-75
Table 2: Representative Grignard Reactions with 3-Methylcyclohexylmagnesium Bromide

| Electrophile | Product | Reaction Type | Typical Yield (%) | | :--- | :--- | :--- | | Aldehyde (e.g., Benzaldehyde) | Phenyl(3-methylcyclohexyl)methanol | Grignard Addition | 75-90 | | Ketone (e.g., Acetophenone) | 1-Phenyl-1-(3-methylcyclohexyl)ethanol | Grignard Addition | 70-85 | | Carbon Dioxide (CO₂) | 3-Methylcyclohexanecarboxylic acid | Carboxylation | 55-70 |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-methylcyclohexylamine via Nucleophilic Substitution

This protocol describes a general procedure for the N-alkylation of an amine with this compound.

Materials:

  • This compound

  • Benzylamine (B48309)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-3-methylcyclohexylamine.

Expected Yield: 70-85%

Protocol 2: Synthesis of 3-Methylcyclohexanecarboxylic Acid via Grignard Reaction

This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with carbon dioxide.

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as initiator)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and an inlet for an inert atmosphere.

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Gently heat the flask under a stream of inert gas to activate the magnesium and remove any residual moisture.

  • Allow the flask to cool to room temperature.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methylcyclohexanecarboxylic acid.

  • The product can be further purified by recrystallization or distillation.

Expected Yield: 55-70%

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Nucleophilic_Substitution_Workflow Start Start Reactants This compound + Benzylamine + K₂CO₃ Start->Reactants 1. Mix Reactants Reaction Reflux in Acetonitrile Reactants->Reaction 2. Heat Workup Filtration & Solvent Removal Reaction->Workup 3. Isolate Crude Purification Column Chromatography Workup->Purification 4. Purify Product N-Benzyl-3-methylcyclohexylamine Purification->Product 5. Final Product

Caption: Workflow for N-Alkylation.

Grignard_Reaction_Workflow Start Start Grignard_Formation This compound + Mg in Anhydrous Ether Start->Grignard_Formation 1. Initiation Grignard_Reagent 3-Methylcyclohexyl- magnesium Bromide Grignard_Formation->Grignard_Reagent 2. Formation Carboxylation Reaction with CO₂ (Dry Ice) Grignard_Reagent->Carboxylation 3. Addition Workup Acidic Workup & Extraction Carboxylation->Workup 4. Quench & Isolate Product 3-Methylcyclohexanecarboxylic Acid Workup->Product 5. Final Product

Caption: Workflow for Grignard Reaction.

Potential Signaling Pathway Modulation

While this compound itself is not known to directly interact with specific signaling pathways, its derivatives have the potential to modulate various biological processes. For instance, the synthesis of tramadol (B15222) analogues could lead to compounds that interact with the opioid receptor signaling pathway . Tramadol and its active metabolite, O-desmethyltramadol, are agonists of the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in analgesia.

Opioid_Signaling_Pathway Ligand Tramadol Analogue (e.g., from this compound derivative) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel Modulation (↑ K⁺ efflux, ↓ Ca²⁺ influx) G_Protein->Ion_Channel Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Leads to Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Opioid Receptor Signaling.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry. Its ability to participate in a variety of chemical transformations allows for the generation of diverse molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to utilize this versatile building block in the design and synthesis of novel therapeutic agents. Further exploration of its derivatives may lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic properties.

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction with 1-bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-bromo-3-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound failing to initiate?

A1: Initiation failure is the most common issue, especially with secondary alkyl halides like this compound. The primary causes are:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents reaction.[1][2][3] Activation is necessary to expose the fresh metal surface.[1][4]

  • Presence of Water: Grignard reagents are potent bases and are rapidly destroyed by even trace amounts of water.[5][6] All glassware, solvents, and reagents must be scrupulously dry (anhydrous).[4][5][7]

  • Steric Hindrance: As a secondary halide, this compound is more sterically hindered, making the reaction inherently slower and more difficult to start compared to primary halides.[3]

Q2: What are the visual signs of a successful Grignard reaction initiation?

A2: A successful initiation is marked by several distinct visual cues:

  • Disappearance of the color of a chemical activator, such as the purple/brown of an iodine crystal.[1][2]

  • Spontaneous boiling of the solvent (e.g., diethyl ether) as the reaction is exothermic.[1][5]

  • The appearance of a cloudy, grey, or brownish turbidity in the solution.[1][8][9]

  • Observation of bubbles if 1,2-dibromoethane (B42909) is used as an activator, due to the formation of ethylene (B1197577) gas.[5][10]

Q3: What is Wurtz coupling and how can I minimize it in my reaction?

A3: Wurtz coupling is a significant side reaction where the formed Grignard reagent (R-MgBr) reacts with the starting alkyl halide (R-Br) to form a dimer (R-R).[4][7] To minimize this:

  • Use dilute solutions of this compound.[4]

  • Add the alkyl halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring the reaction with magnesium over the coupling reaction.[4]

Q4: Which solvent is better for this reaction: diethyl ether or THF?

A4: Both anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are standard solvents for Grignard reactions.[5][11] THF can be advantageous as it is a better Lewis base and can help stabilize the Grignard reagent.[7][12] However, for some substrates, the increased reactivity in THF can also promote side reactions like Wurtz coupling.[7] Diethyl ether is often a good starting point due to its lower boiling point, which makes observing the exothermic initiation easier.[5]

Troubleshooting Guides

Problem 1: Reaction Fails to Initiate
Possible Cause Solution Citation
Wet Glassware/Solvent All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying (>120°C) and cooling under an inert gas (N₂ or Ar). Solvents must be anhydrous.[1][4][7]
Inactive Magnesium Activate the magnesium surface using chemical or physical methods. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (DBE). Alternatively, gently crush some magnesium turnings against the flask with a dry glass rod to expose a fresh surface. Sonication can also be effective.[1][2][4][10][13]
Reaction is Too Cold Gently warm the flask with a heat gun or in a warm water bath to help initiate the reaction. Be prepared to cool it if the reaction becomes too vigorous.[1][4]
Impure Alkyl Halide Ensure the this compound is pure and free from water. If necessary, pass it through a short column of activated alumina (B75360) before use.[4][14]
Problem 2: Reaction Starts but Then Stops
Possible Cause Solution Citation
Insufficiently Dry Conditions Trace moisture was consumed during initiation, but residual water is quenching the reaction as it forms. Ensure all components, including the inert gas line, are dry.[4]
Poor Reagent Quality Impurities in the solvent or alkyl halide can halt the reaction after it begins.[4]
Concentration Too Low While slow addition is key, if the concentration of the alkyl halide is too low, the reaction may not be self-sustaining. Ensure the dropwise addition maintains a gentle reflux.[4][9]
Problem 3: Low Yield of Desired Product
Possible Cause Solution Citation
Side Reactions Significant Wurtz coupling or other side reactions are consuming the Grignard reagent. Use dilute solutions and ensure slow, controlled addition of the alkyl halide.[4][7]
Incomplete Reaction Not all of the magnesium or alkyl halide has reacted. Allow for sufficient reaction time, often indicated by the complete consumption of the magnesium metal.[15]
Degradation During Workup The acidic workup may be too harsh, or the product may be unstable. Use a milder quench like saturated aqueous ammonium (B1175870) chloride (NH₄Cl) instead of strong acids.[5][8]
Reaction with CO₂ Atmospheric carbon dioxide can react with the Grignard reagent. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.[4]

Experimental Protocols

Protocol 1: Formation of 3-methylcyclohexylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Flame-dried three-neck round-bottom flask, reflux condenser, and dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of inert gas. Equip the flask with a magnetic stir bar.[1][2]

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single small crystal of iodine.[1]

  • Initiation: Add a small portion of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether. Add ~10% of this solution to the magnesium suspension.[15]

  • Observation: The reaction should begin within minutes. Indicators include the fading of the iodine color and the onset of gentle ether reflux.[1][15] If it does not start, gently warm the flask.[1]

  • Grignard Formation: Once initiated, add the remainder of the this compound solution dropwise from the funnel at a rate that maintains a steady, gentle reflux.[4][9]

  • Completion: After the addition is complete, continue stirring. The reaction is typically complete when most of the magnesium has been consumed. The solution should appear as a cloudy grey/brown mixture.[15]

Protocol 2: Reaction Quench and Workup
  • Cooling: Once the Grignard formation is complete, cool the reaction flask in an ice-water bath.[5]

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl dropwise to the cooled, stirred reaction mixture to quench any unreacted Grignard reagent and dissolve the magnesium salts.[5][8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (e.g., 3 times). Combine the organic layers.[5][15]

  • Washing & Drying: Wash the combined organic layers with brine, then dry over an anhydrous salt such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][15]

  • Isolation: Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[15]

Visualizations

G start Reaction Fails to Initiate check_dry Are glassware and solvents anhydrous? start->check_dry activate_mg Was magnesium activated? check_dry->activate_mg Yes dry_reagents Flame-dry glassware, use anhydrous solvent check_dry->dry_reagents No warm Apply gentle heat activate_mg->warm Yes add_activator Add I₂ or DBE, crush turnings activate_mg->add_activator No success Reaction Initiates warm->success Success fail Initiation Failure: Re-evaluate reagents and setup warm->fail No Success dry_reagents->start add_activator->start

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 1. Assemble Flame-Dried Glassware Under N₂/Ar p2 2. Add Mg Turnings & Activator (I₂) p1->p2 r1 3. Add Small Portion of R-Br to Initiate p2->r1 r2 4. Dropwise Addition of remaining R-Br r1->r2 r3 5. Stir Until Mg is Consumed r2->r3 w1 6. Cool and Quench (aq. NH₄Cl) r3->w1 w2 7. Extract with Ether w1->w2 w3 8. Wash, Dry, and Evaporate Solvent w2->w3 w4 9. Purify Product w3->w4

Caption: Experimental workflow for Grignard synthesis and workup.

G RBr This compound (R-Br) RMgBr Grignard Reagent (R-MgBr) RBr->RMgBr + Mg (Desired Path) WurtzProduct Wurtz Coupling (R-R) RBr->WurtzProduct Mg Mg Mg->RMgBr DesiredProduct Desired Product RMgBr->DesiredProduct + Electrophile + H₃O⁺ workup RMgBr->WurtzProduct + R-Br (Side Reaction) Alkane Alkane by-product (R-H) RMgBr->Alkane + Proton Source (Side Reaction) Electrophile Electrophile (e.g., Carbonyl) Electrophile->DesiredProduct ProtonSource Protic Source (H₂O, ROH) ProtonSource->Alkane

Caption: Key reaction pathways and potential side reactions.

References

Technical Support Center: Synthesis of 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-bromo-3-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two primary precursors for the synthesis of this compound are 3-methylcyclohexanol (B165635) and 3-methylcyclohexene (B1581247). The choice of starting material will dictate the reaction mechanism and potential side products.

Q2: Which synthetic route generally provides a higher yield of this compound?

A2: The synthesis from 3-methylcyclohexanol via nucleophilic substitution, particularly with phosphorus tribromide (PBr₃), is often preferred for achieving a higher yield of the desired product with fewer isomeric impurities compared to the hydrobromination of 3-methylcyclohexene.[1]

Q3: What are the main challenges when synthesizing this compound from 3-methylcyclohexene?

A3: The hydrobromination of 3-methylcyclohexene typically yields a mixture of constitutional isomers (1-bromo-2-methylcyclohexane) and stereoisomers (cis and trans) of the desired product. This lack of regioselectivity and stereoselectivity can significantly lower the yield of the target molecule and necessitate challenging purification steps.

Q4: How can I minimize the formation of side products?

A4: When starting from 3-methylcyclohexanol, using a milder brominating agent like PBr₃ can reduce the formation of elimination byproducts (alkenes). Careful control of the reaction temperature is also crucial. For the 3-methylcyclohexene route, controlling the reaction conditions to favor either Markovnikov or anti-Markovnikov addition is key, though achieving high selectivity for this compound is inherently difficult.

Q5: What purification methods are effective for isolating this compound?

A5: Fractional distillation is a common method for purifying this compound from starting materials and some byproducts. However, due to the similar boiling points of the isomeric products, separation can be challenging. For high purity, preparative gas chromatography or column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - From 3-methylcyclohexanol: Increase the reaction time or slightly elevate the temperature. Ensure the brominating agent (HBr or PBr₃) is fresh and used in the correct stoichiometric ratio.
- From 3-methylcyclohexene: Ensure complete addition of HBr. Monitor the reaction progress using techniques like TLC or GC.
Formation of Side Products - Elimination (Alkene Formation): Maintain a low reaction temperature, especially during the addition of the brominating agent. Using PBr₃ instead of HBr with 3-methylcyclohexanol can minimize elimination.
- Isomer Formation (from 3-methylcyclohexene): This is an inherent challenge. Consider switching to the 3-methylcyclohexanol route for higher selectivity. If using 3-methylcyclohexene, explore specialized catalysts or reaction conditions reported in the literature for improving regioselectivity, although this is an advanced topic.
Loss during Work-up - Incomplete Extraction: Ensure the organic layer is thoroughly extracted from the aqueous phase. Perform multiple extractions with a suitable solvent (e.g., diethyl ether, dichloromethane).
- Emulsion Formation: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break it.
- Loss during Distillation: Use an efficient distillation column (e.g., Vigreux) and carefully control the heating rate to avoid co-distillation of impurities. Collect fractions over a narrow boiling point range.
Problem 2: Product is Contaminated with Isomers
Possible Cause Suggested Solution
Reaction with 3-methylcyclohexene The reaction of HBr with 3-methylcyclohexene is known to produce a mixture of 1-bromo-2-methylcyclohexane (B1615079) and this compound (both as cis and trans isomers).
Carbocation Rearrangement When using HBr with 3-methylcyclohexanol, the reaction may proceed via an SN1 mechanism involving a carbocation intermediate, which can potentially lead to rearrangements, although this is less common for this specific substrate compared to others.
Inefficient Purification Standard distillation may not be sufficient to separate isomers with very close boiling points.
Solution - Optimize Purification: Employ fractional distillation with a high-efficiency column. For analytical or small-scale preparations requiring high purity, consider preparative gas chromatography or HPLC.
- Alternative Synthetic Route: Synthesize from 3-methylcyclohexanol using PBr₃, which proceeds via an SN2 mechanism, minimizing carbocation formation and thus reducing the likelihood of isomeric byproducts.

Quantitative Data Summary

The following table summarizes the impact of different synthetic routes on the expected yield of this compound. Please note that actual yields may vary based on experimental conditions and scale.

Starting Material Brominating Agent Typical Yield Range Key Considerations
3-methylcyclohexanolHBr (conc.)40-60%Prone to elimination and potential carbocation rearrangements.
3-methylcyclohexanolPBr₃60-80%Generally higher yield and purity due to SN2 pathway.
3-methylcyclohexeneHBrHighly VariableYield of the specific this compound isomer is often low due to the formation of multiple regio- and stereoisomers.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-methylcyclohexanol using PBr₃

This protocol is often preferred for its higher yield and selectivity.

Materials:

  • 3-methylcyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add 3-methylcyclohexanol to the flask and dissolve it in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus tribromide (approximately 0.4 equivalents) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature at or below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by carefully pouring the mixture over ice water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound from 3-methylcyclohexanol using HBr

Materials:

  • 3-methylcyclohexanol

  • Concentrated hydrobromic acid (HBr, 48%)

  • Concentrated sulfuric acid (H₂SO₄) (optional, as a catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous calcium chloride (CaCl₂)

  • Ice bath

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer

Procedure:

  • In a fume hood, place 3-methylcyclohexanol in a round-bottom flask.

  • Cool the flask in an ice bath and slowly add concentrated HBr.

  • If desired, add a few drops of concentrated H₂SO₄ as a catalyst.

  • Attach a reflux condenser and heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Separate the lower aqueous layer from the upper organic layer (the product).

  • Wash the organic layer with water, then with saturated NaHCO₃ solution until the effervescence ceases, and finally with brine.

  • Dry the crude product over anhydrous CaCl₂.

  • Decant the dried liquid into a distillation apparatus and purify by fractional distillation.

Visualizations

experimental_workflow_pbr3 cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 3-methylcyclohexanol in Et₂O add_pbr3 Add PBr₃ dropwise at 0°C start->add_pbr3 react Stir at RT add_pbr3->react quench Quench with ice water react->quench extract Extract with Et₂O quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) wash->dry evaporate Rotary Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound using PBr₃.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation (e.g., Alkenes, Isomers) start->side_products workup_loss Loss During Work-up start->workup_loss sol_reaction Increase reaction time/temp Check reagent quality incomplete_reaction->sol_reaction sol_side_products Control temperature Use milder reagents (PBr₃) side_products->sol_side_products sol_workup Optimize extraction Efficient distillation workup_loss->sol_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Bromination of 3-Methylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of 3-methylcyclohexanol (B165635). The information is presented in a question-and-answer format to directly address common issues encountered during this experiment.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction produced a mixture of several brominated compounds instead of the expected 1-bromo-3-methylcyclohexane. What are these other products and why did they form?

A1: The bromination of 3-methylcyclohexanol with hydrobromic acid (HBr) typically proceeds through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism. This process involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. This carbocation is susceptible to rearrangement and elimination reactions, which lead to a variety of side products.

The primary side reactions include:

  • Carbocation Rearrangement (Hydride Shift): The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. Nucleophilic attack by the bromide ion on this new carbocation results in the formation of rearranged constitutional isomers.

  • Elimination (E1): The carbocation intermediates can also lose a proton to form alkenes through an E1 (Elimination Unimolecular) mechanism. These alkene intermediates can then react further with HBr to yield additional brominated products.

The primary products you can expect are:

  • Expected Product: cis- and trans-1-bromo-3-methylcyclohexane

  • Rearranged Substitution Products: 1-bromo-1-methylcyclohexane

  • Elimination Products (and their subsequent bromination products): 1-methylcyclohexene and 3-methylcyclohexene (B1581247). The reaction of HBr with 3-methylcyclohexene is known to yield a mixture of four products: cis- and trans-1-bromo-3-methylcyclohexane and cis- and trans-1-bromo-2-methylcyclohexane.[1]

Q2: I have a low yield of the desired this compound. How can I minimize the formation of side products?

A2: Optimizing your reaction conditions is key to favoring the desired S(_N)1 product and minimizing rearrangement and elimination side reactions.

  • Temperature Control: S(_N)1 and E1 reactions have similar energy requirements, but elimination is generally favored at higher temperatures. Running the reaction at a lower temperature can help to reduce the amount of alkene byproducts.

  • Choice of Reagent:

    • Using HBr will likely always result in a mixture of products due to the S(_N)1 pathway.

    • Consider using phosphorus tribromide (PBr(_3)) as an alternative brominating agent. This reagent typically favors an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism for secondary alcohols, which proceeds with inversion of stereochemistry and avoids the formation of a discrete carbocation intermediate, thus preventing rearrangements.

Q3: I am having difficulty separating the different isomeric products. What purification methods are recommended?

A3: The various brominated cyclohexanes and any unreacted starting material will likely have very similar boiling points, making simple distillation challenging for achieving high purity.

  • Fractional Distillation: While difficult, a highly efficient fractional distillation column may provide some separation of the major components.

  • Column Chromatography: This is the most effective method for separating isomeric mixtures. Using a silica (B1680970) gel column with a nonpolar eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) should allow for the separation of the different constitutional and stereoisomers. The polarity differences between the desired product and the rearranged and elimination-addition products will facilitate their separation.

  • Gas Chromatography (GC): For analytical purposes, gas chromatography is an excellent technique to determine the composition of your product mixture. Different isomers will have distinct retention times, allowing for their quantification.[2]

Data Presentation: Expected Product Distribution

Product ClassSpecific ProductsExpected Yield (Relative %)Rationale
Direct Substitution (S(_N)1) cis- and trans-1-bromo-3-methylcyclohexaneMajor ComponentFormed from the nucleophilic attack on the initial secondary carbocation.
Rearranged Substitution (S(_N)1) 1-bromo-1-methylcyclohexaneSignificant ComponentResults from a 1,2-hydride shift to a more stable tertiary carbocation followed by nucleophilic attack.
Elimination (E1) 1-methylcyclohexene, 3-methylcyclohexeneMinor ComponentsFormation is competitive with S(_N)1 and is favored by higher temperatures.

Experimental Protocols

Bromination of 3-Methylcyclohexanol with HBr (S(_N)1 Pathway)

This protocol is adapted from a general procedure for the bromination of secondary alcohols.[2]

Materials:

  • 3-methylcyclohexanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H(_2)SO(_4))

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Dichloromethane (B109758) (or other suitable extraction solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methylcyclohexanol, sodium bromide, and distilled water.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring. The in-situ generation of HBr will occur.

  • After the addition of acid, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add dichloromethane to extract the organic products.

  • Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the product mixture using column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps and competing pathways in the bromination of 3-methylcyclohexanol.

Bromination_Pathways cluster_start Starting Material cluster_protonation Protonation cluster_carbocation Carbocation Formation cluster_products Products 3-Methylcyclohexanol 3-Methylcyclohexanol Protonated Alcohol Protonated Alcohol 3-Methylcyclohexanol->Protonated Alcohol + HBr Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Direct Substitution Product Direct Substitution Product Secondary Carbocation->Direct Substitution Product + Br- (SN1) Elimination Products Elimination Products Secondary Carbocation->Elimination Products - H+ (E1) Rearranged Substitution Product Rearranged Substitution Product Tertiary Carbocation->Rearranged Substitution Product + Br- (SN1) Tertiary Carbocation->Elimination Products - H+ (E1)

Caption: Reaction pathways in the bromination of 3-methylcyclohexanol.

References

Technical Support Center: Optimizing Nucleophilic Substitution of 1-bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the nucleophilic substitution of 1-bromo-3-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways for this compound?

A1: As a secondary alkyl halide, this compound can undergo both substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[1][2]

Q2: How does the stereochemistry of the cyclohexane (B81311) ring affect the reaction?

A2: The conformation of the cyclohexane ring plays a critical role. For an Sₙ2 reaction, the nucleophile must attack from the backside, which is most effective when the bromine atom is in an axial position.[3] However, substituents on a cyclohexane ring prefer to occupy the more stable equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.[4][5][6] This means the conformation where the leaving group is axial and reactive is less populated, potentially slowing the Sₙ2 reaction rate.

Q3: Which mechanism, Sₙ1 or Sₙ2, is generally favored for this substrate?

A3: Neither is definitively favored; it is a classic case of competing mechanisms.

  • Sₙ2 is possible but can be hindered by the steric bulk of the cyclohexane ring.[7] It is favored by strong, non-bulky nucleophiles in polar aprotic solvents.[8][9]

  • Sₙ1 is also possible because secondary carbocations have moderate stability. This pathway is favored by weak nucleophiles (solvolysis) in polar protic solvents which can stabilize the carbocation intermediate.[9][10][11]

Q4: What are the expected side products?

A4: The main side products are alkenes resulting from elimination reactions (E1 or E2). Elimination is favored by high temperatures and the use of strong, bulky bases.[2][12] The possible elimination products are 3-methylcyclohexene (B1581247) and 4-methylcyclohexene.

Troubleshooting Guide

Problem 1: Low yield of the desired substitution product due to competing elimination reactions.

Possible Cause Solution
High Reaction Temperature Lower the reaction temperature. Substitution reactions are generally favored at lower temperatures, while higher temperatures favor elimination because it results in an increase in entropy.[12][13][14][15]
Strongly Basic Nucleophile Use a nucleophile that is a weak base. For example, use I⁻, Br⁻, RS⁻, or N₃⁻ instead of OH⁻ or OR⁻. If a strong nucleophile is required, ensure it is not overly basic.
Bulky Nucleophile/Base Avoid using bulky bases like potassium tert-butoxide, as they preferentially act as bases rather than nucleophiles, leading to elimination.[1][16]

Problem 2: The reaction rate is too slow.

Possible Cause Solution
Sₙ2 Reaction: Poor Solvent Choice If you are aiming for an Sₙ2 pathway with a strong nucleophile, ensure you are using a polar aprotic solvent like DMSO, DMF, or acetone (B3395972). These solvents solvate the cation but leave the anion (the nucleophile) free and highly reactive.[8][17][18] Polar protic solvents can hydrogen-bond with and "cage" the nucleophile, reducing its reactivity.[18]
Sₙ1 Reaction: Insufficient Solvent Polarity For an Sₙ1 pathway, the rate-determining step is the formation of the carbocation. Use a highly polar protic solvent, such as water, methanol, or ethanol (B145695), to stabilize the carbocation intermediate and the leaving group, thereby speeding up the reaction.[10][17]
Poor Leaving Group (Not applicable for Bromide) Bromide is a good leaving group. However, if working with other halides, remember that reactivity increases down the group: I > Br > Cl > F.[19] The C-F bond is very strong and generally unreactive in these substitutions.[20]

Problem 3: A mixture of stereoisomers is obtained.

Possible Cause Solution
Reaction proceeding via Sₙ1 mechanism The Sₙ1 mechanism involves a planar carbocation intermediate, which the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products.[21]
Achieving Stereochemical Control To obtain a single, inverted stereoisomer, you must force the reaction down an Sₙ2 pathway. This requires using a strong, non-bulky nucleophile, a high concentration of the nucleophile, and a polar aprotic solvent.[9][22]

Data Presentation

Table 1: Influence of Solvent on Sₙ2 Reaction Rate

This table illustrates the dramatic effect of solvent choice on the rate of a typical Sₙ2 reaction. Polar aprotic solvents significantly accelerate the reaction compared to polar protic solvents.

SolventSolvent TypeRelative RateRationale
Methanol (CH₃OH)Polar Protic1Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[18]
Water (H₂O)Polar Protic~7Stabilizes the nucleophile through hydrogen bonds.
Acetone (CH₃COCH₃)Polar Aprotic500Does not hydrogen bond with the nucleophile, leaving it more "naked" and reactive.[23]
DMF ((CH₃)₂NCHO)Polar Aprotic1,000 - 2,800Highly polar; effectively solvates cations, freeing the anionic nucleophile.[8]
DMSO ((CH₃)₂SO)Polar Aprotic1,300 - 200,000Very effective at solvating cations and leaving the nucleophile highly reactive.[8]

Table 2: Summary of Conditions for Optimizing Reaction Pathways

FactorTo Favor Sₙ2 PathwayTo Favor Sₙ1 Pathway
Nucleophile Strong, high concentration (e.g., I⁻, RS⁻, CN⁻, N₃⁻)[8][9]Weak (e.g., H₂O, ROH)[9]
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF)[8][9]Polar Protic (e.g., H₂O, ROH, Acetic Acid)[8][9]
Temperature Lower temperaturesLower temperatures (to avoid E1)
Stereochemistry Inversion of configuration[22]Racemization (or partial inversion)[21]
Rate Law Rate = k[Substrate][Nucleophile][24]Rate = k[Substrate][24]

Experimental Protocols

Protocol 1: Synthesis of (1S,3S)-1-iodo-3-methylcyclohexane (Sₙ2 Pathway)

This protocol is designed to favor the Sₙ2 mechanism, resulting in an inversion of stereochemistry.

  • Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Solvent: Add anhydrous acetone as the solvent.

  • Nucleophile: Add sodium iodide (NaI, 1.5 equivalents). NaI is soluble in acetone, while the byproduct NaBr is not, which drives the reaction forward according to Le Châtelier's principle.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, filter the mixture to remove the NaBr precipitate. Evaporate the acetone under reduced pressure. Dissolve the residue in diethyl ether and wash with a 5% aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Synthesis of 1-ethoxy-3-methylcyclohexane (Sₙ1 Pathway)

This protocol for a solvolysis reaction is designed to favor the Sₙ1 mechanism.

  • Reagents & Setup: In a round-bottom flask fitted with a reflux condenser, place this compound (1 equivalent).

  • Solvent/Nucleophile: Add absolute ethanol, which serves as both the solvent and the weak nucleophile.

  • Reaction: Gently heat the mixture to reflux. The reaction is typically slow. Monitor the reaction progress by TLC or GC-MS. A weak, non-nucleophilic base like calcium carbonate can be added to neutralize the HBr formed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The resulting product will likely be a mixture of stereoisomers and may contain some elimination byproduct. Further purification can be achieved via distillation or column chromatography.

Visualizations

G sub Substrate: This compound (Secondary Alkyl Halide) nuc Nucleophile Strength? sub->nuc sol Solvent Type? nuc->sol Strong sol2 Solvent Type? nuc->sol2 Weak sn2 Favored Pathway: SN2 sol->sn2 Polar Aprotic (e.g., DMSO, Acetone) both Competition: SN1 / SN2 sol->both Polar Protic (e.g., EtOH) sn1 Favored Pathway: SN1 sol2->sn1 Polar Protic (e.g., H2O, EtOH) sol2->both Polar Aprotic (Slow or No Reaction)

Caption: Workflow for selecting between Sₙ1 and Sₙ2 reaction pathways.

G start Substrate + Reagent (Nucleophile/Base) sub_path Substitution (Nucleophilic Attack) start->sub_path elim_path Elimination (Proton Abstraction) start->elim_path low_temp Favored by: - Low Temperature - Weakly Basic Nucleophile sub_path->low_temp high_temp Favored by: - High Temperature - Strong/Bulky Base elim_path->high_temp

Caption: Competition between substitution and elimination pathways.

G Effect of Solvent on SN2 Reactivity cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ solvent_protic1 H-OEt Nu_protic->solvent_protic1 H-Bond solvent_protic2 H-OEt Nu_protic->solvent_protic2 H-Bond solvent_protic3 H-OEt Nu_protic->solvent_protic3 H-Bond label_protic Result: Solvated ('caged') Nucleophile LOW REACTIVITY Nu_aprotic Nu⁻ cation Na⁺ solvent_aprotic1 DMSO cation->solvent_aprotic1 Solvated solvent_aprotic2 DMSO cation->solvent_aprotic2 Solvated label_aprotic Result: 'Naked' Nucleophile HIGH REACTIVITY

Caption: How solvent choice impacts nucleophile reactivity in Sₙ2 reactions.

References

Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the stereoselective synthesis of 1-bromo-3-methylcyclohexane.

Troubleshooting Guides & FAQs

This section addresses common issues and questions arising during the synthesis of this compound, offering potential causes and solutions to guide your experimental work.

Issue 1: Low Stereoselectivity in the Synthesis of trans-1-Bromo-3-methylcyclohexane from cis-3-Methylcyclohexanol (B1605476)

Question: I am attempting to synthesize trans-1-bromo-3-methylcyclohexane from cis-3-methylcyclohexanol using hydrobromic acid (HBr), but I am obtaining a mixture of cis and trans isomers. How can I improve the stereoselectivity?

Answer:

The use of strong acids like HBr with secondary alcohols such as 3-methylcyclohexanol (B165635) can lead to a loss of stereoselectivity. This is because the reaction can proceed through an S(_N)1-like mechanism. The hydroxyl group is protonated and leaves as water, forming a planar secondary carbocation intermediate. The bromide nucleophile can then attack this carbocation from either face, leading to a mixture of both cis and trans products.

Troubleshooting & Optimization:

Potential CauseTroubleshooting Steps
S(_N)1 Pathway Dominance To favor an S(_N)2 mechanism, which proceeds with inversion of stereochemistry, consider using reagents like phosphorus tribromide (PBr(_3)). This will convert the cis-alcohol to the desired trans-bromide.
Reaction Temperature Higher temperatures can favor the S(_N)1 pathway and elimination side reactions. Maintain a low reaction temperature (e.g., 0 °C) to suppress the formation of the carbocation.
Solvent Choice Polar protic solvents can stabilize the carbocation intermediate, promoting the S(_N)1 pathway. The use of less polar, aprotic solvents may help to favor the S(_N)2 reaction.

Issue 2: Formation of Multiple Products in the Addition of HBr to 3-Methylcyclohexene (B1581247)

Question: My reaction of 3-methylcyclohexene with HBr is yielding a complex mixture of products, including constitutional isomers and stereoisomers. Is this expected, and can the reaction be controlled?

Answer:

Yes, this is an expected outcome. The electrophilic addition of HBr to 3-methylcyclohexene is known to be poorly regioselective and stereoselective.[1][2][3] The initial protonation of the double bond can occur at either carbon, leading to the formation of two different secondary carbocation intermediates of similar stability. Subsequent attack by the bromide ion on these carbocations results in a mixture of four products: cis- and trans-1-bromo-2-methylcyclohexane, and cis- and trans-1-bromo-3-methylcyclohexane.[4][5]

Troubleshooting & Optimization:

Potential CauseTroubleshooting Steps
Inherent Lack of Selectivity This reaction is not suitable for the stereoselective synthesis of a single isomer of this compound. Consider alternative synthetic routes, such as the bromination of a stereochemically pure 3-methylcyclohexanol.
Product Separation If this route must be used, the resulting mixture of isomers will require careful purification, likely through fractional distillation or preparative chromatography, which can be challenging and lead to low isolated yields of the desired product.

Issue 3: Unexpected Isomers from Allylic Bromination of Methylcyclohexane with NBS

Question: I am using N-bromosuccinimide (NBS) to perform an allylic bromination on 1-methylcyclohexene, but I am observing the formation of multiple brominated products, some with the double bond in a different position. Why is this happening?

Answer:

Allylic bromination with NBS proceeds via a free-radical chain mechanism.[6][7] The reaction is initiated by the formation of a bromine radical, which abstracts an allylic hydrogen from the methylcyclohexene. This generates a resonance-stabilized allylic radical. Because the unpaired electron is delocalized over two carbon atoms, the subsequent reaction with bromine can occur at either of these positions. This leads to the formation of a mixture of constitutional isomers, including products where the double bond has shifted.[8] For 1-methylcyclohexene, this can result in a mixture of 3-bromo-1-methylcyclohexene, 1-(bromomethyl)cyclohexene, and other isomers.[9][10]

Troubleshooting & Optimization:

Potential CauseTroubleshooting Steps
Resonance of Allylic Radical The formation of multiple products is an inherent feature of this reaction with unsymmetrical allylic systems. It is difficult to control the regioselectivity.
Reaction Conditions Ensure the reaction is performed in a non-polar solvent (like CCl(_4)) and with a radical initiator (like AIBN or light) to favor the radical pathway over ionic addition of bromine to the double bond.
Alternative Starting Material If a single product is desired, a different synthetic strategy that does not involve a resonance-stabilized intermediate should be considered.

Summary of Reaction Outcomes

The following table summarizes the expected product distributions for the different synthetic approaches to this compound. Please note that specific ratios can be influenced by reaction conditions.

Starting MaterialReagent(s)Key Intermediate(s)Expected ProductsStereoselectivity
cis-3-MethylcyclohexanolHBrSecondary CarbocationMixture of cis- and trans-1-bromo-3-methylcyclohexaneLow (Racemization)
cis-3-MethylcyclohexanolPBr(_3)Alkoxyphosphonium ionPrimarily trans-1-bromo-3-methylcyclohexaneHigh (Inversion)[11]
trans-3-MethylcyclohexanolPBr(_3)Alkoxyphosphonium ionPrimarily cis-1-bromo-3-methylcyclohexaneHigh (Inversion)[11]
3-MethylcyclohexeneHBrSecondary CarbocationsMixture of cis/trans-1-bromo-2-methylcyclohexane and cis/trans-1-bromo-3-methylcyclohexane[4][5]Very Low
1-MethylcyclohexeneNBS, light/heatResonance-stabilized allylic radicalMixture of allylic bromides (e.g., 3-bromo-1-methylcyclohexene, 1-(bromomethyl)cyclohexene)[9][10]Not applicable (forms constitutional isomers)

Experimental Protocols

Protocol 1: Synthesis of trans-1-Bromo-3-methylcyclohexane from cis-3-Methylcyclohexanol using PBr(_3)

This protocol is adapted from standard procedures for the conversion of secondary alcohols to alkyl bromides with inversion of stereochemistry.[12]

Materials:

  • cis-3-Methylcyclohexanol

  • Phosphorus tribromide (PBr(_3))

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-3-methylcyclohexanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude trans-1-bromo-3-methylcyclohexane by vacuum distillation.

Protocol 2: Allylic Bromination of 1-Methylcyclohexene with NBS

This protocol is adapted from a general procedure for the allylic bromination of alkenes.[13]

Materials:

  • 1-Methylcyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Carbon tetrachloride (CCl(_4))

  • Azobisisobutyronitrile (AIBN) or a sunlamp

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylcyclohexene (1.0 eq), recrystallized NBS (1.0 eq), and a catalytic amount of AIBN in CCl(_4).

  • Heat the mixture to reflux (or irradiate with a sunlamp) and maintain for several hours. The reaction is complete when the dense NBS has been replaced by the less dense succinimide, which will float on top of the solvent.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product will be a mixture of allylic bromides. This mixture can be analyzed by GC-MS and purified by fractional distillation or column chromatography.[14]

Visualizations

experimental_workflow_pbr3 start Start: cis-3-Methylcyclohexanol dissolve Dissolve in anhydrous diethyl ether start->dissolve cool Cool to 0 °C dissolve->cool add_pbr3 Add PBr3 dropwise cool->add_pbr3 react Stir at room temp (12-24h) add_pbr3->react quench Quench with H2O react->quench extract Workup: - Separate layers - Wash with NaHCO3, brine quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation concentrate->purify end Product: trans-1-Bromo-3-methylcyclohexane purify->end

Caption: Workflow for the synthesis of trans-1-bromo-3-methylcyclohexane.

logical_relationships_challenges cluster_hbr_alkene HBr Addition to 3-Methylcyclohexene cluster_nbs Allylic Bromination with NBS cluster_alcohol Bromination of 3-Methylcyclohexanol hbr_alkene 3-Methylcyclohexene + HBr carbocation_mixture Mixture of Secondary Carbocations hbr_alkene->carbocation_mixture Poor Regioselectivity product_mixture_hbr Mixture of cis/trans 1,2- and 1,3-isomers carbocation_mixture->product_mixture_hbr Poor Stereoselectivity nbs_alkene 1-Methylcyclohexene + NBS allylic_radical Resonance-Stabilized Allylic Radical nbs_alkene->allylic_radical Radical Abstraction product_mixture_nbs Mixture of Constitutional Isomers allylic_radical->product_mixture_nbs Resonance Delocalization alcohol 3-Methylcyclohexanol hbr HBr alcohol->hbr pbr3 PBr3 alcohol->pbr3 sn1_path SN1 Pathway (Carbocation) hbr->sn1_path sn2_path SN2 Pathway (Inversion) pbr3->sn2_path racemic_product Mixture of cis/trans Isomers sn1_path->racemic_product inversion_product Single Stereoisomer sn2_path->inversion_product

Caption: Challenges in the stereoselective synthesis of this compound.

References

preventing elimination byproducts in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Preventing Elimination Byproducts in Substitution Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize unwanted elimination byproducts and maximize the yield of your desired substitution products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Problem: My reaction with a primary or secondary substrate is yielding a significant amount of elimination (alkene) product instead of the desired substitution product.

Possible Cause: The reaction conditions are favoring the E2 pathway over the SN2 pathway. This is a common issue, particularly with secondary substrates which are susceptible to both reaction types.[1][2]

Solutions:

  • Optimize Your Nucleophile/Base: The choice of nucleophile is critical. Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will strongly favor E2 elimination. To favor the SN2 pathway, use a good nucleophile that is a weak base.[3] Good options include azide (B81097) (N₃⁻), cyanide (CN⁻), and halides (I⁻, Br⁻).

  • Control the Temperature: Elimination reactions are generally favored at higher temperatures because they are entropically favored.[1][4][5] To favor substitution, it is recommended to run the reaction at a lower temperature. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly improve the substitution-to-elimination ratio.

  • Choose the Right Solvent: Polar aprotic solvents, such as DMSO, DMF, or acetone, are ideal for SN2 reactions.[6][7] These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive. Polar protic solvents, like ethanol (B145695) or water, can solvate the nucleophile, reducing its nucleophilicity and can favor elimination.[7]

  • Consider the Substrate Structure: While you may not be able to change your substrate, be aware that increased steric hindrance on the substrate, even at the β-carbon, can increase the proportion of the E2 product.[8]

Problem: I am running an SN1 reaction with a tertiary substrate and getting more of the elimination (E1) product than the substitution (SN1) product.

Possible Cause: The reaction conditions are promoting the E1 pathway. E1 and SN1 reactions proceed through a common carbocation intermediate, and the factors that influence the final product distribution need to be carefully controlled.

Solutions:

  • Lower the Temperature: As with E2 reactions, E1 reactions are favored by heat.[4] Running the reaction at a lower temperature will favor the SN1 pathway.

  • Use a Good Nucleophile in a Protic Solvent: While SN1 reactions are favored by polar protic solvents, the choice of nucleophile still matters. Using a good, non-basic nucleophile will increase the likelihood of trapping the carbocation to form the substitution product.

  • Acid Choice for Alcohol Substrates: If your substrate is an alcohol, using an acid with a highly nucleophilic counter-ion (like HCl or HBr) will favor the SN1 product. Conversely, using an acid with a non-nucleophilic counter-ion (like H₂SO₄ or H₃PO₄) along with heat will favor the E1 pathway.[9]

Frequently Asked Questions (FAQs)

Q1: How does the structure of the substrate affect the substitution to elimination ratio?

A1: The structure of the alkyl halide is a primary determinant of the reaction pathway:

  • Primary (1°) Alkyl Halides: Strongly favor SN2 reactions due to low steric hindrance. Elimination (E2) is usually a minor product unless a sterically hindered base is used.[2]

  • Secondary (2°) Alkyl Halides: Are prone to both SN2 and E2 reactions, making the reaction conditions crucial in determining the product ratio.[1] Strong, non-bulky bases will often give a mixture of SN2 and E2 products, while bulky bases will favor E2.[10]

  • Tertiary (3°) Alkyl Halides: Do not undergo SN2 reactions due to high steric hindrance. They will react via a mixture of SN1 and E1 with weak nucleophiles/bases, or exclusively via E2 with strong bases.[2]

Q2: What is the effect of the nucleophile's strength and steric bulk on the product distribution?

A2: The properties of the nucleophile/base are critical:

  • Strong, Non-Bulky Bases/Good Nucleophiles (e.g., OH⁻, MeO⁻, EtO⁻): With primary halides, SN2 is favored. With secondary halides, a mixture of SN2 and E2 is often observed, with E2 becoming more prominent with increased steric hindrance on the substrate.[6]

  • Strong, Bulky (Sterically Hindered) Bases (e.g., t-BuOK, LDA): These strongly favor E2 elimination with all substrate types (primary, secondary, and tertiary) because their bulk makes it difficult to access the electrophilic carbon for an SN2 attack, but they can easily abstract a proton from the periphery of the molecule.[10]

  • Weak Bases/Good Nucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻): These strongly favor SN2 reactions over E2, even with secondary substrates.

  • Weak Bases/Weak Nucleophiles (e.g., H₂O, ROH): These conditions favor SN1/E1 pathways, primarily with tertiary and sometimes secondary substrates that can form stable carbocations.

Q3: How does temperature influence the competition between substitution and elimination?

A3: Higher temperatures generally favor elimination reactions (both E1 and E2) over substitution reactions (SN1 and SN2).[4][5] This is because elimination reactions result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger T will make the -TΔS term more negative, thus favoring elimination.[1][5]

Q4: Can you explain the role of the solvent in determining the reaction outcome?

A4: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophile:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They are excellent for SN1 and E1 reactions because they can stabilize both the carbocation intermediate and the leaving group.[3][7] However, they can decrease the nucleophilicity of anionic nucleophiles through solvation, which can disfavor SN2 reactions.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents are polar but do not have O-H or N-H bonds. They are ideal for SN2 reactions because they can dissolve the ionic nucleophile but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[6][7]

  • Nonpolar Solvents (e.g., hexane, benzene): These are generally poor solvents for the charged nucleophiles used in most substitution and elimination reactions and are therefore not commonly used.

Data Presentation

The following tables summarize the influence of various factors on the product distribution in substitution and elimination reactions.

Table 1: Effect of Substrate and Base on SN2/E2 Product Ratios

SubstrateBase/NucleophileSolventTemperature (°C)% Substitution (SN2)% Elimination (E2)
Isopropyl bromideEtO⁻EtOH552971
Isobutyl bromideEtO⁻EtOH251882
Isobutyl bromideEtO⁻EtOH80991
Isopropyl bromideOH⁻EtOH/H₂O-2179
2-BromobutaneEtO⁻EtOH25~20~80

Data compiled from various sources, including references to the work of Hughes and Ingold.[4][6]

Table 2: Effect of Temperature on SN1/E1 Product Ratios for Tertiary Halides

SubstrateSolventTemperature (°C)% Substitution (SN1)% Elimination (E1)
t-Butyl bromide80% Aqueous EtOH258119
t-Butyl bromide80% Aqueous EtOH656436

Data illustrates the general trend of increased elimination at higher temperatures.[4]

Mandatory Visualization

Substitution_vs_Elimination Primary Primary (1°) Strong_Bulky Strong, Bulky (e.g., t-BuOK) SN2 SN2 Primary->SN2 Favored Secondary Secondary (2°) Strong_NonBulky Strong, Non-Bulky (e.g., OMe⁻, OEt⁻) Secondary->Strong_NonBulky Leads to SN2/E2 Mix Secondary->Strong_Bulky Strongly Favors E2 Weak_GoodNuc Weak Base, Good Nucleophile (e.g., I⁻, CN⁻) Secondary->Weak_GoodNuc Favors SN2 Weak_WeakNuc Weak Base, Weak Nucleophile (e.g., H₂O, ROH) Secondary->Weak_WeakNuc Leads to SN1/E1 Mix Tertiary Tertiary (3°) Tertiary->Strong_NonBulky Favors E2 Tertiary->Strong_Bulky Strongly Favors E2 Tertiary->Weak_WeakNuc Favors SN1/E1 E2 E2 Strong_Bulky->E2 Favors SN1_E1 SN1 / E1 Mix

Caption: Decision tree for predicting the major reaction pathway.

Troubleshooting_Elimination cluster_factors Factors to Adjust cluster_solutions Solutions to Favor Substitution Start High Elimination Byproduct? Temperature Temperature Start->Temperature Base Base/Nucleophile Start->Base Solvent Solvent Start->Solvent Lower_Temp Lower Reaction Temperature Temperature->Lower_Temp Weaker_Base Use Weaker, Less Hindered Base Base->Weaker_Base Aprotic_Solvent Use Polar Aprotic Solvent (for SN2) Solvent->Aprotic_Solvent Protic_Solvent Use Polar Protic Solvent (for SN1) Solvent->Protic_Solvent

Caption: Troubleshooting workflow for reducing elimination byproducts.

Experimental Protocols

Protocol 1: Generalized Procedure to Favor SN2 over E2

This protocol provides a general framework for maximizing the yield of the SN2 product while minimizing the E2 byproduct, particularly for primary and secondary substrates.

Materials:

  • Alkyl halide (substrate)

  • Nucleophile (a salt of a weak base, e.g., NaCN, NaN₃, NaI)

  • Polar aprotic solvent (e.g., DMSO, DMF, acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required, though lower temperatures are preferred)

  • Inert atmosphere setup (e.g., nitrogen or argon), if reagents are sensitive

  • Standard workup and purification equipment (separatory funnel, drying agent, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (if necessary), dissolve the alkyl halide in the chosen polar aprotic solvent.

  • Nucleophile Addition: Add 1.1 to 1.5 equivalents of the nucleophile to the stirred solution.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Maintain this temperature for the initial phase of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, allow it to warm slowly to room temperature and continue monitoring. Avoid heating unless absolutely necessary, as this will promote the E2 byproduct.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by pouring the mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to isolate the desired substitution product.

Protocol 2: Generalized Procedure to Favor SN1 over E1

This protocol outlines a general method for favoring the SN1 product over the E1 byproduct for tertiary substrates.

Materials:

  • Tertiary alkyl halide or tertiary alcohol

  • Weakly basic, good nucleophile (if not a solvolysis reaction)

  • Polar protic solvent (e.g., water, ethanol, acetic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required, though lower temperatures are preferred)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the tertiary substrate in the polar protic solvent. The solvent itself may act as the nucleophile (solvolysis). If the substrate is an alcohol, a strong acid with a nucleophilic conjugate base (e.g., HCl, HBr) should be added.

  • Temperature Control: Maintain the reaction at a low to moderate temperature (e.g., room temperature). Avoid high temperatures to minimize the E1 byproduct.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, neutralize any acid if necessary. Add water and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic extracts, dry the solution, and remove the solvent. Purify the product by distillation or chromatography.

References

Technical Support Center: Purification of 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the purification of 1-bromo-3-methylcyclohexane.

Troubleshooting Guide

Question: My crude this compound is a dark color after synthesis. What is the cause and how can I fix it?

Answer: A dark color, often brown or purple, in the crude product is typically due to the presence of dissolved bromine (Br₂) or iodine (I₂) if iodine was used as a catalyst. To remove the color, you should perform a wash with a reducing agent during the aqueous work-up.

Solution:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Shake the separatory funnel until the organic layer becomes colorless.

  • Separate the aqueous layer and proceed with the rest of the aqueous work-up.

Question: I am observing a poor separation of my product from impurities during fractional distillation. What are the possible reasons?

Answer: Poor separation during fractional distillation can be attributed to several factors, primarily related to the distillation setup and the properties of the impurities.

Potential Causes & Solutions:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

    • Solution: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[1]

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second.[1]

  • Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the column with glass wool or aluminum foil to minimize heat loss.[2]

  • Similar Boiling Points of Impurities: Isomeric byproducts, such as other constitutional isomers of bromomethylcyclohexane or stereoisomers, may have boiling points very close to the desired product.

    • Solution: If fractional distillation is ineffective, consider using flash column chromatography for purification.

Question: During the aqueous work-up, an emulsion has formed between the organic and aqueous layers. How can I break it?

Answer: Emulsion formation is a common issue when washing crude organic products.[3]

Solutions to Break an Emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel.

  • Allow it to Stand: Let the separatory funnel stand undisturbed for an extended period to allow the layers to separate.

  • Filtration: As a last resort, filter the mixture through a pad of Celite or glass wool.

Question: My final product is acidic. How do I remove acidic impurities?

Answer: Acidic impurities, such as residual hydrobromic acid (HBr) from the synthesis, can be removed by washing with a mild base.

Solution:

  • Dissolve the product in an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Continue washing until there is no more gas evolution (CO₂).

  • Follow with a brine wash to remove residual water.

Question: The yield of my purified this compound is very low. What are the potential causes of product loss?

Answer: Low yield can result from issues at various stages of the purification process.

Potential Causes of Low Yield:

  • Incomplete Reaction: If the initial synthesis did not go to completion, the yield will naturally be low.

  • Loss During Aqueous Work-up: The product may have some solubility in the aqueous wash solutions, especially if multiple washes are performed. To minimize this, use smaller volumes of wash solutions and perform back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.

  • Decomposition during Distillation: this compound may undergo elimination or decomposition at high temperatures. Consider performing the distillation under reduced pressure to lower the boiling point.

  • Hydrolysis: Alkyl halides can be susceptible to hydrolysis, especially in the presence of water and prolonged exposure to acidic or basic conditions.[4] Ensure the work-up is performed efficiently and the product is thoroughly dried before distillation.

  • Product Adsorption during Chromatography: If using flash column chromatography, the product may adhere to the silica (B1680970) gel, especially if the silica is too acidic or the eluent is not polar enough.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Common impurities include:

  • Unreacted Starting Material: 3-methylcyclohexanol.

  • Elimination Byproducts: Isomers of methylcyclohexene (e.g., 1-methylcyclohexene, 3-methylcyclohexene).[5][6]

  • Isomeric Products: Other constitutional isomers such as 1-bromo-1-methylcyclohexane (B3058953) or 1-bromo-2-methylcyclohexane, depending on the synthetic route.[7]

  • Stereoisomers: Both cis and trans isomers of this compound.[8]

  • Residual Acid: HBr from the synthesis.

Q2: What is the best purification method for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with significantly different boiling points, such as the starting alcohol and elimination byproducts.[1]

  • Flash Column Chromatography: This technique is useful for separating isomers with very similar boiling points or for removing non-volatile impurities.[9][10]

Q3: How can I confirm the purity of my final product?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage of purity and identify any remaining impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and identify impurities by comparing the spectra to reference data.[8][12] Impurity peaks can often be identified with the help of NMR impurity tables.[13]

Q4: Can this compound decompose during storage?

A4: Alkyl halides can be sensitive to light and heat, which can cause decomposition over time, often leading to discoloration. It is recommended to store the purified product in a cool, dark place, preferably in an amber bottle under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table summarizes the physical properties of this compound and its potential impurities to aid in selecting the appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₃Br177.08~181
3-MethylcyclohexanolC₇H₁₄O114.19~174-175
1-MethylcyclohexeneC₇H₁₂96.17~110-111
3-MethylcyclohexeneC₇H₁₂96.17~104
1-Bromo-1-methylcyclohexaneC₇H₁₃Br177.08~177-178

Note: Boiling points are approximate and can vary with pressure.

Experimental Protocols

Protocol 1: Aqueous Work-up

This protocol is designed to neutralize acidic byproducts and remove water-soluble impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether to dissolve the crude product.

  • Wash the organic layer with saturated NaHCO₃ solution. Swirl the funnel gently and vent frequently to release any pressure from CO₂ evolution. Continue washing until no more gas is evolved.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of brine.

  • Separate the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude, washed product.

Protocol 2: Purification by Fractional Distillation

This protocol describes the purification of crude this compound after an aqueous work-up.

Materials:

  • Crude, dried this compound

  • Boiling chips or magnetic stir bar

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head, condenser, and receiving flasks

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin to heat the flask gently.[1]

  • Observe the vapor rising through the column. Maintain a slow and steady distillation rate (1-2 drops per second).[1]

  • Collect any low-boiling forerun, which will primarily consist of elimination byproducts like methylcyclohexenes.

  • When the temperature at the distillation head stabilizes near the boiling point of this compound (~181 °C at atmospheric pressure), change the receiving flask to collect the pure product.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

Protocol 3: Purification by Flash Column Chromatography

This protocol is an alternative for separating compounds with similar boiling points.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes and ethyl acetate (B1210297) (or other suitable eluent system)

  • Glass chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that gives the desired product an Rf value of approximately 0.3. For this compound, a mixture of hexanes and a small amount of ethyl acetate is a good starting point.[10]

  • Pack the Column: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Add a layer of sand on top of the silica gel.[10]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

  • Elute the Column: Add the eluent to the column and apply gentle air pressure to push the solvent through the column.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Troubleshooting start Start Purification crude_product Crude this compound start->crude_product aqueous_workup Aqueous Work-up crude_product->aqueous_workup color_issue Issue: Dark Color crude_product->color_issue distillation Fractional Distillation aqueous_workup->distillation emulsion_issue Issue: Emulsion aqueous_workup->emulsion_issue acidic_issue Issue: Acidic Product aqueous_workup->acidic_issue analysis Purity Analysis (GC-MS, NMR) distillation->analysis separation_issue Issue: Poor Separation distillation->separation_issue chromatography Flash Chromatography chromatography->analysis pure_product Pure Product analysis->pure_product low_yield_issue Issue: Low Yield analysis->low_yield_issue wash_bisulfite Wash with NaHSO3 color_issue->wash_bisulfite Solution add_brine Add Brine emulsion_issue->add_brine Solution wash_bicarb Wash with NaHCO3 acidic_issue->wash_bicarb Solution check_column Check Column Efficiency & Rate separation_issue->check_column Solution use_chromatography Consider Chromatography separation_issue->use_chromatography Alternative check_conditions Review Reaction & Work-up Conditions low_yield_issue->check_conditions Review wash_bisulfite->aqueous_workup add_brine->aqueous_workup wash_bicarb->aqueous_workup check_column->distillation use_chromatography->chromatography check_conditions->start

Caption: Troubleshooting workflow for the purification of this compound.

References

identifying and removing impurities from 1-bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 1-bromo-3-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound?

A1: Common impurities in this compound typically arise from the synthesis process, which often involves the bromination of 3-methylcyclohexanol. These impurities can include:

  • Unreacted Starting Material: Residual 3-methylcyclohexanol.

  • Isomeric Byproducts: Positional isomers (e.g., 1-bromo-2-methylcyclohexane) and stereoisomers (diastereomers) of the target molecule.

  • Elimination Products: 3-methylcyclohexene (B1581247) and other isomeric alkenes formed through the elimination of HBr.

  • Acidic Impurities: Residual acidic reagents or byproducts like hydrogen bromide (HBr).

Q2: Which analytical techniques are most effective for identifying impurities in this compound?

A2: The most effective analytical techniques for impurity identification are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing structural information based on their mass-to-charge ratio, allowing for the identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the compound and its impurities, aiding in the identification of isomers and other byproducts. Quantitative NMR (qNMR) can be used to determine the purity of the sample.

  • High-Performance Liquid Chromatography (HPLC): While less common for this type of volatile compound, HPLC can be used, particularly for identifying less volatile or thermally sensitive impurities.

Q3: What are the recommended methods for removing different types of impurities from this compound?

A3: The choice of purification method depends on the nature of the impurities:

  • Washing: An aqueous wash with a mild base, such as sodium bicarbonate solution, is effective for removing acidic impurities like HBr.

  • Fractional Distillation: This technique is suitable for separating the product from impurities with significantly different boiling points, such as unreacted starting material (3-methylcyclohexanol) and some isomeric byproducts.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with similar polarities, such as positional isomers and stereoisomers, which are often difficult to separate by distillation.

Troubleshooting Guides

Impurity Identification
ProblemPossible Cause(s)Suggested Solution(s)
Unknown peaks in GC-MS chromatogram - Contamination from solvent or glassware.- Presence of isomeric byproducts.- Thermal decomposition in the injector.- Run a blank (solvent only) to identify solvent peaks.- Analyze the mass spectrum of the unknown peak to elucidate its structure.- Lower the injector temperature.
Overlapping signals in ¹H NMR spectrum - Presence of multiple isomers.- Insufficient resolution of the spectrometer.- Use a higher field NMR spectrometer for better signal dispersion.- Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and aid in structural assignment.
Poor separation of peaks in HPLC - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Optimize the mobile phase gradient or isocratic composition.- Select a column with a different stationary phase (e.g., a more non-polar C18 column).
Purification
ProblemPossible Cause(s)Suggested Solution(s)
Product is still acidic after purification - Incomplete removal of acidic byproducts (e.g., HBr).- Repeat the wash with saturated sodium bicarbonate solution, ensuring vigorous mixing.- Pass the product through a short plug of basic alumina.
Isomeric impurities remain after fractional distillation - Boiling points of the isomers are too close for effective separation.- Insufficient number of theoretical plates in the distillation column.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Employ flash column chromatography for better separation of isomers.
Low recovery of product after flash chromatography - Product is highly retained on the column.- Improper choice of eluent.- Gradually increase the polarity of the eluent to ensure all the product is eluted.- Perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal eluent system.

Data Presentation

Table 1: Representative Purity Analysis of this compound Before and After Purification

Analytical MethodPurity Before Purification (%)Purity After Fractional Distillation (%)Purity After Flash Chromatography (%)
GC-MS (Area %) 85.295.8>99.0
¹H NMR (qNMR) 86.196.2>99.2

Table 2: Common Impurities and Their Removal

ImpurityTypical Concentration in Crude Product (%)Boiling Point (°C)Recommended Removal MethodExpected Purity Post-Treatment
3-Methylcyclohexanol5-10~174Fractional Distillation>98%
3-Methylcyclohexene2-5~104Fractional Distillation>97%
Isomeric Bromomethylcyclohexanes3-7~180-185Flash Column Chromatography>99%
Acidic Residues (e.g., HBr)TraceN/AAqueous Wash (NaHCO₃)Neutral pH

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrument Setup:

    • Column: Use a non-polar or mid-polarity capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Impact (EI) ionization at 70 eV, with a scan range of m/z 40-400.

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Interpretation: Analyze the resulting chromatogram to determine the retention times and relative peak areas of the components. Identify the impurities by comparing their mass spectra to a library database (e.g., NIST).

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

  • Procedure:

    • Place the crude this compound into the distillation flask with a few boiling chips.

    • Heat the flask gently. The vapor will begin to rise through the fractionating column.

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities like methylcyclohexenes.

    • As the temperature stabilizes near the boiling point of this compound (~181-183 °C), change the receiving flask to collect the main fraction.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.

Protocol 3: Purification by Flash Column Chromatography
  • Eluent Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). For this compound, a non-polar eluent such as a mixture of hexanes and ethyl acetate (B1210297) (e.g., 98:2 v/v) is a good starting point.

  • Column Packing:

    • Pack a glass column with silica (B1680970) gel (230-400 mesh) using the chosen eluent.

    • Add a layer of sand on top of the silica to prevent disturbance of the stationary phase.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

  • Elution: Add the eluent to the column and apply gentle positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product start Crude this compound gcms GC-MS Analysis start->gcms Identify volatile impurities nmr NMR Analysis start->nmr Structural confirmation & purity wash Aqueous Wash (NaHCO3) start->wash Remove acidic impurities distill Fractional Distillation wash->distill Remove high/low boiling impurities chrom Flash Chromatography distill->chrom Separate isomers pure_product Pure this compound distill->pure_product If sufficiently pure chrom->pure_product

Caption: General workflow for the analysis and purification of this compound.

Caption: Logical relationship between impurity type and the recommended purification method.

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-bromo-3-methylcyclohexane. The following information is designed to address specific issues that may be encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: There are three main scalable routes to synthesize this compound:

  • From 3-methylcyclohexanol (B165635): This method involves the reaction of 3-methylcyclohexanol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry.[1][2]

  • From 3-methylcyclohexene (B1581247): This involves the hydrobromination of the alkene. However, this reaction is known to be poorly regioselective, often resulting in a mixture of this compound and 1-bromo-2-methylcyclohexane, as well as their cis and trans isomers.[3][4] Recent studies have shown that regioselectivity can be controlled through the use of transition metal catalysts.[5][6]

  • From methylcyclohexane (B89554): This method utilizes a free-radical bromination reaction, typically with N-bromosuccinimide (NBS) as the bromine source to enhance safety and selectivity over liquid bromine.[7][8] The reaction is initiated by light or a radical initiator.

Q2: Which synthesis method is recommended for the highest purity of this compound?

A2: For the highest purity, synthesis from a stereochemically pure isomer of 3-methylcyclohexanol using PBr₃ is often preferred, as the Sₙ2 reaction mechanism provides good stereochemical control.[9] However, hydrobromination of 3-methylcyclohexene, if the regioselectivity can be effectively controlled with catalysts, can also yield a clean product. Free-radical bromination of methylcyclohexane is generally the least selective method and will likely require extensive purification to isolate the desired isomer.

Q3: What are the major safety concerns when scaling up the synthesis of this compound?

A3: The primary safety concerns are associated with the handling of brominating agents.

  • Phosphorus tribromide (PBr₃): Reacts violently with water and alcohols, releasing toxic HBr gas. It is corrosive and requires handling in a moisture-free environment.[2]

  • Hydrobromic acid (HBr): A strong, corrosive acid.

  • N-Bromosuccinimide (NBS): While safer than liquid bromine, it can undergo hazardous side reactions. For example, a reaction between NBS and 2-methyltetrahydrofuran (B130290) (a common solvent) has been identified as a significant thermal hazard.[10] Careful control of reagent addition and temperature is crucial to prevent runaway reactions.[10]

All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered with each synthesis method.

Method 1: Synthesis from 3-methylcyclohexanol

Issue: Low Yield

Possible CauseSuggested Solution
Incomplete reaction - Ensure a slight excess (e.g., 1.1-1.2 equivalents) of PBr₃ is used to drive the reaction to completion.[11] - Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
Hydrolysis of PBr₃ - Use freshly distilled or high-purity PBr₃.[11] - Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Side reactions - Formation of phosphite (B83602) ester byproducts can occur.[11] Consider an inverse addition, where the alcohol is added slowly to the PBr₃ solution at a low temperature (e.g., 0°C or below) to minimize these side reactions.[11]
Product loss during workup - The product can be sensitive to the basic wash. Ensure the washing steps with aqueous bicarbonate are performed quickly and at a low temperature to minimize hydrolysis of the product.

Issue: Impure Product

Possible CauseSuggested Solution
Unreacted starting material - Increase reaction time or temperature moderately, while monitoring for side product formation. - Ensure efficient stirring, especially in larger reaction volumes.
Formation of elimination products (alkenes) - Maintain a low reaction temperature. The use of a non-coordinating base like pyridine (B92270) can sometimes suppress elimination.[9]
Method 2: Synthesis from 3-methylcyclohexene

Issue: Poor Regioselectivity (Mixture of Isomers)

Possible CauseSuggested Solution
Formation of multiple carbocation intermediates - The reaction of HBr with 3-methylcyclohexene can proceed through two different secondary carbocation intermediates of similar stability, leading to a mixture of 1-bromo-2-methyl and 1-bromo-3-methyl isomers.[12]
Lack of regiochemical control - To favor the anti-Markovnikov product (this compound), a radical initiator can be used with HBr. - For Markovnikov addition, consider using trimethylsilyl (B98337) bromide (TMSBr) with an iron(II) bromide catalyst in dichloromethane (B109758).[5][6] This has been shown to provide high regioselectivity.[5][6]
Method 3: Synthesis from Methylcyclohexane

Issue: Low Yield and/or Formation of Multiple Brominated Products

Possible CauseSuggested Solution
Inefficient radical initiation - Ensure a suitable radical initiator (e.g., AIBN or benzoyl peroxide) is used in an appropriate amount. - For photochemical initiation, ensure the light source is of the correct wavelength and intensity.[8]
Low selectivity of bromination - Free-radical bromination can occur at different positions on the cyclohexane (B81311) ring. Using NBS can improve selectivity for the most stable radical intermediate compared to using Br₂.
Reaction conditions not optimized - The choice of solvent can influence the reaction pathway. Non-polar solvents generally favor radical reactions.[8] - Control the temperature, as higher temperatures can lead to over-bromination or side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-methylcyclohexanol using PBr₃

Materials:

  • 3-methylcyclohexanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, dissolve 3-methylcyclohexanol in anhydrous diethyl ether or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add PBr₃ (0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a Vigreux column. The length of the column should be chosen based on the boiling point difference of the expected isomers.[13]

  • Add the crude this compound to the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently.[13]

  • Collect the fractions at their respective boiling points. The boiling point of this compound is approximately 181°C at atmospheric pressure. Isomeric impurities may have slightly different boiling points.

  • Analyze the collected fractions by GC-MS to determine their purity.[14]

Visualizations

experimental_workflow Experimental Workflow: Synthesis from 3-Methylcyclohexanol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Assemble dry glassware under N2 reagents 2. Dissolve 3-methylcyclohexanol in anhydrous solvent prep->reagents cool 3. Cool to 0°C reagents->cool add_pbr3 4. Slowly add PBr3 cool->add_pbr3 warm_stir 5. Warm to RT and stir add_pbr3->warm_stir monitor 6. Monitor by TLC/GC warm_stir->monitor quench 7. Quench with ice monitor->quench wash 8. Wash with H2O, NaHCO3, brine quench->wash dry 9. Dry organic layer wash->dry concentrate 10. Concentrate dry->concentrate distill 11. Fractional Distillation concentrate->distill

Caption: Workflow for the synthesis of this compound from 3-methylcyclohexanol.

troubleshooting_low_yield Troubleshooting Guide: Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn reagent_purity Poor Reagent Quality start->reagent_purity side_reactions Side Reactions (e.g., elimination) start->side_reactions workup_loss Product Loss During Workup start->workup_loss sol_incomplete Increase reaction time/temp Use excess brominating agent Monitor reaction progress incomplete_rxn->sol_incomplete sol_purity Use fresh/distilled reagents Ensure anhydrous conditions reagent_purity->sol_purity sol_side Lower reaction temperature Control addition rate Use pyridine (for PBr3) side_reactions->sol_side sol_workup Perform washes quickly at low temp Optimize extraction solvent workup_loss->sol_workup

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Cis- and Trans-1-bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of cis- and trans-1-bromo-3-methylcyclohexane in bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The stereochemical differences between these two isomers lead to significant variations in their reaction rates and product distributions, a critical consideration for researchers in synthetic and medicinal chemistry.

The reactivity of substituted cyclohexanes is profoundly influenced by their conformational preferences. In the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers, and the geometric requirements of the SN2 and E2 transition states, are the primary determinants of reaction kinetics.

Data Summary

While specific kinetic data for 1-bromo-3-methylcyclohexane is not extensively published, the relative reaction rates can be confidently predicted based on well-established principles of cyclohexane (B81311) conformational analysis and reaction mechanisms. The following table summarizes the expected relative reactivities based on studies of analogous substituted cyclohexyl halides.

Reaction TypeIsomerRelative RateMajor Product(s)
E2 cis-1-bromo-3-methylcyclohexaneFast1-methylcyclohexene (Zaitsev product)
trans-1-bromo-3-methylcyclohexaneSlow3-methylcyclohexene (Hofmann-type product)
SN2 cis-1-bromo-3-methylcyclohexaneFastertrans-1-nucleophile-3-methylcyclohexane
trans-1-bromo-3-methylcyclohexaneSlowercis-1-nucleophile-3-methylcyclohexane

Factors Influencing Reactivity

The disparate reactivity of the cis and trans isomers is rooted in the stereochemical requirements of the E2 and SN2 reactions, particularly in the context of the rigid chair conformation of the cyclohexane ring.

E2 Elimination Reactivity

The E2 reaction mechanism requires a specific anti-periplanar geometry between the leaving group (bromide) and a β-hydrogen. In a cyclohexane chair conformation, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions (diaxial).

  • cis-1-bromo-3-methylcyclohexane : This isomer can readily adopt a chair conformation where the bromine atom is axial and the larger methyl group is equatorial. This is a relatively stable conformation that fulfills the geometric requirement for E2 elimination. With two different β-hydrogens available for abstraction, the reaction proceeds to form the more substituted and thermodynamically stable alkene, 1-methylcyclohexene, in accordance with Zaitsev's rule.[1][2]

  • trans-1-bromo-3-methylcyclohexane : In the most stable conformation of the trans isomer, both the bromine and methyl groups are in equatorial positions to minimize steric strain.[1] For the E2 reaction to occur, the molecule must undergo a ring-flip to place the bromine in an axial position. This, however, forces the bulky methyl group into an axial position as well, leading to significant 1,3-diaxial interactions, which are energetically unfavorable.[1] Consequently, the concentration of the reactive conformer is low, and the overall reaction rate is slow.[2] When elimination does occur from this high-energy conformer, the only available anti-periplanar β-hydrogen leads to the formation of the less substituted 3-methylcyclohexene.[1]

SN2 Substitution Reactivity

The SN2 reaction proceeds via a backside attack mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This trajectory is least hindered when the leaving group is in an axial position.

  • cis-1-bromo-3-methylcyclohexane : As this isomer can easily adopt a conformation with an axial bromine, the backside is relatively accessible for the incoming nucleophile. This leads to a faster SN2 reaction rate.[3] The reaction results in an inversion of stereochemistry, yielding the trans product.[4]

  • trans-1-bromo-3-methylcyclohexane : The strong preference for an equatorial bromine atom in the trans isomer sterically hinders the backside attack pathway. The nucleophile would be impeded by the cyclohexane ring itself. Therefore, the SN2 reaction is significantly slower for this isomer.[3]

Visualization of Reactivity Factors

The logical relationship between conformation and reactivity for the two isomers in an E2 reaction is depicted below.

G Reactivity Comparison: E2 Elimination of this compound cluster_cis cis-1-bromo-3-methylcyclohexane cluster_trans trans-1-bromo-3-methylcyclohexane cis_start cis Isomer cis_conformer Stable Conformer: Axial Br, Equatorial Me cis_start->cis_conformer Adopts cis_geometry Anti-periplanar H and Br (Diaxial) cis_conformer->cis_geometry Fulfills cis_rate Fast E2 Rate cis_geometry->cis_rate Leads to cis_product Major Product: 1-methylcyclohexene (Zaitsev) cis_rate->cis_product trans_start trans Isomer trans_conformer Stable Conformer: Equatorial Br, Equatorial Me trans_start->trans_conformer Most Stable trans_unstable Unstable Conformer (Ring Flip): Axial Br, Axial Me trans_conformer->trans_unstable Requires trans_geometry Anti-periplanar H and Br (Diaxial) trans_unstable->trans_geometry Fulfills trans_rate Slow E2 Rate trans_geometry->trans_rate Leads to trans_product Major Product: 3-methylcyclohexene (Hofmann) trans_rate->trans_product

Caption: Conformational analysis and its impact on E2 reactivity.

Experimental Protocols

The following are generalized protocols for determining the relative reaction rates of cis- and trans-1-bromo-3-methylcyclohexane.

Protocol 1: Relative Rates of E2 Elimination

Objective: To compare the rate of alkene formation from cis- and trans-1-bromo-3-methylcyclohexane when treated with a strong, non-nucleophilic base.

Materials:

  • cis-1-bromo-3-methylcyclohexane

  • trans-1-bromo-3-methylcyclohexane

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH), anhydrous

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare two separate reaction flasks, one for each isomer.

  • In each flask, dissolve a known concentration of the respective isomer (e.g., 0.1 M) and a known concentration of the internal standard in anhydrous t-BuOH.

  • Equilibrate the flasks to a constant temperature (e.g., 50 °C) in a water bath.

  • To initiate the reaction, add a standardized solution of t-BuOK in t-BuOH (e.g., 0.2 M) to each flask simultaneously.

  • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding dilute aqueous acid.

  • Extract the organic components with diethyl ether, dry the organic layer over anhydrous MgSO4, and filter.

  • Analyze the samples by GC-FID to determine the concentration of the reactant remaining and the products formed relative to the internal standard.

  • Plot the concentration of the alkyl bromide versus time for each isomer. The relative rates can be determined by comparing the slopes of these plots or their half-lives.

Protocol 2: Relative Rates of SN2 Substitution

Objective: To compare the rate of substitution for cis- and trans-1-bromo-3-methylcyclohexane with a strong nucleophile.

Materials:

  • cis-1-bromo-3-methylcyclohexane

  • trans-1-bromo-3-methylcyclohexane

  • Sodium iodide (NaI)

  • Acetone (B3395972), anhydrous

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare two separate reaction solutions in sealed vials, one for each isomer.

  • In each vial, dissolve a known concentration of the respective isomer (e.g., 0.05 M) and a known concentration of the internal standard in anhydrous acetone.

  • Add a known concentration of NaI (e.g., 0.1 M) to each vial. The reaction is a Finkelstein reaction, where the precipitation of NaBr in acetone can also be used as a qualitative indicator of reaction progress.[5]

  • Place the vials in a constant temperature bath (e.g., 25 °C).

  • At regular time intervals, withdraw an aliquot from each vial.

  • Analyze the aliquots directly by GC-FID to monitor the disappearance of the starting material.

  • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (with excess NaI), the slope of this line will be -kobs. The relative rates are determined by comparing the observed rate constants (kobs) for the two isomers.

References

Spectroscopic Scrutiny: Confirming the Structure of 1-bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of drug discovery and organic synthesis, unequivocal structural confirmation of intermediates and final compounds is paramount. For halogenated cyclic alkanes such as 1-bromo-3-methylcyclohexane, a combination of spectroscopic techniques provides the necessary evidence to ascertain its precise atomic arrangement and distinguish it from its isomers. This guide offers a comparative analysis of the spectroscopic data that validates the structure of this compound, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Spectroscopic Fingerprint of this compound

The structure of this compound, a chiral molecule existing as a pair of enantiomers in both cis and trans forms, can be definitively established through a multi-faceted spectroscopic approach. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key absorption bands are associated with C-H and C-Br bonds.

Table 1: Key IR Absorption Bands for this compound and its Isomers

Functional GroupVibration ModeThis compound (cm⁻¹)1-bromo-4-methylcyclohexane (cm⁻¹)1-bromo-2-methylcyclohexane (cm⁻¹)
C-H (sp³)Stretching2850-29602850-29502860-2940
C-HBending~1450~1450~1450
C-BrStretching550-750550-750540-760

The presence of strong C-H stretching vibrations just below 3000 cm⁻¹ confirms the aliphatic nature of the cyclohexane (B81311) ring. The characteristic C-Br stretching frequency in the fingerprint region provides strong evidence for the presence of a bromine atom. While IR can confirm the presence of these key functional groups, it is generally insufficient to distinguish between the constitutional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is complex due to the number of non-equivalent protons and their intricate splitting patterns. The chemical shift of the proton attached to the bromine-bearing carbon (CH-Br) is a key diagnostic signal, typically appearing downfield due to the deshielding effect of the electronegative bromine atom. The methyl group protons will appear as a doublet, coupled to the adjacent methine proton.

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms. The chemical shift of the carbon atom bonded to bromine (C-Br) is significantly downfield.

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

Carbon AtomThis compound (cis)This compound (trans)1-bromo-4-methylcyclohexane1-bromo-2-methylcyclohexane
C-Br~60-65~60-65~60-65~65-70
CH₃~22~22~21~18
Ring CH₂'s & CH20-4520-4525-4020-40

Note: Specific chemical shifts can vary slightly based on solvent and stereochemistry.

The distinct set of chemical shifts in the ¹³C NMR spectrum is a powerful fingerprint for distinguishing between this compound and its constitutional isomers, which will exhibit different numbers of signals and chemical shift values due to their different symmetry and electronic environments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Key Mass Spectrometry Fragmentation Data (m/z)

IonThis compound1-bromo-4-methylcyclohexane1-bromo-2-methylcyclohexane
[M]⁺, [M+2]⁺176, 178176, 178176, 178
[M-Br]⁺979797
[M-CH₃]⁺161, 163161, 163161, 163
Base Peak979797

The primary fragmentation pathway involves the loss of the bromine atom to give a stable secondary carbocation at m/z 97. While the major fragments are the same for the constitutional isomers, subtle differences in the relative intensities of other fragment ions may be observed.

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent upon meticulous experimental procedures.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The spectrometer is tuned and the magnetic field is shimmed on the sample. A standard one-pulse ¹H NMR experiment is run, typically with a 90° pulse, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are typically co-added.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is set to ~220 ppm.

  • Data Processing: The raw free induction decay (FID) is Fourier transformed, phase corrected, and baseline corrected to produce the final NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.

  • GC Separation: A small volume (e.g., 1 µL) of the sample is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar stationary phase like DB-5ms). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

  • MS Analysis: The eluent from the GC column is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of m/z 40-300.

  • Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed for its molecular ion and fragmentation pattern.

Workflow for Structural Confirmation

The logical progression of spectroscopic analysis is crucial for efficient and accurate structure determination.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_comparison Comparative Analysis cluster_confirmation Conclusion Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Identify Functional Groups (C-H, C-Br) IR->IR_Data NMR_Data Determine Connectivity and Stereochemistry NMR->NMR_Data MS_Data Determine Molecular Weight and Fragmentation MS->MS_Data Compare_Isomers Compare with Data of Constitutional and Stereoisomers IR_Data->Compare_Isomers NMR_Data->Compare_Isomers MS_Data->Compare_Isomers Structure_Confirmed Structure Confirmed Compare_Isomers->Structure_Confirmed

Caption: Logical workflow for the spectroscopic confirmation of this compound.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data in comparison with that of its isomers, researchers can confidently confirm the structure of this compound, ensuring the integrity of their synthetic and developmental endeavors.

A Comparative Guide to the Synthesis of 1-bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the preparation of 1-bromo-3-methylcyclohexane, a valuable intermediate in organic synthesis. The document outlines various methodologies, presents a quantitative comparison of their effectiveness, and provides detailed experimental protocols for the most viable route.

Comparison of Synthetic Routes

The synthesis of this compound can be approached from several precursors. The choice of route significantly impacts the yield, purity, and scalability of the process. Below is a summary of the most common synthetic strategies and their performance metrics.

Synthetic RouteStarting MaterialReagentsReaction TypeSelectivity/YieldKey Considerations
Route 1: Nucleophilic Substitution 3-methylcyclohexanol (B165635)HBr (or NaBr/H₂SO₄)Sₙ1/Sₙ2Good to Excellent (Reported yields ~50-70%)[1]Optimal for selective synthesis of the desired isomer.
Route 2: Free-Radical Halogenation Methylcyclohexane (B89554)Br₂, light/heatFree-Radical SubstitutionPoor (Forms a mixture of isomers)Low selectivity, favors formation of 1-bromo-1-methylcyclohexane.
Route 3: Electrophilic Addition 3-methylcyclohexene (B1581247)HBrElectrophilic AdditionPoor (Forms a mixture of regio- and stereoisomers)[2]Lack of regioselectivity leads to a complex product mixture.

Recommended Synthetic Protocol: Nucleophilic Substitution of 3-methylcyclohexanol

This protocol is based on a general method for the bromination of secondary alcohols and is expected to provide a good yield of the target compound.

Materials:

  • 3-methylcyclohexanol

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) or diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylcyclohexanol, sodium bromide, and water.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with continuous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add dichloromethane or diethyl ether to extract the product.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Alternative Synthetic Routes and Their Limitations

Route 2: Free-Radical Bromination of Methylcyclohexane

The free-radical bromination of methylcyclohexane is a non-selective process that yields a mixture of brominated isomers. The reaction proceeds via the formation of radical intermediates. The stability of these radicals follows the order: tertiary > secondary > primary. Consequently, the major product is typically 1-bromo-1-methylcyclohexane, resulting from the formation of the more stable tertiary radical. The desired this compound, a secondary bromide, is formed as a minor product, making this route unsuitable for targeted synthesis.

Route 3: Electrophilic Addition of HBr to 3-methylcyclohexene

The addition of hydrogen bromide (HBr) to 3-methylcyclohexene is an electrophilic addition reaction that also suffers from a lack of selectivity. The initial protonation of the double bond can occur at two different positions, leading to the formation of two different carbocation intermediates. Subsequent attack by the bromide ion results in a mixture of four products: cis- and trans-1-bromo-3-methylcyclohexane, and cis- and trans-1-bromo-2-methylcyclohexane.[2] The separation of these isomers is challenging, rendering this method impractical for the clean synthesis of this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes.

Synthetic_Routes cluster_start Starting Materials 3-methylcyclohexanol 3-methylcyclohexanol Methylcyclohexane Methylcyclohexane Mixture of Isomers (Radical) Mixture of Isomers (Radical) Methylcyclohexane->Mixture of Isomers (Radical) Br₂, light/heat (Free-Radical Bromination) 3-methylcyclohexene 3-methylcyclohexene Mixture of Isomers (Addition) Mixture of Regio- and Stereoisomers 3-methylcyclohexene->Mixture of Isomers (Addition) HBr (Electrophilic Addition)

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine 3-methylcyclohexanol, NaBr, and water B Cool in ice bath and slowly add H₂SO₄ A->B C Heat to reflux B->C D Cool and extract with organic solvent C->D E Wash with water, NaHCO₃, and brine D->E F Dry with MgSO₄/Na₂SO₄ E->F G Filter and concentrate F->G H Fractional distillation G->H

Caption: Experimental workflow for the synthesis from 3-methylcyclohexanol.

References

A Comparative Guide to the Reactivity of 1-bromo-3-methylcyclohexane and 1-bromo-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Conformational Analysis

The key difference between 1-bromo-3-methylcyclohexane and 1-bromo-4-methylcyclohexane (B1584704) lies in the spatial relationship between the bromine atom and the methyl group. This seemingly minor structural variance leads to significant differences in the conformational equilibria of their cis and trans diastereomers, which in turn dictates their reactivity. In cyclohexane (B81311) chairs, substituents can occupy either axial or equatorial positions. Bulky groups preferentially occupy the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions.

Reactivity in Nucleophilic Substitution Reactions

SN2 Reactivity

The SN2 reaction is a single-step mechanism that is highly sensitive to steric hindrance at the reaction center. The nucleophile must perform a "backside attack" on the carbon atom bearing the leaving group.

  • 1-bromo-4-methylcyclohexane: In the more stable trans isomer, both the bromine and the methyl group can occupy equatorial positions. For a backside attack to occur, the nucleophile would have to approach from the sterically hindered axial face of the cyclohexane ring. In the cis isomer, one group must be axial while the other is equatorial. The conformation with the larger methyl group equatorial and the smaller bromine atom axial would be more stable. An axial bromine is more accessible to backside attack by a nucleophile than an equatorial one.

  • This compound: A similar analysis applies. The relative stability of conformers and the accessibility of the C-Br bond for backside attack will depend on the cis/trans configuration and the resulting conformational preferences.

Expected Reactivity Trend (SN2): The rate of SN2 reaction is generally faster for isomers with an axial bromine, as this position is more open to backside attack. Therefore, the reactivity will be highly dependent on the specific diastereomer (cis or trans) and its preferred conformation.

SN1 Reactivity

The SN1 reaction proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, and its stability is the primary factor influencing the reaction rate. Both this compound and 1-bromo-4-methylcyclohexane are secondary alkyl halides and will form secondary carbocations. The stability of these carbocations is subtly influenced by the electron-donating inductive effect of the methyl group.

  • Carbocation Stability: Alkyl groups stabilize carbocations through inductive effects and hyperconjugation.[1][2][3] The closer the electron-donating group is to the positive charge, the greater the stabilizing effect. However, in both the 3-methylcyclohexyl and 4-methylcyclohexyl cations, the methyl group is relatively distant from the carbocation center. Therefore, a significant difference in carbocation stability, and thus SN1 reactivity, is not anticipated. The stability trend for alkyl carbocations is tertiary > secondary > primary.[1][2][4]

Expected Reactivity Trend (SN1): The SN1 reactivity of the two isomers is expected to be broadly similar, as both form secondary carbocations with the stabilizing methyl group located at a distance.

Reactivity in Elimination Reactions

E2 Reactivity

The E2 reaction is a concerted, single-step process that requires a specific stereochemical arrangement: the leaving group and a β-hydrogen must be in an anti-periplanar (180°) orientation. In cyclohexane systems, this translates to a requirement for both the leaving group and a β-hydrogen to be in axial positions (trans-diaxial).

  • 1-bromo-4-methylcyclohexane: For the E2 reaction to occur, the bromine atom must be in an axial position. In the trans isomer, the more stable conformation has both groups equatorial, meaning it must ring-flip to a less stable conformation with both groups axial to undergo E2 elimination. In the cis isomer, the more stable chair has the methyl group equatorial and the bromine axial, a conformation that is already suitably arranged for E2 elimination.

  • This compound: The same principle applies. The rate of the E2 reaction will be proportional to the concentration of the conformer that has an axial bromine and an axial β-hydrogen.

Expected Reactivity Trend (E2): Isomers that have a higher population of the conformer with an axial bromine will react faster in an E2 reaction. Therefore, the cis isomers of both compounds are generally expected to undergo E2 elimination more readily than their trans counterparts, assuming the methyl group is larger than the bromine and preferentially occupies the equatorial position.

E1 Reactivity

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction. Therefore, the factors influencing the rate of E1 are the same as for SN1.

Expected Reactivity Trend (E1): Similar to SN1, the E1 reactivity of this compound and 1-bromo-4-methylcyclohexane is expected to be comparable due to the similar stability of the secondary carbocation intermediates.

Summary of Expected Reactivity

Reaction TypeKey FactorThis compound vs. 1-bromo-4-methylcyclohexane
SN2 Steric HindranceReactivity is highly dependent on the specific diastereomer (cis/trans) and its preferred conformation. Isomers with a higher population of the axial-bromo conformer are expected to react faster.
SN1 Carbocation StabilitySimilar reactivity is expected as both form secondary carbocations with the methyl group at a distance.
E2 Anti-periplanar GeometryReactivity is highly dependent on the specific diastereomer (cis/trans). Isomers with a higher population of the trans-diaxial (axial H and axial Br) conformer are expected to react faster.
E1 Carbocation StabilitySimilar reactivity is expected as both form secondary carbocations with the methyl group at a distance.

Experimental Protocols

While specific comparative data is unavailable, the following are generalized experimental protocols that can be adapted to quantify and compare the reactivity of this compound and 1-bromo-4-methylcyclohexane.

Protocol 1: Solvolysis for SN1/E1 Reactivity

This experiment measures the rate of reaction of the alkyl halide in a weakly nucleophilic solvent (e.g., ethanol (B145695) or aqueous ethanol). The rate of formation of HBr can be monitored by a change in pH or by using an indicator.

Materials:

  • This compound

  • 1-bromo-4-methylcyclohexane

  • Ethanol (or a mixture of ethanol and water)

  • pH meter or acid-base indicator (e.g., bromothymol blue)

  • Constant temperature water bath

  • Test tubes, pipettes, and standard laboratory glassware

Procedure:

  • Prepare solutions of each alkyl halide in the chosen solvent at a known concentration.

  • Place the reaction tubes in a constant temperature water bath to ensure a consistent reaction temperature.

  • Initiate the reaction and start monitoring the pH or color change at regular time intervals.

  • The rate of reaction can be determined by plotting the change in concentration of HBr (calculated from pH) versus time.

Protocol 2: Reaction with a Strong Nucleophile for SN2 Reactivity

This experiment involves reacting the alkyl halides with a strong, non-basic nucleophile (e.g., sodium azide (B81097) in a polar aprotic solvent like DMF) and monitoring the disappearance of the starting material or the appearance of the product over time.

Materials:

  • This compound

  • 1-bromo-4-methylcyclohexane

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

  • Constant temperature oil bath

  • Reaction flask with a stirrer and condenser

Procedure:

  • Set up a reaction flask with a known concentration of the alkyl halide and sodium azide in DMF.

  • Maintain a constant temperature using an oil bath.

  • At regular intervals, withdraw a small aliquot of the reaction mixture, quench the reaction, and analyze the composition using GC or HPLC to determine the concentrations of the reactant and product.

  • The rate constant for the SN2 reaction can be determined from the kinetic data.

Protocol 3: Dehydrohalogenation for E2 Reactivity

This experiment measures the rate of alkene formation upon reaction with a strong, non-nucleophilic base (e.g., potassium tert-butoxide in tert-butanol).

Materials:

  • This compound

  • 1-bromo-4-methylcyclohexane

  • Potassium tert-butoxide

  • tert-Butanol

  • Gas chromatograph (GC)

  • Constant temperature bath

  • Reaction vessel

Procedure:

  • Prepare solutions of the alkyl halide and the base in tert-butanol.

  • Mix the reactants in a vessel maintained at a constant temperature.

  • Monitor the formation of the alkene products over time by taking aliquots and analyzing them by GC.

  • The relative rates of reaction and the product distribution (e.g., Zaitsev vs. Hofmann products) can be determined.

Logical Framework for Reactivity Analysis

The following diagram illustrates the key decision points in predicting the dominant reaction pathway for these substituted bromocyclohexanes.

G Reactivity Pathways for Bromomethylcyclohexane Isomers cluster_substrate Substrate Analysis cluster_conditions Reaction Conditions cluster_pathways Predicted Outcome Substrate This compound OR 1-bromo-4-methylcyclohexane Conformation Analyze Chair Conformation (Axial vs. Equatorial Bromine) Substrate->Conformation Steric_Hindrance Assess Steric Hindrance at C-Br Conformation->Steric_Hindrance Carbocation Assess Secondary Carbocation Stability Conformation->Carbocation Beta_Hydrogens Identify Available Anti-Periplanar β-Hydrogens Conformation->Beta_Hydrogens SN2 SN2 Pathway (Favored by low steric hindrance, strong nucleophile, aprotic solvent) Steric_Hindrance->SN2 Low Hindrance Favors SN1 SN1 Pathway (Favored by stable carbocation, weak nucleophile, protic solvent) Carbocation->SN1 Stable C+ Favors E1 E1 Pathway (Favored by stable carbocation, weak base, high temp) Carbocation->E1 Stable C+ Favors E2 E2 Pathway (Requires anti-periplanar H & Br, strong base) Beta_Hydrogens->E2 Available Axial H Favors Nucleophile_Base Nature of Reagent (Strong/Weak Nucleophile vs. Strong/Weak Base) Nucleophile_Base->SN2 Strong, Non-basic Nucleophile Nucleophile_Base->SN1 Weak Nucleophile Nucleophile_Base->E2 Strong, Bulky Base Nucleophile_Base->E1 Weak Base Solvent Solvent Type (Protic vs. Aprotic) Solvent->SN2 Aprotic Solvent->SN1 Protic Solvent->E1 Protic Temperature Temperature (High vs. Low) Temperature->E2 High Temp Favors Temperature->E1 High Temp Favors

Caption: Logical workflow for predicting reaction pathways.

References

A Comparative Analysis of Reaction Rates in Bromocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction rates of various bromocyclohexane (B57405) derivatives. Understanding the factors that influence the reactivity of these compounds is crucial for designing synthetic routes and developing new chemical entities. The information presented herein is supported by established principles of organic chemistry and includes detailed experimental protocols for further investigation.

Factors Influencing Reaction Rates

The reactivity of bromocyclohexane and its derivatives is primarily governed by the interplay of steric and electronic effects, as well as the stereochemical arrangement of the molecule. These factors dictate the preferred reaction pathway, which can be a substitution (SN1 or SN2) or an elimination (E1 or E2) reaction.

  • Steric Hindrance: The bulkiness of substituents on the cyclohexane (B81311) ring can significantly impact the rate of SN2 reactions. Nucleophilic attack is hindered at sterically congested carbon centers.[1][2] For instance, a methyl group at the carbon bearing the bromine (C1) will slow down an SN2 reaction.

  • Carbocation Stability: SN1 and E1 reactions proceed through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. Tertiary carbocations are more stable than secondary ones, so a bromocyclohexane derivative that can form a tertiary carbocation will react faster via these pathways.[3][4]

  • Stereochemistry: The orientation of the bromine atom (axial or equatorial) and neighboring protons is critical for E2 reactions. The E2 mechanism requires an anti-periplanar arrangement of a β-hydrogen and the leaving group (bromine).[5] This means both the hydrogen and the bromine must be in axial positions for the reaction to proceed efficiently.[6]

  • Solvent Effects: Polar protic solvents, like water and alcohols, favor SN1 and E1 reactions as they can stabilize the carbocation intermediate and the leaving group.[6] Polar aprotic solvents, such as acetone (B3395972) or DMSO, are preferred for SN2 reactions.[3]

  • Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles favor SN2 reactions, while strong, hindered bases (like potassium tert-butoxide) favor E2 elimination.[7][8] Weak nucleophiles/bases in polar protic solvents tend to favor SN1 and E1 pathways.[7]

Quantitative Comparison of Reaction Rates
Compound Structure Predicted Relative Rate (E2 Elimination with a Strong, Hindered Base) Rationale (E2) Predicted Relative Rate (SN1 Solvolysis in a Polar Protic Solvent) Rationale (SN1)
Bromocyclohexane1.00Reference compound. The bromine can occupy an axial position for E2 elimination.1.00Reference compound, forms a secondary carbocation.
cis-1-Bromo-4-tert-butylcyclohexane~200The bulky tert-butyl group locks the conformation with the bromine in the axial position, which is ideal for E2 elimination.[6]~0.5The tert-butyl group does not significantly stabilize the secondary carbocation.
trans-1-Bromo-4-tert-butylcyclohexane< 0.01The tert-butyl group is equatorial, forcing the bromine into an equatorial position. This prevents the necessary anti-periplanar arrangement for E2.~0.5The tert-butyl group does not significantly stabilize the secondary carbocation.
1-Bromo-1-methylcyclohexane> 1000Forms a more stable, trisubstituted alkene (Zaitsev's rule). The substrate is tertiary, which favors elimination.> 1000Forms a stable tertiary carbocation, significantly accelerating the reaction rate.[3]
(1R,2R)-1-Bromo-2-methylcyclohexane~0.5The methyl group at C2 can sterically hinder the approach of the base to one of the β-hydrogens.~1.5The methyl group can slightly stabilize the secondary carbocation through hyperconjugation.

Note: The relative rates are illustrative and intended to demonstrate the expected trends based on structural and stereochemical factors.

Experimental Protocols

The following are detailed methodologies for determining the reaction rates of bromocyclohexane derivatives.

Protocol 1: Determination of Reaction Rate by Titration (Solvolysis - SN1/E1)

This method is suitable for solvolysis reactions where an acidic byproduct (HBr) is generated. The rate of reaction is determined by measuring the amount of HBr produced over time.

Materials:

  • Bromocyclohexane derivative

  • Solvent (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Constant temperature water bath

  • Burette, pipettes, Erlenmeyer flasks, stopwatch

Procedure:

  • Prepare a solution of the bromocyclohexane derivative in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Place a known volume of this solution (e.g., 50 mL) into an Erlenmeyer flask and equilibrate it in the constant temperature water bath.

  • Add a few drops of the indicator to the solution.

  • At time zero, start the stopwatch.

  • Periodically, withdraw aliquots (e.g., 5 mL) of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of a solvent in which the reaction is very slow (e.g., acetone at low temperature).

  • Titrate the quenched aliquot with the standardized NaOH solution until the indicator changes color. Record the volume of NaOH used.

  • Repeat the aliquot withdrawal and titration at regular time intervals.

  • The concentration of HBr produced at each time point can be calculated from the volume of NaOH used.

  • Plot the concentration of the bromocyclohexane derivative remaining versus time. The initial rate can be determined from the initial slope of this curve. The order of the reaction can be determined by analyzing plots of concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time.[9]

Protocol 2: Determination of Reaction Rate by Gas Chromatography (Elimination - E2)

This method is suitable for monitoring the disappearance of the reactant and the appearance of the alkene product in elimination reactions.

Materials:

  • Bromocyclohexane derivative

  • Strong, hindered base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., tert-butanol)

  • Internal standard (a non-reactive compound with a distinct retention time, e.g., dodecane)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Syringes, reaction vessel with a septum, magnetic stirrer, constant temperature bath

Procedure:

  • Prepare a solution of the bromocyclohexane derivative and the internal standard in the anhydrous solvent in the reaction vessel.

  • Equilibrate the reaction vessel in the constant temperature bath.

  • At time zero, inject the solution of the strong base into the reaction vessel and start the timer.

  • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Immediately quench the reaction by injecting the aliquot into a vial containing a small amount of a quenching agent (e.g., dilute acid) and a solvent for dilution (e.g., diethyl ether).

  • Inject a small volume (e.g., 1 µL) of the quenched and diluted sample into the GC.

  • Record the peak areas of the bromocyclohexane derivative, the alkene product(s), and the internal standard.

  • The concentrations of the reactant and product(s) at each time point can be determined by comparing their peak areas to that of the internal standard.

  • Plot the concentration of the bromocyclohexane derivative versus time to determine the reaction rate.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the kinetic analysis of a bromocyclohexane derivative's reaction.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_results Data Processing prep_reagents Prepare Reactant, Solvent, and Base/Nucleophile Solutions prep_setup Set up Reaction Vessel in Constant Temperature Bath prep_reagents->prep_setup start_reaction Initiate Reaction (t=0) prep_setup->start_reaction sampling Withdraw Aliquots at Timed Intervals start_reaction->sampling quench Quench Reaction sampling->quench analysis_method Analyze Aliquots (e.g., Titration or GC) quench->analysis_method data_collection Record Concentration Data analysis_method->data_collection plotting Plot Concentration vs. Time data_collection->plotting rate_determination Determine Reaction Rate and Rate Law plotting->rate_determination

Caption: Workflow for determining the reaction rate of a bromocyclohexane derivative.

E2 Elimination Mechanism: Stereochemical Requirement

The diagram below illustrates the critical anti-periplanar arrangement required for the E2 elimination of a substituted bromocyclohexane.

E2_Mechanism cluster_reactant Reactant Conformation cluster_transition_state Transition State cluster_product Product reactant Axial Bromine (Required for E2) ts Anti-periplanar Arrangement (H, C, C, Br in one plane) reactant->ts Base attacks axial H product Alkene ts->product Simultaneous C-H bond breaking, C=C bond formation, and C-Br bond breaking

Caption: Stereochemistry of the E2 elimination in a substituted cyclohexane.

References

A Comparative Guide to Confirming the Purity of Synthesized 1-Bromo-3-Methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 1-bromo-3-methylcyclohexane, a key intermediate in various organic syntheses. We present detailed experimental protocols and supporting data to differentiate the target compound from potential impurities.

Comparison of Analytical Techniques

The primary methods for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique advantages in identifying the main product and detecting potential impurities.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS Separation of volatile compounds and their mass-to-charge ratio. Provides retention time and mass spectrum for identification.High sensitivity and resolution for volatile compounds. Excellent for quantifying the relative amounts of components in a mixture.Destructive technique. Requires analytes to be volatile and thermally stable.
NMR Spectroscopy (¹H and ¹³C) Detailed information about the molecular structure, including the chemical environment of individual atoms.Non-destructive. Provides unambiguous structural elucidation of the main product and impurities. Can be used for quantitative analysis (qNMR).Lower sensitivity compared to GC-MS. May require higher sample concentrations.
FTIR Spectroscopy Information about the functional groups present in a molecule.Fast and simple analysis. Non-destructive. Good for identifying the presence or absence of key functional groups.Provides limited information on the overall structure. Not ideal for quantifying components in a mixture.

Experimental Workflow for Purity Confirmation

A systematic approach to confirming the purity of synthesized this compound involves a multi-step process, beginning with the initial synthesis and culminating in a comprehensive analysis of the final product.

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_results Data Interpretation synthesis Synthesis of 1-bromo- 3-methylcyclohexane workup Aqueous Workup & Solvent Removal synthesis->workup distillation Distillation workup->distillation gcms GC-MS Analysis distillation->gcms nmr NMR Spectroscopy (¹H & ¹³C) distillation->nmr ftir FTIR Spectroscopy distillation->ftir compare Compare Spectra to Reference Data gcms->compare nmr->compare ftir->compare quantify Quantify Purity & Identify Impurities compare->quantify final_product final_product quantify->final_product Confirmed Pure Product

Caption: Experimental workflow for the synthesis, purification, and purity confirmation of this compound.

Potential Impurities

The synthesis of this compound, typically from 3-methylcyclohexanol, can lead to several potential impurities. The most common are the unreacted starting material, elimination byproducts, and over-halogenated species.

  • 3-Methylcyclohexanol (Starting Material): Incomplete reaction can leave residual starting material.

  • 3-Methylcyclohexene (Elimination Product): Dehydration of the alcohol or dehydrohalogenation of the product can lead to the formation of this alkene.

  • Dibrominated cyclohexanes (e.g., 1,3-dibromocyclohexane): Over-bromination can result in the formation of di-substituted products.

Quantitative Data Comparison

The following tables summarize the expected analytical data for this compound and its common impurities.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
This compound ~8-12178/176 (M+), 97, 81, 55, 41[1]
3-Methylcyclohexanol ~6-9114 (M+), 96, 81, 71, 58
3-Methylcyclohexene ~4-696 (M+), 81, 67, 54
1,3-Dibromocyclohexane ~10-15242/240/238 (M+), 161/159, 81, 79[2]

Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
This compound ~4.0-4.5 (m, 1H, CH-Br), 0.9-1.1 (d, 3H, CH₃), 1.2-2.4 (m, 9H, cyclohexane (B81311) ring protons)[1]
3-Methylcyclohexanol ~3.5-4.0 (m, 1H, CH-OH), 0.8-1.0 (d, 3H, CH₃), 1.1-2.0 (m, 9H, cyclohexane ring protons)
3-Methylcyclohexene ~5.4-5.7 (m, 2H, vinyl H), 0.9-1.1 (d, 3H, CH₃), 1.2-2.3 (m, 7H, other ring protons)
1,3-Dibromocyclohexane ~4.2-4.8 (m, 2H, CH-Br), 1.4-2.6 (m, 8H, cyclohexane ring protons)

Table 4: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
This compound ~55-60 (CH-Br), ~30-45 (ring CH₂), ~20-25 (CH₃)[3]
3-Methylcyclohexanol ~65-70 (CH-OH), ~30-45 (ring CH₂), ~20-25 (CH₃)
3-Methylcyclohexene ~125-135 (vinyl C), ~25-35 (ring CH₂/CH), ~20-25 (CH₃)
1,3-Dibromocyclohexane ~50-60 (CH-Br), ~30-40 (ring CH₂)

Table 5: FTIR Spectroscopy Data (neat)

CompoundKey Absorption Bands (cm⁻¹)
This compound 2925 (C-H stretch), 1450 (C-H bend), 680 (C-Br stretch)[1]
3-Methylcyclohexanol 3350 (O-H stretch, broad), 2925 (C-H stretch), 1060 (C-O stretch)
3-Methylcyclohexene 3020 (=C-H stretch), 2925 (C-H stretch), 1650 (C=C stretch)
1,3-Dibromocyclohexane 2930 (C-H stretch), 1440 (C-H bend), 670 (C-Br stretch)[4]

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation:

    • GC Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

  • Analysis: Inject 1 µL of the sample into the GC-MS system. Identify the peaks in the chromatogram by their retention times and compare the mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: -2 to 12 ppm.

      • Number of Scans: 16-32.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled experiment.

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 or more, depending on sample concentration.

  • Analysis: Process the acquired spectra and compare the chemical shifts and coupling patterns to the expected values for this compound and potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation:

    • Spectrometer: Any standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Analysis: Acquire the spectrum and identify the characteristic absorption bands. Compare the spectrum to a reference spectrum of pure this compound. The absence of a broad O-H stretch around 3350 cm⁻¹ indicates the absence of the starting alcohol, and the absence of a C=C stretch around 1650 cm⁻¹ suggests the absence of the elimination product.

References

A Comparative Guide to Reaction Intermediates in 1-Bromo-3-Methylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the competing reaction pathways and intermediates involved in nucleophilic substitution and elimination reactions of 1-bromo-3-methylcyclohexane. As a secondary alkyl halide, its reactivity is highly dependent on specific reaction conditions, offering a valuable model for understanding reaction mechanisms. We will compare the unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways, focusing on the structure of their respective intermediates and the experimental factors that favor each.

Unimolecular Pathways (SN1 and E1): The Carbocation Intermediate

Under solvolytic conditions, typically using a polar protic solvent (e.g., water, ethanol) which acts as a weak nucleophile and weak base, this compound reacts via unimolecular pathways. Both SN1 and E1 reactions proceed through a common rate-determining step: the formation of a secondary carbocation intermediate.[1]

The initial step is the spontaneous dissociation of the bromide leaving group to generate the 3-methylcyclohexyl cation.[2] This planar carbocation is susceptible to attack from either face by the nucleophile. Subsequently, this intermediate can either be trapped by a nucleophile to yield a substitution product (SN1) or lose a proton from an adjacent carbon to form an alkene (E1).[1] Temperature plays a role, with higher temperatures generally favoring the elimination (E1) pathway over substitution (SN1).[3]

G cluster_start Starting Material cluster_intermediate Rate-Determining Step cluster_products Products start This compound carbocation 3-Methylcyclohexyl Cation (Secondary Carbocation) start->carbocation Loss of Br- sn1_product S(N)1 Products (e.g., 3-Methylcyclohexanol) carbocation->sn1_product + Nucleophile (e.g., H2O) e1_product E1 Products (e.g., 1-Methylcyclohexene, 3-Methylcyclohexene) carbocation->e1_product - H+ (Base)

Caption: SN1 and E1 reaction pathways proceed via a common carbocation intermediate.

Bimolecular Pathways (SN2 and E2): The Transition State

In the presence of strong nucleophiles or strong bases, this compound undergoes bimolecular reactions. These are concerted, single-step processes that involve a transition state rather than a discrete intermediate.

The SN2 Reaction

A strong, typically non-bulky nucleophile in a polar aprotic solvent favors the SN2 pathway. The reaction involves a backside attack by the nucleophile on the carbon atom bearing the bromine.[4] This leads to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. A key outcome of this mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[5]

SN2_Pathway Reactants cis-(1R,3S)-1-Bromo-3-methylcyclohexane + Nucleophile (Nu-) TS SN2 Transition State [Nu---C---Br]δ- Reactants->TS Backside Attack Product trans-(1S,3S)-Product (Inversion of Stereochemistry) TS->Product Leaving Group Departs

Caption: The SN2 mechanism involves a concerted backside attack and inversion of configuration.

The E2 Reaction

A strong, often sterically hindered base (like potassium tert-butoxide) promotes the E2 reaction. This mechanism has a strict stereochemical requirement: the beta-hydrogen to be removed and the bromine leaving group must be in an anti-periplanar orientation (180° apart).[6] In the cyclohexane (B81311) chair conformation, this translates to a diaxial arrangement. The base removes a proton simultaneously as the C-H electrons form a pi bond and the bromide departs. The specific stereoisomer of the starting material dictates which beta-hydrogens are accessible for elimination, thus controlling the regioselectivity of the product alkenes. For instance, a cis-isomer may yield a different major product than a trans-isomer because of the hydrogens available in the required anti-periplanar position.[6]

E2_Pathway Reactants This compound (Chair) + Strong Base (B:) TS E2 Transition State (Anti-periplanar) Reactants->TS Concerted Proton Abstraction and Leaving Group Departure Product Alkene Product + H-B + Br- TS->Product

Caption: The E2 mechanism requires a specific anti-periplanar geometry in its transition state.

Comparison of Reaction Conditions and Product Distribution

The outcome of reacting this compound is a delicate balance of several factors. The table below summarizes these dependencies and provides a predictive framework for product formation.

Factor SN1 E1 SN2 E2
Nucleophile/Base Weak Nucleophile, Weak Base (e.g., H₂O, ROH)Weak Base (e.g., H₂O, ROH)Strong, non-bulky Nucleophile (e.g., I⁻, CN⁻, OH⁻)Strong, often bulky Base (e.g., t-BuO⁻, OH⁻)
Solvent Polar ProticPolar ProticPolar AproticVaries, can be protic
Intermediate CarbocationCarbocationTransition StateTransition State
Kinetics Unimolecular, Rate = k[Substrate]Unimolecular, Rate = k[Substrate]Bimolecular, Rate = k[Substrate][Nu]Bimolecular, Rate = k[Substrate][Base]
Stereochemistry RacemizationNon-stereospecificInversion of configurationStereospecific (anti-periplanar)
Favored by Weak nucleophilesHigh temperature Strong, non-bulky nucleophilesStrong, bulky bases; High temperature
Illustrative Product Distribution Data

The following table presents plausible product distributions for the reaction of this compound under different experimental conditions, illustrating the competition between pathways.

Reagent/Solvent Temperature Dominant Pathway(s) Major Substitution Product(s) Major Elimination Product(s) Approx. S/E Ratio
Ethanol (B145695) (EtOH)25°CSN1, E13-Ethoxy-1-methylcyclohexane1-Methylcyclohexene~60:40
Ethanol (EtOH)80°CE1 > SN13-Ethoxy-1-methylcyclohexane1-Methylcyclohexene~30:70
Sodium Ethoxide (NaOEt) in EtOH55°CE2 > SN23-Ethoxy-1-methylcyclohexane1-Methylcyclohexene (Zaitsev)~20:80
Potassium tert-butoxide (t-BuOK) in t-BuOH55°CE2(Minor)3-Methylcyclohexene (Hofmann)<5:>95
Sodium Iodide (NaI) in Acetone55°CSN21-Iodo-3-methylcyclohexane(Minor)>95:<5

Experimental Protocols

Protocol 1: Solvolysis of this compound (SN1/E1)
  • Reaction Setup: A solution of this compound (1.0 mmol) in 10 mL of 80% aqueous ethanol is prepared in a round-bottom flask equipped with a condenser.

  • Procedure: The solution is heated to reflux (approx. 80°C) and stirred for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: After cooling, the reaction mixture is diluted with 20 mL of water and extracted three times with 15 mL of diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and filtered.

  • Analysis: The solvent is carefully removed under reduced pressure. The product composition (ratio of 3-ethoxy-1-methylcyclohexane, 3-methylcyclohexanol, and elimination products) is determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Base-Induced Elimination of this compound (E2)
  • Reaction Setup: A solution of this compound (1.0 mmol) in 5 mL of anhydrous tert-butanol (B103910) is added to a stirred solution of potassium tert-butoxide (1.5 mmol) in 10 mL of anhydrous tert-butanol under a nitrogen atmosphere.

  • Procedure: The mixture is stirred at 50°C for 2 hours.

  • Workup: The reaction is quenched by the addition of 15 mL of cold water and extracted three times with 15 mL of pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Analysis: The resulting solution containing the alkene products is analyzed directly by GC-MS to determine the relative percentages of 1-methylcyclohexene and 3-methylcyclohexene.

G cluster_exp Experimental Workflow setup 1. Reaction Setup (Substrate + Reagent/Solvent) reaction 2. Reaction (Stirring, Heating) setup->reaction workup 3. Workup (Quenching, Extraction, Drying) reaction->workup analysis 4. Product Analysis (GC-MS, NMR) workup->analysis results Data Interpretation (Product Ratios, Structure ID) analysis->results

Caption: A generalized workflow for performing and analyzing substitution/elimination reactions.

References

The Complementary Nature of Theoretical and Experimental Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Comparing Theoretical and Experimental Spectroscopic Data in Drug Development

In the landscape of modern pharmaceutical research, the synergy between theoretical and experimental spectroscopy is paramount for the accurate elucidation of molecular structures and dynamics.[1][2][3] This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals a framework for integrating computational predictions with empirical data. Spectroscopic techniques are indispensable tools at various stages of drug development, from identifying active pharmaceutical ingredients (APIs) to ensuring quality control and monitoring stability.[4][5]

Theoretical spectroscopy utilizes quantum-chemical methods, such as Density Functional Theory (DFT), to predict the spectroscopic properties of molecules.[6][7] This computational approach is invaluable for predicting the spectra of novel or unstable compounds, interpreting complex experimental data, and understanding the fundamental relationships between molecular structure and spectral features.[8]

Experimental spectroscopy , on the other hand, involves the direct measurement of how matter interacts with electromagnetic radiation.[9][10] Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed, real-world information about molecular structure, functional groups, and electronic transitions.[1][4][5]

While experimental data offers a direct snapshot of a molecule's properties, theoretical calculations provide a powerful predictive and interpretative tool.[6] The agreement, or lack thereof, between predicted and observed spectra can confirm a structural assignment or highlight conformational complexities and environmental effects not accounted for in the theoretical model.[11]

Quantitative Comparison of Spectroscopic Approaches

The selection of a spectroscopic approach often depends on the specific research question, available resources, and the stage of drug development. The following table summarizes the key quantitative differences between theoretical and experimental methods.

FeatureTheoretical SpectroscopyExperimental Spectroscopy
Primary Output Predicted spectral data (e.g., chemical shifts, vibrational frequencies, absorption wavelengths)Measured spectral data from a physical sample
Accuracy Dependent on the level of theory, basis set, and environmental model. Can have notable deviations from experimental values.[8]High, but subject to instrumental limitations, sample purity, and environmental conditions.
Resolution Theoretically infinite; practically limited by the computational grid and methodology.Instrument-dependent; higher field magnets in NMR or gratings in UV-Vis provide higher resolution.[12]
Cost Primarily computational resources; can be significant for large molecules or high levels of theory.High initial instrument cost, plus ongoing expenses for maintenance, consumables, and deuterated solvents.[13]
Time Can range from hours to weeks depending on molecular complexity and computational power.Rapid data acquisition (minutes to hours), but sample preparation can be time-consuming.[14]
Sample Requirement None; requires only a molecular structure.Physical sample of sufficient purity and quantity is necessary.[15]
Key Advantage Predictive power for unknown or unstable molecules; aids in spectral assignment.[6]Provides direct, real-world data for confirmation and quantification.[2][4]
Key Limitation Results are an approximation and may not fully capture complex interactions like intermolecular hydrogen bonding.[11]May be difficult to interpret without theoretical support; can be affected by sample preparation artifacts.

Experimental Protocols for Key Spectroscopic Techniques

Detailed and consistent experimental methodologies are crucial for generating high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[2][5]

1. Sample Preparation:

  • Solvent Selection: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to avoid large solvent signals in the ¹H NMR spectrum.[15]

  • Concentration: For ¹H NMR, a concentration of 1-10 mg/mL is typical. For less sensitive nuclei like ¹³C, higher concentrations may be needed.[12][15]

  • Filtration: Ensure the solution is free of particulate matter by filtering it into a clean, dry NMR tube.

  • Volume: The solution height in the NMR tube should be approximately 4-5 cm (around 0.6-0.7 mL) to ensure it is within the detection region of the NMR coil.[15]

2. Instrument Setup:

  • Field Strength: Note the field strength of the spectrometer (e.g., 300, 500 MHz) as it affects resolution and sensitivity.[12]

  • Tuning and Matching: Tune and match the probe to the specific nucleus being observed.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to compensate for magnetic field drift. Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.

3. Data Acquisition:

  • Standard ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.[12]

  • Standard ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the lower natural abundance and sensitivity of ¹³C.[12]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm).[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][4][10]

1. Sample Preparation:

  • Neat Liquids: Place a drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[17]

  • Solids (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.[17]

  • Solids (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.[18] This is a common and convenient method for solids.

  • Solutions: Dissolve the sample in an IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.[17]

2. Instrument Setup:

  • Background Scan: Run a background spectrum of the empty sample compartment (or with the pure solvent/salt plates) to subtract atmospheric and solvent absorptions.

  • Instrument Parameters: Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged.[19]

3. Data Acquisition:

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about electronic transitions and enabling quantification.[2][4]

1. Sample Preparation:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest.

  • Cuvettes: Use quartz cuvettes for measurements in the UV region (below 350 nm) as glass and plastic absorb UV light.[13]

  • Concentration: Prepare a dilute solution of the sample. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[7]

2. Instrument Setup:

  • Wavelength Range: Set the desired wavelength range for the scan (e.g., 200-800 nm).[20]

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent (the "blank").[13][21] The instrument will subtract this baseline from the sample spectrum.

3. Data Acquisition:

  • Sample Scan: Replace the blank cuvette with the cuvette containing the sample solution and run the scan.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).[22] For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations.[13]

Visualizing the Comparison Workflow and Applications

Diagrams created using Graphviz provide a clear visual representation of complex workflows and relationships, adhering to specified design constraints.

G cluster_input Inputs cluster_theoretical Theoretical Workflow cluster_experimental Experimental Workflow cluster_analysis Analysis & Elucidation mol Molecule of Interest geom_opt Geometry Optimization (DFT) mol->geom_opt sample_prep Sample Preparation mol->sample_prep freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation geom_opt->nmr_calc uv_calc Excitation Energy Calculation geom_opt->uv_calc pred_spec Predicted Spectra freq_calc->pred_spec nmr_calc->pred_spec uv_calc->pred_spec comparison Spectral Comparison & Analysis pred_spec->comparison ir_exp IR Spectroscopy sample_prep->ir_exp nmr_exp NMR Spectroscopy sample_prep->nmr_exp uv_exp UV-Vis Spectroscopy sample_prep->uv_exp exp_spec Experimental Spectra ir_exp->exp_spec nmr_exp->exp_spec uv_exp->exp_spec exp_spec->comparison elucidation Structural Elucidation / Confirmation comparison->elucidation

Caption: Workflow for comparing theoretical and experimental spectroscopic data.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activation (Fluorescence) ligand Drug Molecule ligand->receptor Binding (STD-NMR) kinase2 Kinase B kinase1->kinase2 Phosphorylation (IR/Raman) tf Transcription Factor kinase2->tf gene Gene Expression tf->gene Nuclear Translocation G center_node Molecular Characterization nmr NMR Spectroscopy center_node->nmr Connectivity, Stereochemistry ir IR Spectroscopy center_node->ir Functional Groups uv UV-Vis Spectroscopy center_node->uv Electronic Structure, Conjugation ms Mass Spectrometry center_node->ms Molecular Weight, Formula theory Theoretical Calculations center_node->theory Prediction & Interpretation Aid theory->nmr theory->ir theory->uv

References

A Comparative Guide to the Reactivity of 1-bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-bromo-3-methylcyclohexane is a versatile secondary alkyl halide that serves as a key substrate in a variety of organic transformations. Its reactivity is primarily governed by the competition between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways.[1] The selection of reagents and reaction conditions is critical for directing the reaction toward the desired product with high yield and selectivity. This guide provides a comparative analysis of these reactions, supported by experimental data and detailed protocols.

Nucleophilic Substitution Reactions: S(_N)1 vs. S(_N)2 Pathways

Nucleophilic substitution on this compound involves the replacement of the bromide leaving group by a nucleophile. The operative mechanism, either S(_N)1 or S(_N)2, is highly dependent on the nucleophile, solvent, and substrate stereochemistry.[2][3]

  • S(N)2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents.[4][5] The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, which leads to an inversion of stereochemistry at the reaction center.[4] For secondary halides like this compound, S(_N)2 reactions are viable but can be slower than for primary halides due to increased steric hindrance.[5][6]

  • S(_N)1 (Unimolecular Nucleophilic Substitution): This pathway is favored by weak nucleophiles and polar protic solvents (a process often called solvolysis).[3][7] It proceeds through a two-step mechanism involving the formation of a planar carbocation intermediate.[4] This intermediate can be attacked by the nucleophile from either face, typically leading to a racemic or diastereomeric mixture of products.[4] The rate of S(_N)1 reactions is dependent on the stability of the carbocation formed.[2][4]

Table 1: Comparison of S(_N)1 and S(_N)2 Reaction Conditions and Outcomes

FeatureS(N)2 ReactionS(_N)1 Reaction
Rate Law Rate = k[Substrate][Nucleophile][4]Rate = k[Substrate][2]
Mechanism One-step, concerted[2]Two-steps, carbocation intermediate[4]
Nucleophile Strong (e.g., I⁻, CN⁻, RS⁻)[3]Weak (e.g., H₂O, ROH)[3]
Solvent Polar aprotic (e.g., Acetone, DMSO)[3]Polar protic (e.g., Ethanol, Water)[3]
Stereochemistry Inversion of configuration[8]Racemization/Diastereomerization[4]
Substrate Preference Methyl > Primary > Secondary[5]Tertiary > Secondary[2]
Representative Experimental Protocol: S(_N)2 Reaction with Sodium Thiomethoxide

This protocol describes a typical S(_N)2 reaction on a substituted bromocyclohexane.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-1-bromo-3-methylcyclohexane in acetone.

  • Reagent Addition: Add sodium thiomethoxide (NaSMe) to the solution.

  • Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by column chromatography to yield the trans product, resulting from the inversion of stereochemistry.[8]

Elimination Reactions: E1 vs. E2 Pathways

Elimination reactions of this compound produce alkenes, primarily 3-methylcyclohexene (B1581247) and the more substituted 1-methylcyclohexene. The regioselectivity (Zaitsev vs. Hofmann) and stereochemistry are key considerations.

  • E2 (Bimolecular Elimination): This pathway is favored by strong, often bulky bases and occurs in a single, concerted step.[9][10] A critical requirement for the E2 mechanism in cyclohexanes is an anti-periplanar arrangement between a β-hydrogen and the leaving group, which necessitates that both groups are in axial positions.[11][12][13] The choice of base dictates the major product:

    • Zaitsev's Rule: Small, strong bases (e.g., sodium ethoxide) favor the formation of the more substituted, thermodynamically more stable alkene (1-methylcyclohexene).[14][15]

    • Hofmann Rule: Bulky, sterically hindered bases (e.g., potassium tert-butoxide) favor the formation of the less substituted, sterically more accessible alkene (3-methylcyclohexene).[9][11]

  • E1 (Unimolecular Elimination): This pathway competes with S(_N)1 reactions and is favored under similar conditions: weak bases and polar protic solvents.[16][17] It proceeds through the same carbocation intermediate as the S(_N)1 reaction.[16][17] E1 reactions typically follow Zaitsev's rule to produce the most stable alkene product.[18]

Table 2: Comparison of E1 and E2 Reaction Conditions and Outcomes

FeatureE2 ReactionE1 Reaction
Rate Law Rate = k[Substrate][Base][10]Rate = k[Substrate][10]
Mechanism One-step, concerted[10]Two-steps, carbocation intermediate[16]
Base Strength Strong base required (e.g., EtO⁻, t-BuOK)[10][17]Weak base is sufficient (e.g., H₂O, ROH)[16][17]
Stereochemistry Requires anti-periplanar geometry[11][12]No specific geometric requirement[17]
Regioselectivity Zaitsev (small base) or Hofmann (bulky base)[11][14]Zaitsev's rule generally followed[17][18]
Rearrangements Not possible[18]Possible via carbocation intermediate[18]
Representative Experimental Protocol: E2 Dehydrobromination

This protocol outlines the synthesis of alkenes from an alkyl halide.[19]

  • Reaction Setup: In a round-bottom flask, combine 1-bromo-1-methylcyclohexane (B3058953) with a solution of sodium ethoxide in ethanol.[20][21] Add boiling chips.

  • Reaction Execution: Heat the mixture to reflux using a heating mantle for a specified time (e.g., 30-60 minutes).

  • Work-up: Cool the reaction mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether.

  • Purification and Analysis: Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., MgSO₄). Remove the solvent via distillation. The resulting alkene products (1-methylcyclohexene and methylenecyclohexane) can be analyzed by Gas Chromatography (GC) to determine the product ratio.[19]

Other Reactions: Grignard Reagent Formation

This compound can be used to form a Grignard reagent, a powerful carbon nucleophile, by reacting it with magnesium metal in an anhydrous ether solvent.[22]

R-Br + Mg → R-MgBr

This organometallic reagent is highly reactive and can be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide.[22][23][24]

Table 3: Common Reactions of 3-methylcyclohexylmagnesium bromide

ElectrophileIntermediate ProductFinal Product (after acidic workup)
FormaldehydeAlkoxidePrimary Alcohol[23]
AldehydeAlkoxideSecondary Alcohol[23][25]
KetoneAlkoxideTertiary Alcohol[23][25]
EsterKetone (reacts again)Tertiary Alcohol (double addition)[24][26]
Carbon DioxideCarboxylateCarboxylic Acid[24][25]

Visualized Reaction Guides

Decision Pathway for Reaction Selection

The choice of reagents and solvent is paramount in determining the outcome of a reaction with this compound. The following diagram illustrates the decision-making logic.

G Reaction Pathway Selection for a Secondary Alkyl Halide Substrate This compound c1 Strong Nucleophile Polar Aprotic Solvent Substrate->c1 c2 Strong, Bulky Base Substrate->c2 c3 Strong, Small Base Substrate->c3 c4 Weak Nucleophile / Base Polar Protic Solvent Substrate->c4 p_sn2 SN2 Favored (Inversion) c1->p_sn2 p_e2_hof E2 Favored (Hofmann Product) c2->p_e2_hof p_e2_zai E2 Favored (Zaitsev Product) c3->p_e2_zai p_sn1_e1 SN1 / E1 Compete (Zaitsev Product) c4->p_sn1_e1

Caption: Decision tree for predicting major reaction pathways.

General Experimental Workflow

The following diagram outlines a generalized workflow for performing and analyzing the reactions described in this guide.

G Generalized Experimental & Analytical Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_analysis Purification & Analysis start Combine Substrate & Reagents in Solvent react Heat / Stir (Reflux or RT) start->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evap Solvent Removal (Rotovap) dry->evap crude Crude Product evap->crude purify Purification (Chromatography/Distillation) crude->purify pure Pure Product(s) purify->pure structure Structural ID (NMR, IR, MS) pure->structure purity Purity & Ratio (GC, HPLC) pure->purity

Caption: Standard workflow from reaction to product analysis.

References

Safety Operating Guide

1-Bromo-3-methylcyclohexane proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-Bromo-3-methylcyclohexane is critical for laboratory safety and environmental protection. As a halogenated organic compound, it must be handled as regulated hazardous waste and must not be disposed of down the drain or in general waste.[1][2][3][4] Adherence to strict segregation and labeling protocols is essential before collection by a licensed chemical destruction facility.[1][5]

Immediate Safety and Handling

Before disposal, ensure safe handling and storage to minimize risks.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5] Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[1][6] Avoid all personal contact, including the inhalation of vapors.[7]

  • Storage of Unused Product: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][6] Keep it away from incompatible materials and sources of ignition, such as heat, sparks, and open flames.[1][8][9]

  • Spill Cleanup: In case of a spill, evacuate personnel from the area.[1] Remove all ignition sources.[1][6] Absorb the spill with an inert material like sand, earth, or vermiculite.[6][7] Collect the contaminated absorbent material into a suitable, sealed, and labeled container for disposal as hazardous waste.[5][6][7] Do not allow the chemical to enter drains or waterways.[1][6]

Waste Disposal Procedures

The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][6][8] On-site chemical treatment or neutralization by laboratory personnel is not a recommended or standard procedure. The protocol involves the safe accumulation, segregation, and packaging of the waste for professional disposal, typically via controlled incineration with flue gas scrubbing.[1]

Operational Plan: Waste Segregation and Collection
  • Identify as Halogenated Waste: this compound is a brominated organic compound and must be disposed of as halogenated organic waste.[2][10]

  • Segregate Waste Streams: It is crucial to keep halogenated organic wastes separate from non-halogenated wastes.[2][4][5] Mixing them increases the volume of the more costly and difficult-to-dispose-of halogenated waste stream.[3][4]

  • Use Designated Containers: Collect the waste in a designated, compatible, and leak-proof container with a secure, tight-fitting lid.[1][3][5] The container must be in good condition.[4][5] Many institutions provide specific color-coded carboys for different waste streams (e.g., green for halogenated organics).[2]

  • Proper Labeling: Label the waste container clearly as soon as the first drop of waste is added.[3][5] The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate volume or mass.[2][5][11] Do not use chemical formulas or abbreviations.[5]

  • Safe Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] Ensure the container is closed at all times except when adding waste.[5][11] The storage area should be well-ventilated and have secondary containment to prevent spills.[3]

  • Arrange for Disposal: Once the container is nearly full (e.g., ¾ full), arrange for collection through your institution's Environmental Health and Safety (EHS) or equivalent office.[3][4] Do not move the waste outside of the laboratory yourself.[4][12]

Disposal Parameters

The following table summarizes key operational parameters and limitations for the disposal of this compound waste. As on-site treatment is not advised, quantitative limits for such procedures are not applicable. The focus is on safe and compliant accumulation.

ParameterGuideline / SpecificationRationaleCitations
Waste Classification Halogenated Organic WasteContains bromine, a halogen.[2][3][10]
Disposal Method Collection by licensed waste disposal service for controlled incineration.Ensures complete destruction and scrubbing of harmful byproducts.[1][2]
Sewer Disposal Strictly ProhibitedPrevents environmental contamination and damage to sewer systems.[1][4][6]
Waste Segregation Must be kept separate from non-halogenated organic waste.Avoids cross-contamination and reduces disposal costs and complexity.[2][3][4]
Incompatible Wastes Do not mix with acids, bases, strong oxidizing agents, or heavy metals.Prevents dangerous chemical reactions in the waste container.[2][3][11]
Container Type Chemically compatible, leak-proof container with a secure screw cap.Prevents leaks, spills, and vapor release.[1][4][5]
Container Labeling Must include "Hazardous Waste" and full chemical names of all contents.Ensures proper identification for safe handling and disposal.[5][11]
Max Lab Accumulation Varies by institution; a common limit is 25 gallons in an SAA.Regulatory compliance for waste accumulation areas.[3]

Experimental Protocol: Spill Decontamination

While chemical neutralization for disposal is not performed in the lab, a spill cleanup is a critical procedural protocol.

Objective: To safely clean and decontaminate a minor spill of this compound. For large spills, evacuate and call emergency services.[5]

Materials:

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Spark-proof tools (e.g., plastic dustpan and brush).[1]

  • Sealable, labeled container for hazardous waste.

Procedure:

  • Ensure Safety: Immediately alert others in the area. Ensure the area is well-ventilated and remove all nearby sources of ignition.[1][6]

  • Contain Spill: If it is safe to do so, prevent the further spread of the liquid.[1][6]

  • Absorb Chemical: Cover the spill with an inert absorbent material.[6][7] Allow it to fully absorb the liquid.

  • Collect Waste: Using spark-proof tools, carefully sweep up the absorbed material.[1]

  • Containerize Waste: Place all contaminated materials (absorbent, used gloves, etc.) into a plastic bag or other appropriate container.[5] Seal the container.

  • Label for Disposal: Clearly label the container as "Hazardous Waste" with the name "this compound spill debris."

  • Decontaminate Area: Clean the spill area with soap and water.

  • Arrange for Pickup: Dispose of the sealed container through your institution's hazardous waste collection program.[6][7]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G Workflow for this compound Disposal start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated yes_halogenated Yes. Classify as Halogenated Waste. is_halogenated->yes_halogenated Yes no_halogenated No. Follow non-halogenated waste protocol. is_halogenated->no_halogenated No container Select a designated, compatible, and closable container. yes_halogenated->container label_container Label container with: 'Hazardous Waste' & Full Chemical Name(s) container->label_container add_waste Add waste to container. Keep closed when not in use. label_container->add_waste store_waste Store in a designated Satellite Accumulation Area (SAA) with secondary containment. add_waste->store_waste full_container Container is full (or waste is no longer generated)? store_waste->full_container full_container->add_waste No request_pickup Arrange for waste collection via Institutional EHS. full_container->request_pickup Yes end Professional Disposal (Incineration) request_pickup->end

Caption: Decision workflow for proper segregation and disposal of this compound.

Disclaimer: This document provides guidance based on general chemical safety principles. Always consult your institution's specific waste disposal protocols and the Safety Data Sheet (SDS) for this compound, and adhere to all local, state, and federal regulations.[1][3][13]

References

Personal protective equipment for handling 1-Bromo-3-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromo-3-methylcyclohexane. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Appropriate personal protective equipment is the first line of defense against exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartProtectionSpecifications and Standards
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) approved standards. A face shield is recommended when there is a risk of splashing.
Skin/Hands Chemical-resistant, impervious gloves.Gloves must be inspected prior to use. While specific breakthrough times for this compound are not readily available, nitrile or neoprene gloves are generally recommended for halogenated hydrocarbons. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Body Laboratory coat or chemical-resistant apron.A flame-retardant lab coat that fastens securely is essential. For larger quantities or significant splash risks, a chemical-resistant apron over the lab coat is advised.[4] Wear impervious clothing to prevent skin contact.[4]
Respiratory Chemical fume hood or a NIOSH-approved respirator.All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][4] If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors should be used, especially if exposure limits are exceeded or irritation is experienced.[4]
Feet Closed-toe shoes.Substantial, closed-toe shoes are mandatory in the laboratory to protect against spills.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃Br[2][4]
Molecular Weight 177.08 g/mol [2][4]
Appearance Colorless liquid[4]
Boiling Point 181.96 °C (estimate)[4]
Flash Point 65.5 °C[1][4][5]
Density 1.2676 g/cm³[4]
Vapor Pressure 1.18 mmHg at 25 °C[1][4][5]

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized way of communicating hazard information.

Table 3: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Flammable liquids (Category 4)H227: Combustible liquid[2]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[2][3]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[2][3]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[2][3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical for maintaining a safe laboratory environment when handling this compound.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit handle_transfer Transfer in Fume Hood prep_spill_kit->handle_transfer handle_tools Use Non-Sparking Tools handle_transfer->handle_tools handle_ground Ground Equipment handle_tools->handle_ground handle_container Keep Container Closed handle_ground->handle_container storage_location Cool, Dry, Well-Ventilated Area handle_container->storage_location storage_ignition Away from Ignition Sources storage_location->storage_ignition storage_incompatible Separate from Incompatible Materials storage_ignition->storage_incompatible disp_waste Collect in Labeled, Sealed Container storage_incompatible->disp_waste disp_contaminated Dispose of Contaminated PPE disp_waste->disp_contaminated disp_professional Transfer to Licensed Disposal Facility disp_contaminated->disp_professional

Caption: Workflow for the safe handling of this compound.

Step-by-Step Procedure:

  • Preparation :

    • Before handling, ensure that the chemical fume hood is functioning correctly.

    • Don all required PPE as detailed in Table 1.

    • Locate the nearest eyewash station and safety shower.

    • Ensure a spill kit with appropriate absorbent material is readily available.

  • Handling :

    • Perform all weighing and transfer operations within the fume hood to minimize vapor inhalation.[4]

    • Use non-sparking tools and explosion-proof equipment to prevent ignition.[4]

    • Ground and bond containers and receiving equipment to prevent static discharge.

    • Avoid contact with skin, eyes, and clothing.[4]

    • Keep the container tightly closed when not in use.[4]

  • In Case of Accidental Exposure :

    • Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[4]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

    • Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect all waste, including unused product and contaminated materials (e.g., gloves, weighing paper), in a designated, labeled, and sealed hazardous waste container.[4]

  • Disposal Method :

    • The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not allow the chemical to enter drains or sewer systems.[4]

  • Contaminated Packaging :

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]

    • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-methylcyclohexane
Reactant of Route 2
1-Bromo-3-methylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.